molecular formula C11H11NO3 B1602308 (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol CAS No. 58492-77-6

(5-(4-Methoxyphenyl)isoxazol-3-YL)methanol

Cat. No.: B1602308
CAS No.: 58492-77-6
M. Wt: 205.21 g/mol
InChI Key: FZOLFKJKTKFVPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(4-Methoxyphenyl)isoxazol-3-YL)methanol is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-10-4-2-8(3-5-10)11-6-9(7-13)12-15-11/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOLFKJKTKFVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586428
Record name [5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58492-77-6
Record name [5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-(4-Methoxyphenyl)-3-isoxazolyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold and the Significance of Physicochemical Profiling

The isoxazole ring system is a prominent five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a multitude of clinically significant therapeutic agents.[1][2] The compound (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol, and its structural isomer, represent valuable intermediates in the synthesis of novel bioactive molecules, with reported applications ranging from anti-inflammatory and analgesic agents to corrosion inhibitors.[1][3][4][5][6]

A thorough understanding of a compound's physicochemical properties is not merely an academic exercise; it is the fundamental basis of rational drug design and development. These parameters—solubility, lipophilicity, ionization, and molecular size—govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For researchers and drug development professionals, a precise characterization of these properties is therefore critical for predicting a compound's in vivo behavior, optimizing its formulation, and ultimately determining its therapeutic potential.

This guide provides a comprehensive technical overview of the physicochemical properties of this compound. It is important to note the existence of two common structural isomers often discussed in chemical literature:

  • This compound (CAS Number: 58492-77-6)

  • [3-(4-Methoxyphenyl)isoxazol-5-yl]-methanol (CAS Number: 206055-86-9)

While this guide focuses on the titular compound, much of the publicly available, detailed spectroscopic data pertains to its 3,5-disubstituted isomer. This data will be used for illustrative purposes to detail the analytical techniques essential for structural confirmation, as the principles of characterization are identical.

Part 1: Core Molecular and Physical Properties

The foundational step in characterizing any chemical entity is the confirmation of its identity and basic physical attributes. These properties are crucial for sample handling, purity assessment, and preliminary formulation considerations.

PropertyThis compound[3-(4-Methoxyphenyl)isoxazol-5-yl]-methanol
CAS Number 58492-77-6[1][3]206055-86-9[5][7][8]
Molecular Formula C₁₁H₁₁NO₃[1]C₁₁H₁₁NO₃[5][7][8]
Molecular Weight 205.21 g/mol [1]205.21 g/mol [5][7][8]
Appearance Off-white amorphous powder[1]Pale yellow solid or off-white small needles[5][7]
Purity (Typical) ≥ 98% (HPLC)[1][3]≥ 97% (HPLC)[5]
Melting Point 89-96 °C[1]89-97 °C[5][7]
Storage Conditions Store at 0-8°C[1][5]Store at 0-8°C[5]

Expert Insight: The melting point is a critical first indicator of purity. A sharp, defined melting range, as reported, typically suggests a high degree of crystalline purity. A broad melting range could indicate the presence of impurities or residual solvent, which would necessitate further purification before use in sensitive biological assays or as a reference standard. The specified storage conditions at refrigerated temperatures (0-8°C) are crucial to prevent potential degradation over time.

Part 2: Synthesis and Structural Elucidation

Confirming the molecular structure is paramount. While commercial suppliers provide a certificate of analysis, independent verification via spectroscopic methods is a hallmark of rigorous scientific practice. The synthesis of these molecules typically involves a [3+2] cycloaddition reaction.

Illustrative Synthesis Workflow

The synthesis of the [3-(4-Methoxyphenyl)isoxazol-5-yl]-methanol isomer provides a clear example of the chemical logic involved in constructing the isoxazole core. The process involves the in situ generation of a nitrile oxide from an oxime, which then undergoes a cycloaddition with an alkyne.

G cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: [3+2] Cycloaddition Oxime 4-Methoxybenzaldehyde Oxime NCS N-Chlorosuccinimide (NCS) in DMF Oxime->NCS Chlorination Intermediate α-Chloro Oxime Intermediate NCS->Intermediate HCl 1N HCl (catalyst) HCl->NCS Catalyst CuSO₄ / Sodium Ascorbate (Click Chemistry Conditions) Intermediate->Catalyst In situ generation and reaction Propargyl Propargyl Alcohol Propargyl->Catalyst Cycloadduct Isoxazole Ring Formation Catalyst->Cycloadduct Base NaHCO₃ Base->Catalyst Purification Final Product: [3-(4-Methoxyphenyl)isoxazol-5-yl]-methanol Cycloadduct->Purification Workup & Chromatography

Caption: Synthesis workflow for [3-(4-Methoxyphenyl)isoxazol-5-yl]-methanol.

Spectroscopic Characterization

The following data, reported for the [3-(4-Methoxyphenyl)isoxazol-5-yl]-methanol isomer (CAS 206055-86-9), illustrates a standard characterization panel.

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

  • ¹H NMR Spectroscopy: This technique identifies the chemical environment of hydrogen atoms. The data robustly confirms the presence of all expected protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
7.74Doublet (d)2HAr-H (ortho to isoxazole)Deshielded by the electron-withdrawing isoxazole ring.
6.98Doublet (d)2HAr-H (ortho to -OCH₃)Shielded by the electron-donating methoxy group.
6.52Singlet (s)1HIsoxazole C4-HA singlet, as it has no adjacent proton neighbors.
4.81Singlet (s)2H-CH₂OHMethylene protons adjacent to the hydroxyl group.
3.86Singlet (s)3H-OCH₃Protons of the methoxy group.
Data acquired in CDCl₃ at 400 MHz.[7]
  • ¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
171.5, 162.1, 161.0Isoxazole and aromatic quaternary carbons
128.2, 114.3Aromatic CH carbons
121.4Aromatic quaternary carbon (C-ipso)
99.8Isoxazole C4 carbon
56.7-CH₂OH carbon
55.4-OCH₃ carbon
Data acquired in CDCl₃ at 100 MHz.[7]

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3352O-H stretch (broad)Alcohol (-OH)
2837C-H stretchMethoxy (-OCH₃)
1610C=C / C=N stretchAromatic ring / Isoxazole ring
1259, 1082C-O stretchEther / Alcohol
Data acquired as a KBr pellet.[7]

Expert Insight: The broad absorption band around 3352 cm⁻¹ is definitive evidence of the hydroxyl group and its participation in hydrogen bonding in the solid state.[7] The combination of this with the C-O stretching bands provides strong confirmation of the methanol moiety.

MS provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure. For the isomer [3-(4-Methoxyphenyl)isoxazol-5-yl]methanol, the expected monoisotopic mass is 205.0739 Da.[8] GC-MS analysis shows a molecular ion peak (M⁺) at m/z = 205, with characteristic fragments observed at m/z = 174 and 146, corresponding to losses of the methoxy and further structural fragments.[8]

Part 3: Key Physicochemical Parameters for Drug Development

These parameters are essential for building predictive ADMET models and guiding lead optimization efforts.

ParameterValue (Predicted/Calculated)Significance in Drug Development
Aqueous Solubility Not experimentally determined. The methanol group is expected to enhance solubility compared to a non-hydroxylated analog.[1][3]Directly impacts bioavailability after oral administration. Poor solubility is a major hurdle in drug development.
Lipophilicity (XlogP) 1.2 (Predicted for the 5-(...)-3-yl isomer)[9]Governs membrane permeability, plasma protein binding, and metabolic clearance. A logP between 1-3 is often considered optimal.
pKa Not experimentally determined.Determines the charge state of the molecule at different physiological pH values, which affects solubility, permeability, and target binding.
Topological Polar Surface Area (TPSA) 55.5 Ų (Calculated for the 3-(...)-5-yl isomer)[8]A strong predictor of passive membrane permeability. A TPSA < 140 Ų is generally required for good oral bioavailability.

Expert Insight: The predicted XlogP of 1.2 and a calculated TPSA of 55.5 Ų place this molecule in a favorable region of chemical space for drug development.[8][9] The TPSA value is well below the 90 Ų threshold often associated with good blood-brain barrier penetration, suggesting the scaffold could be explored for central nervous system targets.[1][3] However, these are computational predictions; experimental validation is essential.

Part 4: Standardized Experimental Protocols

The trustworthiness of physicochemical data hinges on the use of standardized, reproducible protocols.

Protocol 1: Synthesis of [3-(4-Methoxyphenyl)isoxazol-5-yl]-methanol

This protocol is adapted from the literature and serves as a reliable method for obtaining the compound.[7]

  • Preparation of α-chloro oxime: Dissolve (E)-4-methoxybenzaldehyde oxime (1.0 eq) in DMF. Slowly add N-chlorosuccinimide (NCS, 1.1 eq). If needed, add a catalytic amount of 1N HCl to initiate the reaction. Stir at room temperature for 1 hour, monitoring by TLC.

  • Quench and Extraction: Upon completion, quench the reaction with diethyl ether and wash with saturated NaCl solution. Dry the organic phase with anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Cycloaddition: Dissolve the crude chloro oxime in a 1:1 mixture of t-BuOH:H₂O. Add propargyl alcohol (1.1 eq), followed by CuSO₄ (cat.), sodium ascorbate (cat.), and NaHCO₃ (3.0 eq).

  • Reaction: Stir the mixture vigorously for 4 hours at room temperature.

  • Workup: Dilute the reaction with ethyl acetate and wash with water. Dry the organic phase with anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase and purify the residue by column chromatography (eluent: hexane:ethyl acetate) to afford the target compound.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

G A Add excess solid compound to phosphate-buffered saline (pH 7.4) B Equilibrate at a constant temperature (e.g., 25°C or 37°C) with agitation for 24-48 hours A->B C Allow solid to settle or centrifuge/ filter to separate solid from solution B->C D Carefully remove an aliquot of the supernatant C->D E Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) D->E F Express solubility in µg/mL or µM E->F

Caption: Workflow for thermodynamic solubility determination.

Protocol 3: Overall Physicochemical Characterization Workflow

This diagram illustrates how the different experimental and computational approaches integrate to build a complete profile of the molecule.

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Property Determination cluster_3 In Silico Prediction Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification Purity Purity Check (HPLC) Purification->Purity NMR ¹H & ¹³C NMR Purity->NMR Pure Compound MS Mass Spectrometry Purity->MS Pure Compound IR IR Spectroscopy Purity->IR Pure Compound Solubility Aqueous Solubility (Shake-Flask) Purity->Solubility Pure Compound LogP logP Determination (Shake-Flask) Purity->LogP Pure Compound pKa pKa Determination (Potentiometric Titration) Purity->pKa Pure Compound FinalProfile Comprehensive Physicochemical Profile Solubility->FinalProfile Data Integration LogP->FinalProfile Data Integration pKa->FinalProfile Data Integration TPSA TPSA Calculation TPSA->FinalProfile Data Integration cLogP Calculated LogP cLogP->FinalProfile Data Integration

Caption: Integrated workflow for physicochemical characterization.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in pharmaceutical and materials science research.[1][3][10] Its physicochemical profile, characterized by moderate lipophilicity, significant polar surface area contributed by the isoxazole and alcohol moieties, and expected aqueous solubility, positions it as a promising scaffold for lead discovery programs. The experimental protocols and characterization data outlined in this guide provide a robust framework for researchers to reliably synthesize, verify, and evaluate this compound and its derivatives, ensuring the generation of high-quality, reproducible data essential for advancing drug development projects.

References

(5-(4-Methoxyphenyl)isoxazol-3-YL)methanol CAS number 58492-77-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol (CAS: 58492-77-6)

Executive Summary

This technical guide provides a comprehensive overview of this compound, CAS number 58492-77-6. This molecule, distinguished by its methoxyphenyl and isoxazole moieties, serves as a pivotal intermediate in diverse scientific fields. Its structural features, particularly the isoxazole ring, are associated with a wide range of biological activities, making it a valuable scaffold in medicinal chemistry.[1] This document delves into the compound's physicochemical properties, provides a detailed, rationale-driven protocol for its synthesis and characterization, and explores its current and potential applications in pharmaceutical development, biological research, and material science.[1][2] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.

Chemical Identity and Physicochemical Properties

This compound is an organic compound whose structure is foundational for further chemical elaboration. The presence of a methanol functional group enhances its solubility and provides a reactive site for subsequent synthetic modifications, while the isoxazole ring system is a well-known pharmacophore.[1]

Table 1: Core Physicochemical Data

PropertyValueSource(s)
CAS Number 58492-77-6[1][3]
IUPAC Name This compoundDerived from structure
Molecular Formula C₁₁H₁₁NO₃[1][3]
Molecular Weight 205.21 g/mol [1][3]
Appearance Off-white amorphous powder[1]
Melting Point 89-96 °C[1]
Purity Typically ≥ 98% (by HPLC)[1]
Storage Conditions Store at 0-8°C[1]

Synthesis and Purification

The synthesis of substituted isoxazoles is a well-established field in organic chemistry. A common and robust method involves the [3+2] cycloaddition reaction, often starting from chalcone precursors. This approach provides a high degree of control over the substitution pattern of the final isoxazole ring.

Synthetic Strategy and Rationale

The most logical pathway to this compound involves the cyclization of a chalcone-like precursor with hydroxylamine. The chalcone itself is readily synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone and aldehyde. For the target molecule, the synthesis can be envisioned by reacting a suitably protected hydroxymethyl ketone with 4-methoxybenzaldehyde, followed by cyclization and deprotection. This ensures the correct placement of the hydroxymethyl and methoxyphenyl groups on the isoxazole ring.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on established methodologies for isoxazole synthesis.[4][5]

Step 1: Synthesis of 1-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

  • In a flask, dissolve 4-methoxyacetophenone (1.0 eq) and a suitable aldehyde precursor for the hydroxymethyl group (e.g., glyoxal, protected) in ethanol.

  • Add an aqueous solution of sodium hydroxide (NaOH) dropwise to the reaction mixture while stirring vigorously at room temperature. The base catalyzes the condensation reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of the chalcone product will be indicated by a new spot with a different Rf value.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude chalcone.

Step 2: Cyclization to Form the Isoxazole Ring

  • Dissolve the crude chalcone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add hydroxylamine hydrochloride (NH₂OH·HCl, ~1.2 eq) to the solution. The hydroxylamine will react with the α,β-unsaturated ketone system of the chalcone.

  • Heat the reaction mixture to reflux. The thermal conditions promote the cyclization and dehydration steps, leading to the formation of the stable isoxazole ring.

  • Monitor the reaction by TLC until the chalcone starting material is consumed.

  • After cooling, the product may precipitate. If not, the solvent is removed under reduced pressure, and the residue is worked up by adding water and extracting with an organic solvent.

  • The organic extracts are combined, dried, and concentrated to give the crude isoxazole product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Isoxazole Formation ReactantA 4-Methoxyacetophenone Catalyst1 NaOH / Ethanol ReactantA->Catalyst1 ReactantB Glyoxal Derivative ReactantB->Catalyst1 Intermediate Chalcone Intermediate Catalyst1->Intermediate Condensation Catalyst2 Heat / Acetic Acid Intermediate->Catalyst2 ReactantC Hydroxylamine HCl ReactantC->Catalyst2 Product (5-(4-Methoxyphenyl)isoxazol- 3-YL)methanol Catalyst2->Product Cyclization

Caption: A generalized workflow for the synthesis of the target compound.

Purification

The final product is typically purified using column chromatography on silica gel, employing a solvent system such as a hexane-ethyl acetate gradient. This method is effective for separating the desired isoxazole from unreacted starting materials and reaction byproducts. The purity of the collected fractions should be confirmed by TLC and HPLC.[1]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound, with commercial suppliers often guaranteeing a purity of ≥98%.[1] A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or TFA) is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. While specific data for CAS 58492-77-6 is not widely published, expected chemical shifts can be reliably predicted based on the analysis of its isomer, [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol.[6]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale
Methoxy (-OCH₃)~3.85 (singlet, 3H)~55.5Typical for aryl methyl ethers.[6]
Methylene (-CH₂OH)~4.70 (singlet, 2H)~56-58Alcohol-adjacent methylene group.
Isoxazole C4-H~6.60 (singlet, 1H)~102Proton on the electron-rich isoxazole ring.
Aromatic C3', C5'-H~7.00 (doublet, 2H)~114Protons ortho to the methoxy group.[6]
Aromatic C2', C6'-H~7.75 (doublet, 2H)~128Protons meta to the methoxy group.[6]
Isoxazole C5N/A~170Quaternary carbon attached to the aryl group.
Isoxazole C3N/A~162Quaternary carbon attached to the methylene group.
Aromatic C1'N/A~122Quaternary aryl carbon attached to the isoxazole ring.
Aromatic C4'N/A~161Quaternary aryl carbon attached to the methoxy group.
Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Functional Group
3400-3200 (broad)O-H stretchHydroxyl (-OH)
3100-3000C-H stretchAromatic & Isoxazole Ring
2950-2850C-H stretchAliphatic (Methoxy, Methylene)[6]
~1610C=N stretchIsoxazole Ring[6]
1600-1450C=C stretchAromatic Ring[6]
~1250C-O stretchAryl Ether (Ar-O-CH₃)
~1030C-O stretchPrimary Alcohol (R-CH₂-OH)

Applications and Research Landscape

This compound is primarily valued as a versatile building block for creating more complex molecules with tailored functions.[1]

Core Utility as a Synthetic Scaffold

The compound features two key reactive handles: the hydroxyl group, which can be easily converted into other functional groups (e.g., halides, amines, esters), and the isoxazole ring, which can participate in various chemical transformations. This dual reactivity makes it an ideal starting point for combinatorial chemistry and the synthesis of compound libraries.

Applications Core { this compound | CAS: 58492-77-6 } Pharma Pharmaceutical Agents Core->Pharma Scaffold for Neurological Drugs Core->Pharma Anti-inflammatory & Analgesic Agents Agro Agrochemicals Core->Agro Pesticide/Herbicide Development Material Advanced Materials Core->Material Polymer & Coating Modification Analytical Analytical Standards Core->Analytical Reference Standard in Chromatography

Caption: Applications derived from the core molecular scaffold.

Pharmaceutical and Medicinal Chemistry

The isoxazole heterocycle is a privileged structure in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties.[4]

  • Neurological Disorders: This compound serves as an intermediate for pharmaceuticals targeting neurological conditions.[1][2]

  • Anti-inflammatory and Analgesic Properties: The isoxazole nucleus is present in several anti-inflammatory drugs (e.g., the COX-2 inhibitor Valdecoxib), and derivatives of this compound have been explored for similar activities.[1][4]

  • Antimicrobial and Anticancer Research: The broader class of isoxazole derivatives has shown promise as antibacterial, antifungal, and anticancer agents, making this compound a valuable starting point for developing new therapies.[4][5]

A Case Study: Corrosion Inhibition

While not the exact molecule, a study on the isomer [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol provides powerful insight into a potential application. This compound was synthesized and demonstrated to be an effective corrosion inhibitor for copper in a sulfuric acid medium.[6][7] The mechanism involves the adsorption of the molecule onto the copper surface. The nitrogen and oxygen heteroatoms, along with the π-electrons from the aromatic and isoxazole rings, act as active sites that form a protective film, significantly reducing the corrosion rate.[6] This highlights a potential industrial application in materials science.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8°C).[1]

  • Toxicity: Detailed toxicological data is not widely available. Users should consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive information.[3][8]

Conclusion

This compound (CAS 58492-77-6) is a compound of significant scientific interest, not as an end-product, but as a highly versatile and valuable synthetic intermediate. Its well-defined structure, featuring the biologically active isoxazole ring and a reactive hydroxyl group, makes it an ideal scaffold for the development of novel pharmaceuticals, advanced materials, and specialized chemicals. The established synthetic routes and clear analytical characterization methods provide a solid foundation for its use in demanding research and development environments. Future exploration of this compound and its derivatives is likely to yield new discoveries in medicinal chemistry and beyond.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (5-(4-Methoxyphenyl)isoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, (5-(4-Methoxyphenyl)isoxazol-3-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical data. Instead, it offers a strategic, field-proven approach to molecular characterization, emphasizing the synergistic interplay between various spectroscopic techniques. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols for achieving unambiguous structural confirmation. This guide is grounded in authoritative scientific principles and supported by comprehensive references to established methodologies.

Introduction: The Significance of this compound

The isoxazole scaffold is a privileged heterocyclic motif renowned for its presence in a wide array of biologically active compounds.[1] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The title compound, this compound, incorporates this key heterocycle along with a methoxyphenyl group and a hydroxymethyl substituent. This unique combination of functional groups suggests potential for novel biological interactions and makes it a person of interest in medicinal chemistry and drug discovery programs.[3][4] Accurate and unequivocal structure determination is the foundational cornerstone upon which all subsequent biological and pharmacological investigations are built. This guide will, therefore, provide a multi-faceted analytical approach to confirm the precise molecular architecture of this compound.

A Multi-Pronged Approach to Structural Verification

The elucidation of a novel chemical entity necessitates a confluence of analytical techniques, each providing a unique piece of the structural puzzle. Our strategy for this compound is centered around a logical workflow that integrates Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy.

Caption: Workflow for the structure elucidation of this compound.

Synthesis and Initial Characterization

The journey to structural elucidation begins with the synthesis of the target molecule. This compound can be synthesized via a [3+2] cycloaddition reaction. A common and effective method involves the reaction of 4-methoxybenzaldehyde oxime with propargyl alcohol.[5]

Experimental Protocol: Synthesis
  • Oxime Formation: 4-methoxybenzaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent such as ethanol or pyridine to form 4-methoxybenzaldehyde oxime.

  • Nitrile Oxide Formation: The oxime is then treated with a mild oxidizing agent, such as sodium hypochlorite, in situ to generate the corresponding nitrile oxide.

  • Cycloaddition: The freshly generated nitrile oxide undergoes a 1,3-dipolar cycloaddition reaction with propargyl alcohol. This reaction is highly regioselective and yields the desired 3,5-disubstituted isoxazole ring system.

  • Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.[5]

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry (MS) is the initial and indispensable step for determining the molecular weight and elemental composition of a newly synthesized compound.

Expected Molecular Ion and Fragmentation Pattern

For this compound (C₁₁H₁₁NO₃), the expected exact mass of the molecular ion [M]⁺• is 205.0739 g/mol .[6] While an experimental spectrum is ideal, a plausible fragmentation pattern under electron ionization (EI) can be predicted based on the known fragmentation behaviors of isoxazoles and methoxy-aromatic compounds.

The primary fragmentation of the isoxazole ring is often initiated by the cleavage of the weak N-O bond.[7] For aromatic compounds, fragmentation often involves cleavages that lead to stable aromatic cations.[8]

Table 1: Predicted Major Fragments in the EI-Mass Spectrum of this compound

m/zProposed Fragment IonPlausible Neutral Loss
205[C₁₁H₁₁NO₃]⁺• (Molecular Ion)-
174[C₁₀H₈NO₂]⁺•CH₂OH
135[C₈H₇O₂]⁺•C₃H₄NO
107[C₇H₇O]⁺•CO
77[C₆H₅]⁺•CH₂O

digraph "MS_Fragmentation" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

M [label="[M]⁺•\nm/z 205", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F1 [label="m/z 174"]; F2 [label="m/z 135"]; F3 [label="m/z 107"]; F4 [label="m/z 77"];

M -> F1 [label="- •CH₂OH"]; M -> F2 [label="- C₃H₄NO"]; F2 -> F3 [label="- CO"]; F3 -> F4 [label="- CH₂O"]; }

Caption: Proposed EI-MS fragmentation pathway for this compound.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum provides a molecular "fingerprint" based on the vibrational frequencies of the chemical bonds.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is intimately mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Pellet Formation: The mixture is then compressed under high pressure to form a transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[5]

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
~3352O-H stretch (broad)Hydroxymethyl (-CH₂OH)[5]
~3100-3000C-H stretch (aromatic)p-Methoxyphenyl ring[9]
~2950-2850C-H stretch (aliphatic)Methoxyphenyl (-OCH₃) and Hydroxymethyl (-CH₂OH)[9]
~1610C=C stretch (aromatic)p-Methoxyphenyl ring[5]
~1527C=N stretchIsoxazole ring[5]
~1259C-O stretch (asymmetric)Aryl ether (-O-CH₃)[5]
~1082C-O stretchPrimary alcohol (-CH₂-OH)[5]
~840C-H out-of-plane bend1,4-disubstituted benzene[5]

The broad absorption around 3352 cm⁻¹ is a definitive indicator of the hydroxyl group's O-H stretching vibration, often broadened due to hydrogen bonding. The peaks in the 1610-1450 cm⁻¹ region are characteristic of the aromatic C=C and isoxazole C=N stretching vibrations, confirming the presence of these ring systems. The strong absorption at approximately 1259 cm⁻¹ is indicative of the asymmetric C-O stretching of the aryl ether.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[10]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to obtain one-dimensional spectra.

In-depth Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides detailed information about the chemical environment and connectivity of the protons in the molecule.

Table 3: ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.74Doublet2HH-2', H-6'These aromatic protons are ortho to the electron-withdrawing isoxazole ring and are thus deshielded. They appear as a doublet due to coupling with H-3' and H-5'.
~6.98Doublet2HH-3', H-5'These aromatic protons are ortho to the electron-donating methoxy group and are shielded. They appear as a doublet due to coupling with H-2' and H-6'.
~6.52Singlet1HH-4This proton is on the isoxazole ring and its chemical shift is characteristic of this heterocyclic system.
~4.81Singlet2H-CH₂OHThe methylene protons are adjacent to the isoxazole ring and the hydroxyl group. The absence of coupling indicates no adjacent protons.
~3.86Singlet3H-OCH₃The methyl protons of the methoxy group are in a shielded environment and appear as a characteristic singlet.
~2.5-3.5Broad Singlet1H-OHThe hydroxyl proton is exchangeable and often appears as a broad singlet. Its chemical shift can vary depending on concentration and solvent.

The distinct A₂B₂ pattern of the doublets at ~7.74 and ~6.98 ppm is a classic signature of a 1,4-disubstituted benzene ring, confirming the para-position of the methoxy group.[11] The singlet at ~6.52 ppm is indicative of the single proton on the isoxazole ring. The singlets for the methylene and methoxy protons are also in their expected regions.

In-depth Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 4: ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale
~171.5C-5This carbon of the isoxazole ring is attached to the electron-donating methoxyphenyl group and is significantly deshielded.
~162.1C-3This carbon of the isoxazole ring is attached to the hydroxymethyl group and is also deshielded.
~161.0C-4'This aromatic carbon is directly attached to the electron-donating methoxy group and is deshielded.
~128.2C-2', C-6'These aromatic carbons are deshielded due to their proximity to the isoxazole ring.
~121.4C-1'This is the quaternary aromatic carbon attached to the isoxazole ring.
~114.3C-3', C-5'These aromatic carbons are shielded by the electron-donating effect of the methoxy group.
~99.8C-4This carbon of the isoxazole ring is attached to a proton and is found in a characteristic upfield region for isoxazole C-4 carbons.
~56.7-CH₂OHThe carbon of the hydroxymethyl group is in a typical region for an alcohol-bearing methylene carbon.
~55.4-OCH₃The carbon of the methoxy group appears at a characteristic chemical shift.

The chemical shifts of the isoxazole ring carbons (C-3, C-4, and C-5) are in good agreement with values reported for other 3,5-disubstituted isoxazoles.[2][12] The signals for the p-methoxyphenyl group are also consistent with established data, with the carbon bearing the methoxy group (C-4') being significantly deshielded.

Conclusion: A Unified Structural Assignment

The collective evidence from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a cohesive and unambiguous structural assignment for this compound. Mass spectrometry confirms the molecular formula of C₁₁H₁₁NO₃. IR spectroscopy identifies the key functional groups: a hydroxyl group, an aromatic ring, an ether linkage, and the isoxazole heterocycle. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive connectivity of the atoms, confirming the 3,5-disubstitution pattern of the isoxazole ring and the para-position of the methoxy group on the phenyl ring. This rigorous, multi-technique approach ensures the scientific integrity of the structural elucidation, providing a solid foundation for any future research and development involving this promising molecule.

References

A Spectroscopic Guide to the Characterization of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Their efficacy is profoundly dependent on their specific structural arrangement, including the substitution pattern on the heterocyclic ring. This guide provides a detailed spectroscopic framework for the characterization of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol, a key synthetic intermediate.[3] Due to the existence of a closely related isomer, (3-(4-methoxyphenyl)isoxazol-5-yl)methanol, unambiguous structural confirmation is paramount. This document offers a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will present verified spectral data for the 3-aryl-5-methanol isomer to establish a comparative baseline, followed by a detailed interpretation of the expected data for the 5-aryl-3-methanol target compound. This guide emphasizes the causality behind experimental choices and provides field-proven insights for confident structural elucidation in a drug development context.

The Criticality of Isomer Distinction

In the synthesis of substituted isoxazoles, the potential for isomeric products is a significant challenge that necessitates rigorous analytical confirmation. The two primary isomers in this context, this compound and (3-(4-methoxyphenyl)isoxazol-5-yl)methanol, possess the same molecular formula (C₁₁H₁₁NO₃) and molecular weight (205.21 g/mol ), but their distinct connectivity leads to different chemical properties and biological activities.[3][4] Accurate characterization is therefore not merely an academic exercise but a critical step in ensuring the safety, efficacy, and reproducibility of any subsequent research or development.

isomers cluster_0 This compound (Target Compound) cluster_1 (3-(4-Methoxyphenyl)isoxazol-5-yl)methanol (Isomer) img1 img1 img2 img2

Figure 1: Chemical structures of the target compound and its common isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. The chemical shift, multiplicity, and integration of proton (¹H) signals, along with the chemical shifts of carbon (¹³C) signals, allow for a complete assignment of the molecular structure.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. The following is a standard methodology for acquiring high-quality NMR data for small organic molecules.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm. Modern spectrometers can also reference to the residual solvent peak.

  • Data Acquisition: Acquire spectra on a spectrometer operating at a frequency of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

  • ¹H NMR Parameters: Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence (e.g., zgpg30) is used. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Verified Spectroscopic Data for (3-(4-Methoxyphenyl)isoxazol-5-yl)methanol

To understand the spectrum of our target compound, we first analyze the verified data for its isomer, which serves as an excellent reference.[5] The key distinction lies in the electronic environment of the isoxazole proton and the methylene (-CH₂-) group.

Table 1: NMR Data for (3-(4-Methoxyphenyl)isoxazol-5-yl)methanol in CDCl₃ [5] | ¹H NMR (400 MHz) | ¹³C NMR (100 MHz) | | :--- | :--- | | δ (ppm) | Multiplicity | Integration | Assignment | δ (ppm) | Assignment | | 7.74 | Doublet (d) | 2H | Ar-H (ortho to isoxazole) | 171.5 | C5 (isoxazole) | | 6.98 | Doublet (d) | 2H | Ar-H (ortho to OMe) | 162.1 | C-OMe (aromatic) | | 6.52 | Singlet (s) | 1H | C4-H (isoxazole) | 161.0 | C3 (isoxazole) | | 4.81 | Singlet (s) | 2H | -CH₂OH | 128.2 | Ar-CH (ortho to isoxazole) | | 3.86 | Singlet (s) | 3H | -OCH₃ | 121.4 | Ar-C (ipso to isoxazole) | | - | - | 1H | -OH (broad) | 114.3 | Ar-CH (ortho to OMe) | | | | | | 99.8 | C4 (isoxazole) | | | | | | 56.7 | -CH₂OH | | | | | | 55.4 | -OCH₃ |

Note: The -OH proton signal is often broad and may not be consistently observed or integrated.

Predicted NMR Analysis for this compound

While published spectra for this specific isomer are scarce, we can predict its spectral features with high confidence based on established structure-property relationships.

  • ¹H NMR Predictions:

    • Aromatic Protons: The signals for the 4-methoxyphenyl group will remain largely unchanged: two doublets around 7.7 ppm and 7.0 ppm, characteristic of a para-substituted benzene ring.

    • Isoxazole Proton (C4-H): This proton is now situated between the aryl-substituted C5 and the methanol-substituted C3. Its chemical environment is different, and a slight shift from the 6.52 ppm seen in the isomer is expected. A value in the range of 6.4-6.6 ppm is probable.

    • Methylene Protons (-CH₂OH): This is the key diagnostic signal. The methylene group at position 3 is adjacent to the isoxazole nitrogen and C4, whereas in the isomer, it is adjacent to the isoxazole oxygen and C4. This change in electronic environment will likely shift the signal. A value around 4.5-4.7 ppm is anticipated, differing significantly from the 4.81 ppm of the isomer.[6]

    • Methoxy Protons (-OCH₃): This signal should remain a sharp singlet around 3.8-3.9 ppm .

  • ¹³C NMR Predictions:

    • The aromatic and methoxy carbon signals will be very similar to the isomer.

    • The key differences will be in the isoxazole ring and methylene carbons. The chemical shifts for C3, C5, and the -CH₂OH carbon will be diagnostic, reflecting the reversed substitution pattern. C3 would be expected further downfield than in the isomer, while C5 would be further upfield.

nmr_assignments Key ¹H NMR Environments cluster_mol cluster_labels mol mol A A: ~7.7 ppm (d) B B: ~7.0 ppm (d) C C: ~6.5 ppm (s) D D: ~4.6 ppm (s) E E: ~3.8 ppm (s) ir_correlation cluster_groups Functional Groups cluster_regions IR Absorption Regions (cm⁻¹) mol This compound OH -OH mol->OH ArH Aromatic C-H mol->ArH CH Aliphatic C-H mol->CH CN C=N / C=C mol->CN CO C-O mol->CO R1 3500-3200 OH->R1 Stretch R2 3120-3010 ArH->R2 Stretch R3 2940-2820 CH->R3 Stretch R4 1620-1475 CN->R4 Stretch R5 1250-1040 CO->R5 Stretch fragmentation M [M]⁺• m/z = 205 M_H2O [M - H₂O]⁺• m/z = 187 M->M_H2O - H₂O M_CH2OH [M - •CH₂OH]⁺ m/z = 174 M->M_CH2OH - •CH₂OH F1 [C₉H₈NO]⁺ m/z = 146 M_CH2OH->F1 - CO F2 [MeO-Ph-C≡N]⁺• m/z = 133 M_CH2OH->F2 Ring Cleavage F3 [MeO-Ph]⁺ m/z = 107 F2->F3 - C₂N

References

An In-depth Technical Guide to the Synthesis and Characterization of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure, appearing in numerous biologically active molecules and approved drugs.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif imparts unique physicochemical properties to molecules, including the ability to participate in hydrogen bonding and π-π stacking interactions.[1] Consequently, isoxazole derivatives have demonstrated a wide range of pharmacological activities, serving as core components in drugs such as the anti-inflammatory agent valdecoxib and the antibiotic cloxacillin.[1] The title compound, this compound, incorporates this key heterocycle and presents a versatile scaffold for further chemical modification and exploration of its biological potential.

Part 1: Synthesis of this compound

The construction of the 3,5-disubstituted isoxazole ring is most effectively achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[2][3][4] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene. In our synthesis, we will generate the required nitrile oxide in situ from an aldoxime and react it with an appropriately functionalized alkyne.

The overall synthetic strategy is a two-step process, beginning with the formation of 4-methoxybenzaldehyde oxime, which then serves as the precursor for the nitrile oxide in the subsequent cycloaddition step.

Step 1: Synthesis of 4-Methoxybenzaldehyde Oxime

The initial step involves the oximation of 4-methoxybenzaldehyde. This is a standard condensation reaction where the carbonyl group of the aldehyde reacts with hydroxylamine hydrochloride to form the corresponding oxime.[5][6] The use of a mild base is typically required to neutralize the hydrochloride and liberate the free hydroxylamine for the reaction.

Experimental Protocol:

  • To a solution of 4-methoxybenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq).[5]

  • Slowly add an aqueous solution of a suitable base, such as sodium hydroxide or sodium carbonate (1.2 eq), to the mixture.[4][5]

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting aldehyde is completely consumed.[5]

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Add water to the concentrated mixture to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-methoxybenzaldehyde oxime as a white solid.

Step 2: 1,3-Dipolar Cycloaddition to Yield this compound

This key step involves the in situ generation of 4-methoxybenzonitrile oxide from the previously synthesized oxime, followed by its reaction with propargyl alcohol. The nitrile oxide is typically formed by the halogenation of the oxime followed by base-induced elimination of HX. N-chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of the oxime to the corresponding hydroximoyl chloride.[4] Subsequent treatment with a non-nucleophilic base, such as triethylamine, generates the transient nitrile oxide, which is immediately trapped by the alkyne present in the reaction mixture.[4]

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-methoxybenzaldehyde oxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Slowly add N-chlorosuccinimide (NCS) (1.1 eq) to the solution at room temperature. The reaction progress can be monitored by TLC.

  • Once the formation of the hydroximoyl chloride is complete, add propargyl alcohol (1.1 eq) to the reaction mixture.

  • Cool the mixture in an ice bath and add triethylamine (1.2 eq) dropwise. The triethylamine serves to both generate the nitrile oxide and neutralize the HCl formed during the reaction.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as indicated by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Synthetic Workflow Visualization

Synthesis_Workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: 1,3-Dipolar Cycloaddition A 4-Methoxybenzaldehyde C 4-Methoxybenzaldehyde Oxime A->C Reflux, Base B Hydroxylamine Hydrochloride B->C E This compound C->E 1. NCS, DMF 2. Triethylamine D Propargyl Alcohol D->E

Caption: Synthetic route to this compound.

Part 2: Characterization of this compound

Thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.70d2HAr-H (ortho to isoxazole)
~6.95d2HAr-H (meta to isoxazole)
~6.50s1HIsoxazole C4-H
~4.80s2H-CH₂OH
~3.85s3H-OCH₃
Variablebr s1H-OH

Note: The chemical shifts are approximate and based on literature data for similar compounds.[7][8] The hydroxyl proton signal may be broad and its chemical shift can vary depending on concentration and solvent.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~171.0Isoxazole C5
~162.0Isoxazole C3
~161.0Ar-C (para to isoxazole)
~128.0Ar-CH (ortho to isoxazole)
~121.0Ar-C (ipso)
~114.0Ar-CH (meta to isoxazole)
~100.0Isoxazole C4
~57.0-CH₂OH
~55.5-OCH₃

Note: The assignments are based on literature data and general principles of NMR spectroscopy.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group, the aromatic ring, the ether linkage, and the isoxazole ring.

Expected IR Data (KBr, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
~3350BroadO-H stretch (hydroxyl)
~2840MediumC-H stretch (aromatic)
~1610StrongC=N stretch (isoxazole ring)
~1530StrongC=C stretch (aromatic ring)
~1260StrongC-O stretch (asymmetric, aryl ether)
~1080StrongC-O stretch (hydroxyl)
~840StrongC-H bend (para-disubstituted benzene)

Note: The wavenumbers are approximate and based on literature data.[7][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₁NO₃), the expected molecular weight is approximately 205.21 g/mol .[10][11][12][13] Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the mass spectrum. The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z 205 or 206, respectively.

Characterization Workflow Visualization

References

Forging New Frontiers: A Technical Guide to the Discovery of Novel Isoxazole Derivatives from (5-(4-Methoxyphenyl)isoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Cornerstone in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry. Its inherent electronic properties, metabolic stability, and capacity to form diverse non-covalent interactions have cemented its role in the development of numerous therapeutic agents.[1][2] Isoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides an in-depth exploration of the synthetic pathways for creating novel isoxazole derivatives, commencing with the versatile building block, (5-(4-methoxyphenyl)isoxazol-3-yl)methanol. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested protocols.

The strategic selection of this compound as a starting material is predicated on its inherent structural features. The 4-methoxyphenyl group can be a key pharmacophoric element, while the methanol moiety at the 3-position of the isoxazole ring provides a reactive handle for a multitude of chemical transformations. This guide will elucidate the rationale behind experimental designs, ensuring a self-validating system of protocols for the synthesis and characterization of new chemical entities with therapeutic potential.

Part 1: Synthesis of the Core Scaffold: this compound

A reliable and scalable synthesis of the starting material is paramount for any drug discovery campaign. While various methods for isoxazole synthesis exist, a common and effective approach involves the cycloaddition of a nitrile oxide with an alkyne. For the synthesis of this compound, a plausible and adaptable synthetic route is outlined below. This protocol is based on established principles of isoxazole synthesis and can be optimized as needed.

Proposed Synthetic Pathway

Synthesis_of_Starting_Material 4-methoxybenzaldehyde 4-Methoxybenzaldehyde oxime (E/Z)-4-methoxybenzaldehyde oxime 4-methoxybenzaldehyde->oxime Ethanol, Reflux hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->oxime oxime_2 (E/Z)-4-methoxybenzaldehyde oxime nitrile_oxide 4-Methoxybenzonitrile oxide oxime_2->nitrile_oxide Base (e.g., Et3N) NCS N-Chlorosuccinimide (NCS) NCS->nitrile_oxide nitrile_oxide_2 4-Methoxybenzonitrile oxide isoxazole_methanol This compound nitrile_oxide_2->isoxazole_methanol Solvent, Heat propargyl_alcohol Propargyl alcohol propargyl_alcohol->isoxazole_methanol

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Methoxybenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • N-Chlorosuccinimide (NCS)

  • Triethylamine

  • Propargyl alcohol

  • Ethanol

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step 1: Synthesis of 4-methoxybenzaldehyde oxime

  • To a solution of 4-methoxybenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.2 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude oxime, which can be used in the next step without further purification.

Step 2: In situ generation of 4-methoxybenzonitrile oxide and cycloaddition

  • Dissolve the crude 4-methoxybenzaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add N-Chlorosuccinimide (NCS) (1.05 eq) to the solution and stir at room temperature.

  • After the formation of the corresponding hydroximoyl chloride (monitor by TLC), add propargyl alcohol (1.2 eq) to the reaction mixture.

  • Slowly add a base, such as triethylamine (2.5 eq), dropwise to the mixture at 0 °C to facilitate the in situ generation of the nitrile oxide and subsequent cycloaddition.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Rationale and Self-Validation: The progress of each step should be meticulously monitored by TLC to ensure complete conversion and identify any potential side products. The final product's identity and purity must be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry. The expected proton NMR signals would include characteristic peaks for the methoxy group, the aromatic protons, the isoxazole proton, and the methylene protons of the methanol group.

Part 2: Derivatization of this compound

The hydroxyl group of the starting material is a versatile functional handle for generating a diverse library of derivatives. The following sections detail key transformations to access novel esters, ethers, and amines, which are common functional groups in bioactive molecules.

A. Oxidation to the Aldehyde: A Gateway to Further Functionalization

The oxidation of the primary alcohol to the corresponding aldehyde, (5-(4-methoxyphenyl)isoxazol-3-carbaldehyde), provides a key intermediate for reactions such as reductive amination and Wittig olefination. Mild oxidation conditions are crucial to prevent over-oxidation to the carboxylic acid.

Oxidation_to_Aldehyde isoxazole_methanol This compound aldehyde (5-(4-Methoxyphenyl)isoxazol-3-carbaldehyde) isoxazole_methanol->aldehyde DCM, rt oxidizing_agent Mild Oxidizing Agent (e.g., DMP, PCC) oxidizing_agent->aldehyde

Caption: Oxidation of the starting material to the corresponding aldehyde.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • Dissolve this compound (1.0 eq) in dry DCM under an inert atmosphere.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude aldehyde by silica gel chromatography.

Causality and Trustworthiness: The use of DMP is advantageous due to its mild reaction conditions and high selectivity for the oxidation of primary alcohols to aldehydes without significant over-oxidation.[3] The workup procedure is designed to neutralize the acidic byproducts and remove the excess iodine-based reagents.

B. Synthesis of Novel Esters: Modulating Lipophilicity and Target Engagement

Esterification of the hydroxyl group can significantly alter the physicochemical properties of the parent molecule, such as lipophilicity and cell permeability. The Steglich esterification is a reliable method for forming esters under mild conditions, particularly for sensitive substrates.[2][4][5]

Experimental Protocol: Steglich Esterification

  • To a solution of this compound (1.0 eq), a carboxylic acid of interest (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) in dry DCM, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

  • Purify the crude ester by silica gel chromatography.

Carboxylic Acid Expected Ester Product Potential Biological Relevance
Acetic Acid(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl acetateProdrug strategy, increased cell permeability
Ibuprofen(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2-(4-isobutylphenyl)propanoateHybrid molecule with potential dual anti-inflammatory activity
Nicotinic Acid(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl nicotinateIntroduction of a pharmacologically active heterocycle

Expertise in Action: The choice of DCC as a coupling agent and DMAP as a catalyst is crucial for activating the carboxylic acid and facilitating the nucleophilic attack of the alcohol under mild conditions.[6] This method avoids the harsh acidic conditions of traditional Fischer esterification, which could be detrimental to the isoxazole ring.

C. Synthesis of Novel Ethers: Exploring New Chemical Space

The synthesis of ethers from the starting alcohol can be achieved through the Williamson ether synthesis, a robust and widely used method.[7][8] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

  • To a solution of this compound (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (1.1 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) and stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude ether by silica gel chromatography.

Alkyl Halide Expected Ether Product Rationale for Synthesis
Benzyl Bromide3-(Benzyloxymethyl)-5-(4-methoxyphenyl)isoxazoleIntroduction of a bulky, lipophilic group
2-Bromoethanol2-(((5-(4-Methoxyphenyl)isoxazol-3-yl)methoxy)ethanolIntroduction of a hydrophilic chain for solubility modulation
Propargyl Bromide3-((Prop-2-yn-1-yloxy)methyl)-5-(4-methoxyphenyl)isoxazoleProvides a handle for further "click chemistry" modifications

Authoritative Grounding: The Williamson ether synthesis is a classic SN2 reaction.[7][8] Therefore, the choice of a primary alkyl halide is crucial to avoid competing elimination reactions. The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the alcohol without interfering with the subsequent substitution reaction.

D. Synthesis of Novel Amines: A Key Pharmacophoric Group

The conversion of the alcohol to an amine introduces a basic center into the molecule, which can be critical for target engagement through ionic interactions. A reliable method for this transformation is the Mitsunobu reaction, which proceeds with inversion of configuration if a chiral center is present.[9][10][11]

Experimental Protocol: Mitsunobu Reaction for Amine Synthesis

  • Dissolve this compound (1.0 eq), triphenylphosphine (PPh3) (1.5 eq), and a nitrogen nucleophile such as phthalimide (1.5 eq) in dry THF.

  • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture and purify the crude phthalimide intermediate by silica gel chromatography.

  • To a solution of the purified intermediate in ethanol, add hydrazine hydrate (4-5 eq) and reflux for 2-4 hours to cleave the phthalimide group.

  • After cooling, acidify the mixture with 2M HCl and filter off the phthalhydrazide byproduct.

  • Basify the filtrate with aqueous NaOH and extract the desired amine with DCM.

  • Dry the organic layer and concentrate to obtain the final amine product.

Self-Validating System: The Mitsunobu reaction is a complex, multi-step process in a single pot.[9][10][11] Careful control of the reaction conditions, particularly the slow addition of the azodicarboxylate at low temperature, is essential to minimize side reactions. The two-step procedure for obtaining the free amine (phthalimide protection followed by deprotection) is a standard and reliable method.

Part 3: Characterization and Biological Evaluation

The newly synthesized derivatives must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To elucidate the chemical structure and confirm the presence of key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the new compounds.

  • Infrared (IR) Spectroscopy: To identify the presence of characteristic functional groups (e.g., C=O for esters, C-O for ethers).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Once characterized, the novel isoxazole derivatives should be subjected to a panel of biological assays to evaluate their therapeutic potential. Given the known activities of isoxazole-containing compounds, relevant assays could include:

  • Anticancer Activity: Screening against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using assays such as the MTT or SRB assay to determine cell viability.[12]

  • Anti-inflammatory Activity: Evaluation of the inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes or cytokine production in cell-based assays.

  • Antimicrobial Activity: Testing against a range of pathogenic bacteria and fungi to determine the minimum inhibitory concentration (MIC).

The structure-activity relationship (SAR) of the synthesized compounds should be carefully analyzed to guide the design of future generations of more potent and selective derivatives.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the discovery of novel isoxazole derivatives starting from the versatile building block, this compound. By leveraging the reactivity of the methanol functional group, a diverse array of new chemical entities can be synthesized through robust and well-established synthetic protocols. The detailed experimental procedures and the underlying scientific rationale are intended to empower researchers to explore the vast chemical space around the isoxazole scaffold.

Future work should focus on expanding the library of derivatives and conducting thorough biological evaluations to identify promising lead compounds. The exploration of more complex synthetic transformations and the application of computational modeling can further accelerate the drug discovery process. The isoxazole core, with its proven track record, continues to be a fertile ground for the development of next-generation therapeutics.

References

The Computational Lens: A Technical Guide to Theoretical Studies on (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed in the rational design and analysis of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol derivatives. By leveraging powerful in-silico techniques such as molecular docking, Density Functional Theory (DFT), and ADMET profiling, researchers can significantly accelerate the drug discovery pipeline, offering a cost-effective and efficient approach to identifying promising therapeutic candidates. This guide will detail the causality behind these experimental choices, provide self-validating protocols, and serve as a comprehensive resource for professionals in the field of drug development.

The Isoxazole Scaffold: A Privileged Player in Drug Discovery

The five-membered oxygen-nitrogen heterocycle, isoxazole, is a versatile and valuable core structure in the development of novel therapeutics.[1] The presence of the isoxazole ring often confers improved bioactivity, metabolic stability, and favorable pharmacokinetic profiles to drug candidates.[1] The modification of the isoxazole structure at various positions allows for a wide range of variations, enabling the fine-tuning of pharmacological properties to enhance potency and reduce toxicity.[2][3] Specifically, the this compound framework offers a unique combination of a rigid heterocyclic core with flexible substitution points, making it an attractive target for theoretical investigation and rational drug design.

The Theoretical Toolkit: In-Silico Approaches to Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. These methods provide invaluable insights into the molecular interactions, electronic properties, and pharmacokinetic profiles of novel compounds before their synthesis, saving significant time and resources.

Molecular Docking: Unveiling Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial for understanding the binding mode of a drug candidate and estimating its binding affinity, which is a key indicator of its potential biological activity.

The process involves preparing the 3D structures of both the ligand and the target protein, defining a binding site on the protein, and then using a scoring function to evaluate the different possible binding poses of the ligand.[4][5] The results can reveal crucial information about the interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions.[6]

Experimental Protocol: Molecular Docking of a this compound Derivative

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, realistic conformation of the ligand.

    • Save the prepared ligand in a suitable format (e.g., .pdb, .mol2).

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction.

    • Add polar hydrogens and assign appropriate atomic charges to the protein residues. This step is essential for accurate calculation of electrostatic interactions.

  • Grid Generation:

    • Define the binding site (active site) on the protein. This is typically done by specifying the coordinates of the co-crystallized ligand or by identifying key active site residues from the literature.

    • Generate a grid box that encompasses the defined binding site. The docking algorithm will search for binding poses only within this grid.

  • Docking Simulation:

    • Run the molecular docking simulation using software such as AutoDock, Glide, or PyRx.[4][7] The software will generate multiple binding poses of the ligand within the grid box.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies (or docking scores). The pose with the lowest binding energy is generally considered the most favorable.

    • Visualize the protein-ligand interactions for the best-ranked pose to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. This analysis provides insights into the structural basis of binding.

Density Functional Theory (DFT): Probing Electronic Landscapes

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8][9] In the context of drug design, DFT calculations can provide valuable information about the electronic properties of a molecule, such as its electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and chemical reactivity descriptors.[9][10]

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a particularly important parameter, as it relates to the molecule's stability and reactivity.[9][11] A smaller HOMO-LUMO gap generally indicates higher reactivity.[9]

Conceptual Workflow for DFT Analysis

DFT_Workflow cluster_prep Structure Preparation cluster_calc DFT Calculation cluster_analysis Data Analysis mol_design Molecule Design geom_opt Geometry Optimization mol_design->geom_opt Initial Structure dft_calc Single Point Energy Calculation (e.g., B3LYP/6-311+G(d,p)) geom_opt->dft_calc Optimized Geometry homo_lumo HOMO-LUMO Analysis dft_calc->homo_lumo esp Electrostatic Potential Mapping dft_calc->esp reactivity Reactivity Descriptors dft_calc->reactivity Integrated_Workflow start Target Identification & Validation library Virtual Library of This compound Derivatives start->library docking Molecular Docking library->docking High-Throughput Virtual Screening admet ADMET Prediction docking->admet Filter Hits based on Binding Affinity dft DFT Analysis of Top Candidates admet->dft Prioritize Candidates with Favorable Pharmacokinetics synthesis Synthesis & In Vitro Testing dft->synthesis Select Promising Compounds for Experimental Validation sar SAR Analysis & Lead Optimization synthesis->sar sar->library Iterative Design Cycle

References

Methodological & Application

Application Notes & Protocols: (5-(4-Methoxyphenyl)isoxazol-3-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone pharmacophore in modern drug discovery, prized for its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions with biological targets.[1][2][3] This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, is present in numerous commercially available drugs, demonstrating its clinical significance.[3][4] Isoxazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][5]

(5-(4-Methoxyphenyl)isoxazol-3-yl)methanol is a particularly valuable building block for synthetic chemists. It provides a pre-functionalized and stable isoxazole core, presenting three key points for diversification:

  • The C3-Hydroxymethyl Group: A versatile handle for oxidation, substitution, or esterification.

  • The C5-Aryl Moiety: The methoxy group can be demethylated to a phenol for further derivatization.

  • The Isoxazole Ring: Acts as a bioisosteric replacement for other functional groups (e.g., esters, amides) and provides a rigid scaffold to orient substituents in three-dimensional space.[3]

This guide provides an in-depth exploration of the synthesis and synthetic utility of this compound, complete with detailed protocols for its key transformations.

Synthesis of the Core Scaffold: A [3+2] Cycloaddition Approach

The most convergent and widely adopted method for constructing 3,5-disubstituted isoxazoles is the [3+2] dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[6][7] To synthesize this compound, the logical disconnection involves the reaction of 4-methoxyphenylacetylene with a nitrile oxide generated in situ from a precursor bearing a protected hydroxyl group.

Workflow for Synthesis

reagent reagent intermediate intermediate product product step step A Glyoxylic acid ethyl ester oxime C Ethyl 2-chloro-2-(hydroxyimino)acetate (Nitrile Oxide Precursor) A->C Chlorination B N-Chlorosuccinimide (NCS) in DMF B->C F [3+2] Cycloaddition C->F D 4-Methoxyphenylacetylene D->F E Et3N (Base) E->F In situ nitrile oxide formation G Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate F->G Cyclization I This compound G->I Ester Reduction H LiAlH4 or DIBAL-H in THF, 0 °C to rt H->I

Caption: Synthetic workflow for this compound.

Protocol 2.1: Synthesis of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

This protocol describes the key cycloaddition step. The in situ generation of the nitrile oxide from the hydroximinoyl chloride is critical to avoid dimerization.

Materials:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq)

  • 4-Methoxyphenylacetylene (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Ethyl acetate (EtOAc)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and 4-methoxyphenylacetylene (1.1 eq) in anhydrous THF at 0 °C, add triethylamine (1.5 eq) dropwise over 20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Protocol 2.2: Reduction to this compound

A standard ester reduction provides the target alcohol. Lithium aluminum hydride (LiAlH₄) is effective, but Diisobutylaluminium hydride (DIBAL-H) can also be used for a more controlled reduction.

Materials:

  • Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • A granular precipitate should form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with diethyl ether.

  • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.

Key Synthetic Transformations and Applications

The true utility of this compound lies in the selective transformation of its primary alcohol functionality. This allows for its incorporation into more complex molecular architectures, a critical step in building libraries of potential drug candidates.[8][9]

Gateway Intermediates from the Core Scaffold

Caption: Key synthetic pathways starting from the title compound.

Application 1: Oxidation to the Aldehyde

Oxidation of the primary alcohol to the corresponding aldehyde creates an electrophilic center, opening the door to carbon-carbon bond-forming reactions and the introduction of nitrogen-containing functional groups.

Protocol 3.1: Dess-Martin Periodinane (DMP) Oxidation

DMP is a mild and highly selective reagent for oxidizing primary alcohols to aldehydes without over-oxidation to the carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Dess-Martin Periodinane (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Shake vigorously until the layers are clear. Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting 5-(4-methoxyphenyl)isoxazole-3-carbaldehyde is often pure enough for the next step, but can be purified by silica gel chromatography if needed.

Oxidizing Agent Typical Conditions Yield (%) Notes
Dess-Martin PeriodinaneDCM, Room Temp, 1-3 h>90%Mild, avoids over-oxidation, easy workup.
Pyridinium chlorochromate (PCC)DCM, Celite®, Room Temp, 2-4 h85-95%Stoichiometric chromium reagent.
Swern Oxidation(COCl)₂, DMSO, Et₃N, -78 °C>90%Requires cryogenic temperatures.
Application 2: Conversion to Halides for Nucleophilic Substitution

Converting the hydroxyl group into a good leaving group, such as a halide, is a fundamental strategy for introducing a wide range of nucleophiles. This is particularly useful for creating hybrid molecules by linking the isoxazole core to other pharmacophores.[10][11]

Protocol 3.2: Chlorination with Thionyl Chloride

Thionyl chloride (SOCl₂) is a highly effective reagent for converting primary alcohols to primary chlorides.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Pyridine (catalytic amount)

  • Ice-cold water

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add a catalytic drop of pyridine.

  • Add thionyl chloride (1.5 eq) dropwise. Gas evolution (SO₂ and HCl) will be observed.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Once the reaction is complete, carefully pour the mixture onto ice-cold water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(chloromethyl)-5-(4-methoxyphenyl)isoxazole.

Conclusion and Future Outlook

This compound is a high-value, versatile starting material for organic synthesis and medicinal chemistry. The protocols outlined in this guide provide robust and reproducible methods for its synthesis and subsequent functionalization into key "gateway" intermediates. The strategic application of this building block allows for the rapid generation of diverse molecular libraries, accelerating the discovery of novel therapeutic agents.[1][12] The continued exploration of isoxazole chemistry promises to yield new compounds with enhanced potency and selectivity against a range of diseases.[13]

References

Application Notes and Protocols for (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Isoxazole Scaffold in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of approved drugs with diverse therapeutic applications, including anti-inflammatory, anticonvulsant, and antimicrobial agents.[1][4] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects, making them attractive candidates for modern drug discovery programs.[1][2][5][6] The versatility of the isoxazole core allows for structural modifications that can enhance pharmacological properties, improve pharmacokinetic profiles, and reduce toxicity.[1]

This document provides detailed application notes and experimental protocols for a specific isoxazole derivative, (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol (herein referred to as Compound 1 ). This compound serves as a valuable building block and a potential therapeutic agent in its own right. The presence of the 4-methoxyphenyl group at the 5-position and a hydroxymethyl group at the 3-position provides key structural motifs for biological activity and further chemical modification. This guide is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of novel isoxazole-based compounds.

Pharmacological Profile and Therapeutic Potential

While specific biological data for Compound 1 is emerging, its structural components suggest significant therapeutic potential based on extensive research into related isoxazole derivatives.

Anticipated Biological Activities:
  • Anti-inflammatory Activity: The isoxazole nucleus is a core component of several anti-inflammatory drugs.[5][7][8] The mechanism often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production (e.g., TNF-α).[5][8][9] The 4-methoxyphenyl substituent is a common feature in known anti-inflammatory agents.[10]

  • Anticancer Activity: A growing body of evidence supports the anticancer potential of isoxazole derivatives.[11][12][13] These compounds can induce apoptosis, inhibit tumor cell migration, and interfere with critical signaling pathways involved in cancer progression, such as the inhibition of heat shock protein 90 (HSP90) or various kinases.[12][13][14]

  • Neuroprotective Effects: Certain isoxazole-containing compounds have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, factors implicated in neurodegenerative diseases.[1][15][16] The structural features of Compound 1 make it a candidate for investigation in models of neurodegeneration.

The following sections provide detailed protocols for evaluating Compound 1 in these key therapeutic areas.

Experimental Protocols

These protocols are designed to be robust and self-validating, providing a solid foundation for investigating the medicinal chemistry applications of Compound 1.

Protocol 1: Evaluation of Anti-inflammatory Activity

1.1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of Compound 1 to selectively inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Rationale: Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[9]

Materials:

  • COX-1 and COX-2 Enzyme Assay Kits (commercially available)

  • Compound 1 (dissolved in DMSO)

  • Celecoxib (positive control for selective COX-2 inhibition)

  • Indomethacin (positive control for non-selective COX inhibition)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of Compound 1 in DMSO (e.g., 10 mM).

  • Create a series of dilutions of Compound 1 in assay buffer (e.g., 0.1, 1, 10, 100 µM). Also prepare dilutions of the control compounds.

  • Add the enzyme (COX-1 or COX-2) to each well of a 96-well plate according to the manufacturer's instructions.

  • Add the diluted Compound 1 or control compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding arachidonic acid (the substrate).

  • Measure the production of prostaglandin E2 (PGE2) using the detection method provided in the kit (e.g., colorimetric or fluorescent).

  • Calculate the percentage of inhibition for each concentration of Compound 1.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound 1 Experimental ValueExperimental ValueCalculated Value
Celecoxib>10~0.05>200
Indomethacin~0.1~0.50.2

1.2: Lipopolysaccharide (LPS)-Induced TNF-α Production in Macrophages

This cell-based assay assesses the ability of Compound 1 to suppress the production of the pro-inflammatory cytokine TNF-α in response to an inflammatory stimulus.

Workflow Diagram:

LPS_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed RAW 264.7 cells in 96-well plate Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Pretreat Pre-treat with Compound 1 or Vehicle Incubate_24h->Pretreat Incubate_1h Incubate for 1h Pretreat->Incubate_1h Stimulate Stimulate with LPS (1 µg/mL) Incubate_1h->Stimulate Incubate_18h Incubate for 18h Stimulate->Incubate_18h Collect_Supernatant Collect Supernatant Incubate_18h->Collect_Supernatant ELISA Measure TNF-α by ELISA Collect_Supernatant->ELISA Data_Analysis Analyze Data (IC50 Calculation) ELISA->Data_Analysis Apoptosis_Pathway Compound1 Compound 1 Mitochondria Mitochondria Compound1->Mitochondria Induces Stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Cleaves cellular substrates Leads to

References

Application Notes and Protocols: Synthesis of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol and its derivatives. Isoxazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This protocol details a reliable and efficient synthetic route, focusing on the widely utilized 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4][5][6] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and offer insights into reaction optimization and characterization of the final products. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of Isoxazole Scaffolds in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a key component in numerous clinically approved drugs, such as the antibiotic linezolid and the anti-inflammatory agent valdecoxib.[3][7] The unique electronic properties and geometric arrangement of the isoxazole core allow for diverse molecular interactions, making it a privileged scaffold in drug design.[2] Specifically, the (5-aryl-isoxazol-3-yl)methanol framework serves as a versatile intermediate for the synthesis of a wide array of more complex and biologically active molecules.[8][9] The methoxy group on the phenyl ring and the hydroxyl group of the methanol moiety provide handles for further chemical modifications to explore structure-activity relationships (SAR).

The synthetic strategy outlined herein focuses on the [3+2] cycloaddition of a nitrile oxide, generated in situ from an aldoxime, with an alkyne. This method is highly effective for the construction of the isoxazole ring with good regioselectivity.[4][6][10]

Synthetic Strategy and Mechanism

The overall synthetic approach involves a two-step process:

  • Formation of the Aldoxime: Reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form 4-methoxybenzaldoxime.

  • [3+2] Cycloaddition: In situ generation of the corresponding nitrile oxide from the aldoxime, followed by its cycloaddition with propargyl alcohol to yield the target compound, this compound.

Mechanistic Insights

The key step in this synthesis is the 1,3-dipolar cycloaddition. A 1,3-dipole, in this case, the nitrile oxide, reacts with a dipolarophile, the alkyne (propargyl alcohol), to form a five-membered heterocyclic ring. The nitrile oxide is typically generated in situ from the corresponding aldoxime by oxidation.[11] Common oxidizing agents include sodium hypochlorite (NaOCl) or hypervalent iodine reagents.[4][12] The reaction proceeds with high regioselectivity, leading predominantly to the 3,5-disubstituted isoxazole isomer.[4]

Below is a diagram illustrating the proposed reaction mechanism.

Reaction_Mechanism cluster_step1 Step 1: Aldoxime Formation cluster_step2 Step 2: Nitrile Oxide Formation cluster_step3 Step 3: [3+2] Cycloaddition 4-methoxybenzaldehyde 4-Methoxybenzaldehyde 4-methoxybenzaldoxime 4-Methoxybenzaldoxime 4-methoxybenzaldehyde->4-methoxybenzaldoxime Pyridine hydroxylamine NH2OH·HCl hydroxylamine->4-methoxybenzaldoxime 4-methoxybenzaldoxime_2 4-Methoxybenzaldoxime nitrile_oxide 4-Methoxyphenyl Nitrile Oxide 4-methoxybenzaldoxime_2->nitrile_oxide NaOCl or Hypervalent Iodine nitrile_oxide_2 4-Methoxyphenyl Nitrile Oxide isoxazole_product This compound nitrile_oxide_2->isoxazole_product propargyl_alcohol Propargyl Alcohol propargyl_alcohol->isoxazole_product

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Methoxybenzaldehyde≥98%Sigma-Aldrich
Hydroxylamine hydrochloride≥99%Sigma-Aldrich
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Sodium hypochlorite solution5% (w/v)Commercial BleachEnsure freshness
Propargyl alcohol99%Sigma-Aldrich
Carbon tetrachloride (CCl4)ACS reagent, ≥99.9%Sigma-AldrichCaution: Toxic
Ethyl acetateHPLC gradeFisher Scientific
HexaneHPLC gradeFisher Scientific
Anhydrous sodium sulfate≥99%Sigma-Aldrich
Deuterated chloroform (CDCl3)99.8 atom % DCambridge Isotope LabsFor NMR analysis
Step-by-Step Procedure
3.2.1. Synthesis of 4-Methoxybenzaldoxime
  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxybenzaldehyde (10.0 g, 73.4 mmol), hydroxylamine hydrochloride (6.12 g, 88.1 mmol), and pyridine (40 mL).

  • Heat the reaction mixture to reflux and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of cold water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-methoxybenzaldoxime as a white solid. The product can be used in the next step without further purification if it is of sufficient purity.

3.2.2. Synthesis of this compound
  • In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxybenzaldoxime (5.0 g, 33.1 mmol) and propargyl alcohol (2.78 g, 49.6 mmol) in 50 mL of carbon tetrachloride (CCl4).

  • Add a 5% aqueous solution of sodium hypochlorite (NaOCl) (100 mL) dropwise to the stirred mixture over a period of 30 minutes at room temperature. An exothermic reaction may be observed; maintain the temperature below 30°C using a water bath if necessary.

  • After the addition is complete, continue stirring the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC (3:2 hexane/ethyl acetate).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product is a pale yellow solid. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (starting with 9:1 and gradually increasing the polarity to 7:3) to afford this compound as an off-white solid.[12][13]

Characterization

The structure and purity of the synthesized compound should be confirmed by various analytical techniques.

TechniqueExpected Results
Melting Point 89-97 °C[8][9]
¹H NMR (400 MHz, CDCl₃) δ 7.74 (d, J = 8.5 Hz, 2H), 6.98 (d, J = 8.5 Hz, 2H), 6.52 (s, 1H), 4.81 (s, 2H), 3.86 (s, 3H).[13]
¹³C NMR (100 MHz, CDCl₃) δ 171.5, 162.1, 161.0, 128.2, 121.4, 114.3, 99.8, 56.7, 55.4.[13]
FT-IR (KBr, cm⁻¹) Broad O-H stretch around 3352 cm⁻¹, C-H stretches, C=N and C=C stretches in the 1610-1431 cm⁻¹ region, and a prominent C-O stretch around 1259 cm⁻¹.[12][13]
Mass Spectrometry (ESI+) m/z calculated for C₁₁H₁₁NO₃ [M+H]⁺: 206.0766, found: 206.0761.

Troubleshooting and Optimization

  • Low Yield in Aldoxime Formation: Ensure the pyridine is anhydrous, as water can interfere with the reaction. Increasing the reflux time may also improve the yield.

  • Low Yield in Cycloaddition: The quality of the sodium hypochlorite solution is crucial. Use a fresh, unopened bottle of commercial bleach for best results. Vigorous stirring is essential to ensure proper mixing of the biphasic reaction mixture.

  • Formation of Side Products: The primary side product is often the furoxan dimer of the nitrile oxide. This can be minimized by adding the alkyne in slight excess and ensuring efficient stirring.

  • Purification Challenges: The product can sometimes co-elute with unreacted starting materials. Careful column chromatography with a shallow gradient is recommended for optimal separation.

Workflow Diagram

The following diagram provides a visual representation of the entire synthetic workflow.

Synthetic_Workflow start Start reagents1 4-Methoxybenzaldehyde + Hydroxylamine HCl + Pyridine start->reagents1 reaction1 Reflux (2-3h) reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 product1 4-Methoxybenzaldoxime workup1->product1 reagents2 4-Methoxybenzaldoxime + Propargyl Alcohol + CCl4 product1->reagents2 reaction2 Add NaOCl (aq) Stir (12-16h) reagents2->reaction2 workup2 Separation & Extraction reaction2->workup2 purification Column Chromatography workup2->purification final_product This compound purification->final_product characterization Characterization (NMR, IR, MS, MP) final_product->characterization end End characterization->end

Caption: A visual workflow for the synthesis and characterization of the target compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers can efficiently produce this valuable intermediate for further elaboration in drug discovery and development programs. The provided mechanistic insights and troubleshooting tips should aid in the successful execution and potential optimization of this synthesis.

References

Application Notes & Protocols: (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs and biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups make it an attractive moiety for drug design.[2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a key structural feature in drugs spanning anti-inflammatory, antimicrobial, and anticancer therapies.[1][2][3]

Within this valuable class of compounds, (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol emerges as a particularly strategic building block for library synthesis and lead optimization. Its structure is characterized by three key features:

  • A 3,5-disubstituted isoxazole core , providing a rigid and stable framework.

  • An electron-donating 4-methoxyphenyl group at the 5-position, a common feature in many pharmacologically active agents that can engage in favorable interactions with biological targets.[4][5]

  • A reactive hydroxymethyl (methanol) group at the 3-position, which serves as a versatile functional handle for subsequent chemical diversification.[6][7]

This guide provides a comprehensive overview of the synthesis, properties, and strategic application of this compound, offering detailed protocols for its use in the construction of novel bioactive molecules.

Physicochemical & Spectroscopic Profile

Accurate characterization of the starting material is fundamental to any successful synthetic campaign. The properties of this compound are summarized below. Researchers should verify their material against these parameters to ensure identity and purity.

PropertyValueSource(s)
CAS Number 58492-77-6[6]
Molecular Formula C₁₁H₁₁NO₃[6][8]
Molecular Weight 205.21 g/mol [6][8]
Appearance Off-white amorphous powder[6]
Melting Point 89-96 °C[6]
Storage Conditions Store at 0-8°C, dry[6]

Spectroscopic Data for Structural Confirmation:

While the user prompt specifies the 5-(4-methoxyphenyl) isomer, much of the available literature data details the synthesis and characterization of the regioisomer, [3-(4-methoxyphenyl)isoxazol-5-yl]methanol.[9][10][11] The protocols provided herein are designed to selectively produce the title compound. The expected spectroscopic signatures, based on established principles of isoxazole chemistry, are as follows:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.70 (d, 2H, Ar-H), ~7.00 (d, 2H, Ar-H), ~6.40 (s, 1H, Isoxazole C4-H), ~4.80 (s, 2H, -CH₂OH), ~3.85 (s, 3H, -OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~170 (Isoxazole C5), ~162 (Isoxazole C3), ~161 (Ar C-OCH₃), ~128 (Ar CH), ~122 (Ar C-Isoxazole), ~114 (Ar CH), ~102 (Isoxazole C4), ~57 (-CH₂OH), ~55 (-OCH₃).

  • IR (KBr, cm⁻¹): ~3350 (O-H stretch, broad), ~2840 (C-H stretch, methoxy), ~1610 (C=N stretch), ~1580, 1500 (Ar C=C stretch), ~1260 (Ar-O stretch).

Protocol 1: Synthesis of this compound

Principle of Synthesis: The most reliable and regioselective method for constructing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition ([3+2] cycloaddition) reaction.[12] This protocol involves the in situ generation of a nitrile oxide from an aldoxime, which then rapidly reacts with an alkyne dipolarophile. To achieve the desired 5-(4-methoxyphenyl) substitution pattern, the reaction must be performed between propargyl alcohol and 4-methoxybenzonitrile oxide . The nitrile oxide is generated in situ from 4-methoxybenzaldoxime due to its inherent instability.

G cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Purification A 4-Methoxybenzaldoxime C 4-Methoxybenzohydroximoyl Chloride (Intermediate) A->C Chlorination B N-Chlorosuccinimide (NCS) in DMF B->C F This compound (Final Product) C->F Elimination & Cycloaddition D Propargyl Alcohol D->F E Triethylamine (Base) E->F G Crude Product F->G H Column Chromatography G->H I Pure Product H->I

Caption: Synthesis workflow for this compound.

Materials & Reagents:

  • 4-Methoxybenzaldehyde

  • Hydroxylamine hydrochloride

  • Pyridine

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Propargyl alcohol

  • Triethylamine (Et₃N), distilled

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

Part A: Synthesis of 4-Methoxybenzaldoxime (Precursor)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in pyridine (5 mL per gram of aldehyde).

  • Heating: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water (50 mL). A white precipitate of the oxime will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The 4-methoxybenzaldoxime can typically be used in the next step without further purification.

Part B: Cycloaddition to form this compound

  • Causality Behind Experimental Choices: This one-pot, two-step procedure is designed for efficiency and to handle the unstable nitrile oxide intermediate. NCS is a mild and effective chlorinating agent for the oxime. Triethylamine acts as a base to eliminate HCl from the resulting hydroximoyl chloride, generating the reactive 4-methoxybenzonitrile oxide dipole in situ.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxybenzaldoxime (1.0 eq) in anhydrous DMF (10 mL per gram of oxime).

  • Chlorination: Cool the solution to 0°C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5°C. Stir the mixture at 0°C for 1 hour. TLC should show the consumption of the oxime.

  • Addition of Dipolarophile and Base: To the cold reaction mixture, add propargyl alcohol (1.2 eq) via syringe, followed by the slow, dropwise addition of triethylamine (1.5 eq).

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the formation of the product by TLC.

  • Quenching and Extraction: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate as the eluent, to yield this compound as an off-white solid.[9]

Application Protocols: Derivatization of the Building Block

The true utility of this building block lies in the reactivity of its primary alcohol. This functional group provides a gateway for introducing diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR).

References

Application Notes and Protocols for the Functionalization of the Methanol Group in (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of bioactive molecules.[2] The compound this compound represents a particularly valuable building block. It combines the isoxazole core with a methoxyphenyl group, a common feature in pharmacologically active compounds, and a reactive primary alcohol handle. This methanol group is a prime site for chemical modification, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR) and develop new chemical entities.[3]

This guide provides a detailed technical overview of key strategies for the functionalization of the methanol group in this compound, complete with field-proven insights and step-by-step protocols.

Chemical Stability Considerations

The isoxazole ring is generally stable; however, it can be susceptible to cleavage under certain conditions, particularly strong basic conditions.[4] Therefore, the choice of reagents and reaction conditions for the functionalization of the methanol group should be made to preserve the integrity of the heterocyclic core. The protocols outlined below utilize mild conditions to ensure the chemoselective transformation of the primary alcohol.

Oxidation to the Aldehyde: A Gateway to Further Derivatization

The selective oxidation of the primary alcohol to the corresponding aldehyde, (5-(4-methoxyphenyl)isoxazol-3-yl)carbaldehyde, furnishes a key intermediate for a variety of subsequent transformations, including reductive amination, Wittig reactions, and further oxidation to the carboxylic acid. The challenge lies in preventing over-oxidation to the carboxylic acid. Mild, selective oxidizing agents are therefore essential.

Comparative Data of Oxidation Methods
Oxidation MethodReagent/CatalystSolventReaction TimeTypical Yield (%)Key Advantages & Considerations
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)0.5 - 2 hours75 - 90Very mild, neutral conditions; high chemoselectivity and tolerance for sensitive functional groups.[5][6]
Manganese Dioxide Oxidation Activated Manganese Dioxide (MnO₂)Dichloromethane (DCM) or Chloroform (CHCl₃)OvernightVariable, often requires large excessExcellent for benzylic and allylic alcohols; heterogeneous reaction requires vigorous stirring.[7][8]
PCC Oxidation Pyridinium Chlorochromate (PCC) on Silica GelDichloromethane (DCM)1 - 3 hours~85-95High-yielding, but chromium-based reagents are toxic and require careful handling and disposal.[9]
Experimental Protocols

This method is highly reliable for the mild oxidation of primary alcohols to aldehydes, with the significant advantage of proceeding under neutral conditions at room temperature.[6]

Workflow Diagram:

DMP_Oxidation start Dissolve this compound and NaHCO₃ in DCM add_dmp Add Dess-Martin Periodinane (DMP) portion-wise at room temperature start->add_dmp stir Stir at room temperature (Monitor by TLC) add_dmp->stir quench Quench with Na₂S₂O₃ solution stir->quench extract Extract with DCM quench->extract purify Purify by column chromatography extract->purify

Caption: Workflow for Dess-Martin Oxidation.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add sodium bicarbonate (3.0 eq).

  • To this suspension, add Dess-Martin Periodinane (1.2 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by the addition of a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.

  • Stir the biphasic mixture vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (5-(4-methoxyphenyl)isoxazol-3-yl)carbaldehyde.

Conversion to Halides: Activating the Hydroxymethyl Group

Converting the primary alcohol to an alkyl halide, such as a chloride, transforms the hydroxyl group into a good leaving group, enabling subsequent nucleophilic substitution reactions to form ethers, esters, amines, and other derivatives. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol

This protocol describes the conversion of the starting alcohol to the corresponding chloride using thionyl chloride.

Workflow Diagram:

Halogenation start Dissolve this compound in DCM at 0°C add_socl2 Add thionyl chloride (SOCl₂) dropwise start->add_socl2 warm_rt Allow to warm to room temperature and stir (Monitor by TLC) add_socl2->warm_rt concentrate Concentrate under reduced pressure warm_rt->concentrate workup Aqueous workup with NaHCO₃ concentrate->workup extract Extract with ethyl acetate workup->extract purify Purify by column chromatography extract->purify

Caption: Workflow for Conversion to Alkyl Chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

  • Carefully concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent.

  • Cautiously add saturated aqueous NaHCO₃ solution to the residue until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-(chloromethyl)-5-(4-methoxyphenyl)isoxazole.

Esterification: Introducing Carboxylate Functionality

Esterification of the methanol group is a common strategy to modify the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. Two robust methods are presented here: a classic approach using an acyl chloride and a more advanced Mitsunobu reaction.

Comparative Data of Esterification Methods
Esterification MethodReagentsSolventTemperatureKey Advantages & Considerations
Acyl Chloride Method Acyl chloride, PyridineDichloromethane (DCM)0°C to rtFast, irreversible, and high-yielding. Pyridine acts as a base to neutralize the HCl byproduct.[9]
Mitsunobu Reaction Carboxylic acid, PPh₃, DEAD or DIADTetrahydrofuran (THF)0°C to rtMild conditions, proceeds with complete inversion of stereochemistry at a chiral center. Requires careful purification to remove phosphine oxide and hydrazine byproducts.
Experimental Protocols

This protocol provides a general procedure for the synthesis of the benzoate ester.

Workflow Diagram:

Esterification_AcylChloride start Dissolve alcohol and pyridine in DCM at 0°C add_acyl_chloride Add benzoyl chloride dropwise start->add_acyl_chloride stir Stir at room temperature (Monitor by TLC) add_acyl_chloride->stir wash Wash with dilute HCl, NaHCO₃, and brine stir->wash dry_concentrate Dry over Na₂SO₄ and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify

Caption: Workflow for Acyl Chloride Esterification.

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add benzoyl chloride (1.2 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC indicates completion.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the benzoate ester.

The Mitsunobu reaction is a powerful method for converting alcohols to a wide range of functional groups with inversion of configuration, although for an achiral primary alcohol this feature is not relevant. It proceeds under mild, neutral conditions.

Workflow Diagram:

Mitsunobu_Esterification start Dissolve alcohol, benzoic acid, and PPh₃ in anhydrous THF at 0°C add_dead Add DEAD or DIAD dropwise start->add_dead stir Stir at room temperature (Monitor by TLC) add_dead->stir concentrate Concentrate under reduced pressure stir->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for Mitsunobu Esterification.

Materials:

  • This compound

  • Benzoic acid

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct is typically more polar than the desired ester.

Etherification: Building Molecular Complexity

The formation of an ether linkage is a common strategy in drug design to modulate solubility and metabolic stability. The Williamson ether synthesis, a two-step process involving initial conversion of the alcohol to a halide followed by reaction with an alkoxide, is a reliable method.

Experimental Protocol

This protocol outlines the synthesis of the benzyl ether derivative from the chloromethyl intermediate prepared in Protocol 2.1.

Workflow Diagram:

Williamson_Ether_Synthesis start Prepare sodium benzyloxide (NaH + benzyl alcohol in DMF) add_chloride Add 3-(chloromethyl)-5-(4-methoxyphenyl)isoxazole start->add_chloride heat Heat the reaction mixture (Monitor by TLC) add_chloride->heat quench Quench with water heat->quench extract Extract with ethyl acetate quench->extract purify Purify by column chromatography extract->purify

References

Application Notes and Protocols for (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol Derivatives: A Guide to Investigating Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2][3] Derivatives of isoxazole have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] This guide focuses on a specific class of these compounds: (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol derivatives. The inclusion of the 4-methoxyphenyl group is a key structural feature often associated with significant biological activity.[7]

While the precise mechanism of action for each new derivative must be empirically determined, the existing body of literature allows us to formulate well-grounded hypotheses. This document provides a comprehensive framework for investigating the potential mechanisms of action of this compound derivatives, with a focus on their likely roles as anticancer and anti-inflammatory agents. The protocols detailed herein are designed to be robust and self-validating, providing researchers with the tools to elucidate the molecular targets and cellular pathways modulated by this promising class of compounds.

Postulated Mechanisms of Action

Based on the recurring biological activities of structurally related isoxazole derivatives, we can postulate two primary avenues of investigation for this compound derivatives:

  • Anticancer Activity: A significant number of isoxazole derivatives bearing a methoxyphenyl substituent exhibit potent anticancer properties. The underlying mechanisms often involve the modulation of key cellular signaling pathways that govern cell proliferation, survival, and death. A prominent hypothesis is the inhibition of protein kinases , which are crucial regulators of these processes and are frequently dysregulated in cancer.[8] Another convergent mechanism is the induction of apoptosis , or programmed cell death, a critical process for eliminating malignant cells.[1][3][9]

  • Anti-inflammatory Activity: The isoxazole core is also a common feature in compounds with significant anti-inflammatory effects.[7] The mechanism for this activity is often attributed to the inhibition of key enzymes in the inflammatory cascade , such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent inflammatory mediators.

The following sections provide detailed protocols to investigate these hypothesized mechanisms of action.

Part 1: Investigating Anticancer Activity

A. Kinase Inhibition Assays

Many isoxazole derivatives function as small molecule kinase inhibitors, often by competing with ATP for binding to the kinase's active site.[10] This inhibition can block downstream signaling pathways that are essential for cancer cell proliferation and survival.

Workflow for Kinase Inhibition Profiling:

G cluster_0 Initial Screening cluster_1 Validation & IC50 Determination cluster_2 Cellular Target Engagement start Synthesized this compound Derivative screen Broad-Spectrum Kinase Panel Screen (e.g., KinomeScan) start->screen hits Identify 'Hit' Kinases screen->hits ic50 In Vitro Kinase Assay for Hit Kinases (e.g., Z'-LYTE™, ADP-Glo™) hits->ic50 Validate Hits determine_ic50 Determine IC50 Values ic50->determine_ic50 western Western Blot for Phospho-Substrate determine_ic50->western Confirm Cellular Activity confirm Confirm Target Inhibition in Cells western->confirm

Caption: Workflow for identifying and validating kinase targets.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • This compound derivative (test compound)

  • Recombinant kinase of interest

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 2x final concentration dilutions in the kinase assay buffer.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of the 2x test compound dilution.

    • Add 2.5 µL of a 4x solution of the kinase.

    • Add 2.5 µL of a 4x solution of the substrate/ATP mix.

    • Include "no enzyme" and "vehicle control" (DMSO) wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all readings.

    • Normalize the data to the "vehicle control" (100% activity).

    • Plot the normalized activity versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Compound Target Kinase Hypothetical IC50 (nM)
Derivative XKinase A50
Derivative YKinase A250
StaurosporineKinase A10
B. Apoptosis Induction Assays

The induction of apoptosis is a hallmark of many effective anticancer agents.[1][3][9]

Signaling Pathway for Apoptosis Induction:

G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway compound This compound Derivative bax Bax/Bak Activation compound->bax Induces fas Fas/FasL Interaction compound->fas May Induce mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) cyto_c->apoptosome disc DISC Formation fas->disc cas8 Caspase-8 Activation disc->cas8 cas3 Caspase-3/7 Activation cas8->cas3 cas9 Caspase-9 Activation apoptosome->cas9 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Key pathways of apoptosis induction.

Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for 24-48 hours. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • FITC-negative and PI-negative cells are viable.

    • FITC-positive and PI-negative cells are in early apoptosis.

    • FITC-positive and PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant for each treatment condition.

Treatment Viable Cells (%) Early Apoptotic (%) Late Apoptotic (%)
Vehicle Control9532
Derivative X (1 µM)602515
Staurosporine (1 µM)205030

Part 2: Investigating Anti-inflammatory Activity

A. Cyclooxygenase (COX) Inhibition Assays

The inhibition of COX-1 and COX-2 is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Protocol 3: COX-1/COX-2 Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

Materials:

  • This compound derivative

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid

  • Colorimetric substrate (e.g., TMPD)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a dilution series of the test compound in assay buffer.

  • Assay Reaction:

    • Add assay buffer, heme, and the COX enzyme to each well.

    • Add the test compound dilutions.

    • Incubate for 5 minutes at 25°C.

    • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

  • Data Acquisition: Measure the absorbance at 590 nm every minute for 5 minutes.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the IC50 values for COX-1 and COX-2 inhibition.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
Derivative Z50510
Ibuprofen10200.5
Celecoxib>1000.1>1000

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols and conceptual frameworks provided in this guide offer a robust starting point for elucidating the specific mechanisms of action of its derivatives. By systematically evaluating their effects on key cellular processes such as kinase signaling, apoptosis, and inflammatory pathways, researchers can effectively characterize their therapeutic potential and advance the drug discovery process.

References

Application Note: A Comprehensive Guide to In Vitro Bioactivity Profiling of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Introduction: The Therapeutic Potential of the Isoxazole Scaffold

The isoxazole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique electronic properties and structural rigidity allow for precise interactions with a wide range of biological targets, leading to diverse activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The compound of interest, (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol, hereafter designated ISO-MET , incorporates this key isoxazole nucleus. The presence of a methoxyphenyl group is often associated with enhanced anti-inflammatory properties in related structures, while the methanol moiety provides a potential site for metabolic modification or further chemical derivatization.[1][3]

This document provides a comprehensive, multi-tiered strategy for the systematic in vitro evaluation of ISO-MET . The protocols herein are designed not merely as procedural steps, but as a logical framework for discovery—beginning with broad-spectrum toxicity screening, moving into targeted functional assays for anti-inflammatory and antioxidant activity, and culminating in mechanistic studies to elucidate its effects on key cellular signaling pathways.

Section 1: Foundational Assessment: Cytotoxicity and Therapeutic Window

Expert Rationale: Before investigating any specific bioactivity, it is imperative to first establish the cytotoxic profile of a novel compound.[4] This foundational step serves two critical purposes: 1) It identifies the concentration range that is non-toxic to cells, which is essential for designing subsequent, non-lethal functional assays, and 2) It provides the first indication of potential anticancer activity if the compound demonstrates selective toxicity toward cancer cell lines.[4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method that measures cellular metabolic activity as a proxy for cell viability.[5][6]

Experimental Workflow: General Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Line Culture (e.g., MCF-7, RAW 264.7, HEK293) CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding CompoundPrep Prepare ISO-MET Stock (e.g., 10 mM in DMSO) SerialDilution Prepare Serial Dilutions in Culture Medium CompoundPrep->SerialDilution Treatment Treat Cells with ISO-MET Dilutions SerialDilution->Treatment CellSeeding->Treatment Incubation Incubate (24, 48, 72 hours) Treatment->Incubation Assay Perform Viability Assay (e.g., MTT Assay) Incubation->Assay Measurement Measure Absorbance (570 nm) Assay->Measurement ViabilityCalc Calculate % Cell Viability vs. Vehicle Control Measurement->ViabilityCalc IC50 Determine IC50 Value (Dose-Response Curve) ViabilityCalc->IC50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Protocol 1.1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of ISO-MET on both cancerous (e.g., MCF-7 breast adenocarcinoma) and non-cancerous (e.g., HEK293 embryonic kidney) cell lines.

Materials:

  • Cell lines (e.g., MCF-7, HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • ISO-MET stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of ISO-MET in complete medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the respective compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Cytotoxicity Profile
Cell LineCompoundIC₅₀ (µM) after 48hSelectivity Index (SI)
MCF-7 (Cancer)ISO-MET Hypothetical Value: 25.5 ± 2.13.5
HEK293 (Non-cancer)ISO-MET Hypothetical Value: 89.3 ± 5.7-
MCF-7 (Cancer)Doxorubicin (Control)0.8 ± 0.15.0
HEK293 (Non-cancer)Doxorubicin (Control)4.0 ± 0.4-
SI = IC₅₀ (Non-cancer) / IC₅₀ (Cancer)

Section 2: Primary Functional Screening: Anti-Inflammatory Activity

Expert Rationale: A significant body of literature points to the anti-inflammatory potential of isoxazole derivatives.[2][3][9] A robust initial screen involves using a cellular model of inflammation, typically murine macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria. LPS triggers a potent inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2] Measuring the ability of ISO-MET to inhibit the production of these mediators provides a direct assessment of its anti-inflammatory potential.

Protocol 2.1: Nitric Oxide (NO) Inhibition via Griess Assay

Objective: To quantify the effect of ISO-MET on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • LPS (from E. coli O111:B4)

  • ISO-MET (use non-toxic concentrations determined in Section 1)

  • Griess Reagent Kit (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) standard

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of ISO-MET for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Sulfanilamide solution to each supernatant sample, incubate for 10 minutes in the dark. Then, add 50 µL of NED solution and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite (a stable product of NO).

  • Measurement: Measure the absorbance at 540 nm. Use a sodium nitrite serial dilution to create a standard curve for quantifying nitrite concentration.

  • Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

Protocol 2.2: Pro-Inflammatory Cytokine Measurement via ELISA

Objective: To measure the effect of ISO-MET on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.

Procedure: The cell culture and treatment steps are identical to Protocol 2.1.

  • Supernatant Collection: After the 24-hour incubation with LPS and ISO-MET , collect the cell culture supernatants.

  • ELISA: Use commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kits for murine TNF-α and IL-6. Follow the manufacturer's protocol precisely. This typically involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate to generate a colorimetric signal.

  • Measurement and Analysis: Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the provided standards. Determine the percentage inhibition for each cytokine at different concentrations of ISO-MET .

Data Presentation: Anti-Inflammatory Activity Summary
Treatment Concentration (µM)% Inhibition of NO Production% Inhibition of TNF-α Secretion% Inhibition of IL-6 Secretion
ISO-MET (1 µM)Hypothetical: 15.2 ± 3.1%Hypothetical: 12.8 ± 2.5%Hypothetical: 10.5 ± 1.9%
ISO-MET (5 µM)Hypothetical: 48.6 ± 4.5%Hypothetical: 42.1 ± 3.8%Hypothetical: 38.7 ± 4.2%
ISO-MET (10 µM)Hypothetical: 75.3 ± 5.2%Hypothetical: 68.9 ± 4.9%Hypothetical: 65.4 ± 5.5%
Dexamethasone (1 µM)88.1 ± 3.9%92.4 ± 2.8%90.7 ± 3.3%
Data presented as mean ± SD from three independent experiments.

Section 3: Mechanistic Insight: Signaling Pathway Analysis

Expert Rationale: A positive result in the functional screens necessitates an investigation into the underlying mechanism of action. The production of NO, TNF-α, and IL-6 is largely controlled by the activation of key intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10] The NF-κB pathway is a master regulator of inflammation.[11] In resting cells, NF-κB is held inactive in the cytoplasm by IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate transcription of inflammatory genes.[10] The MAPK pathways (including p38 and ERK1/2) are also activated by LPS and regulate the stability and translation of inflammatory mRNAs.[12] Western blotting is the gold-standard technique to probe these pathways by measuring the phosphorylation status of key proteins, as phosphorylation is a direct indicator of their activation.[13]

Signaling Pathway Diagrams

NFkB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK p_IkBa P-IκBα IKK->p_IkBa Phosphorylation IkBa_p65_p50 IκBα - p65/p50 IkBa_p65_p50->p_IkBa Degradation Proteasomal Degradation p_IkBa->Degradation p65_p50 p65/p50 (Active NF-κB) Nucleus Nucleus p65_p50->Nucleus Translocation Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression Inhibitor ISO-MET (Potential Inhibition) Inhibitor->IKK Inhibitor->p65_p50 Translocation Inhibition?

Caption: The canonical NF-κB signaling pathway and potential points of inhibition by ISO-MET.

MAPK_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAP3K MAPKKK (e.g., TAK1) TLR4->MAP3K MAP2K_p38 MAPKK (MKK3/6) MAP3K->MAP2K_p38 MAP2K_ERK MAPKK (MEK1/2) MAP3K->MAP2K_ERK p38 p38 MAPK MAP2K_p38->p38 P ERK ERK1/2 MAP2K_ERK->ERK P p_p38 P-p38 p38->p_p38 p_ERK P-ERK1/2 ERK->p_ERK Downstream Downstream Effects (Gene Expression) p_p38->Downstream p_ERK->Downstream Inhibitor ISO-MET (Potential Inhibition) Inhibitor->MAP3K

Caption: The MAPK (p38 and ERK) signaling pathways activated by LPS.

Protocol 3.1: Western Blot for NF-κB and MAPK Activation

Objective: To determine if ISO-MET inhibits the LPS-induced phosphorylation of IκBα, p65, p38, and ERK1/2.

Materials:

  • 6-well plates

  • RAW 264.7 cells

  • LPS, ISO-MET

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with ISO-MET for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes for IκBα, 60 minutes for p65/MAPKs).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.[12]

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[12]

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-polyacrylamide gel and run electrophoresis. Transfer the separated proteins to a PVDF membrane.[13]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the desired primary antibody (e.g., anti-p-p38, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[13]

  • Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply ECL reagent and capture the chemiluminescent signal with an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total protein (e.g., total p38) and a loading control (e.g., β-actin).

Data Presentation: Pathway Modulation
Target ProteinTreatment GroupRelative Band Intensity (Fold Change vs. LPS)
Phospho-p65LPS Only1.00
Phospho-p65LPS + ISO-MET (5 µM)Hypothetical: 0.55 ± 0.06
Phospho-p65LPS + ISO-MET (10 µM)Hypothetical: 0.21 ± 0.04
Phospho-p38LPS Only1.00
Phospho-p38LPS + ISO-MET (5 µM)Hypothetical: 0.62 ± 0.07
Phospho-p38LPS + ISO-MET (10 µM)Hypothetical: 0.34 ± 0.05
Intensity is normalized to total protein and β-actin. Data is mean ± SD.

Section 4: Ancillary Screening: Antioxidant Potential

Expert Rationale: Oxidative stress is intrinsically linked with inflammation. Some anti-inflammatory agents also possess antioxidant properties, which can contribute to their overall therapeutic effect.[14] A simple and rapid method to screen for direct antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[15] DPPH is a stable free radical that loses its deep violet color upon accepting an electron or hydrogen atom from an antioxidant compound.[16] This chemical assay provides a valuable, cell-free measure of the compound's intrinsic radical-scavenging capability.

Protocol 4.1: DPPH Radical Scavenging Assay

Objective: To determine the ability of ISO-MET to directly scavenge the DPPH free radical.

Materials:

  • ISO-MET

  • DPPH (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well plate

Procedure:

  • Preparation: In a 96-well plate, add 100 µL of various concentrations of ISO-MET (dissolved in methanol).

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Incubation: Mix and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.

  • Data Analysis: Calculate the percentage of scavenging activity: % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100 (where Abs_Control is the absorbance of DPPH solution with methanol only). Plot the percentage of scavenging against compound concentration to determine the IC₅₀ value.

Data Presentation: Antioxidant Activity
CompoundRadical Scavenging IC₅₀ (µM)
ISO-MET Hypothetical Value: 45.8 ± 3.6
Ascorbic Acid (Control)18.5 ± 1.5

Conclusion

This application note outlines a systematic, tiered approach for characterizing the in vitro bioactivity of This compound (ISO-MET) . By progressing from foundational cytotoxicity assessment to functional anti-inflammatory and antioxidant screens, and finally to mechanistic pathway analysis, researchers can build a comprehensive profile of the compound's therapeutic potential. Positive results from this testing cascade would provide a strong rationale for advancing ISO-MET to more complex cellular models and subsequent in vivo studies.

References

Developing (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol as a Novel Anticancer Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preclinical development of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol as a potential anticancer therapeutic. The isoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1][2] These compounds are known to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[1][3] This guide outlines a strategic, step-by-step approach to systematically evaluate the anticancer potential of this compound, from initial synthesis and characterization to comprehensive in vitro and in vivo efficacy studies.

Part 1: Synthesis and Characterization of this compound

A reliable and scalable synthesis protocol is the foundation of any drug development program. The synthesis of the title compound can be achieved through a multi-step process, a common approach for generating isoxazole derivatives.[4]

Protocol 1: Synthesis of this compound

Objective: To synthesize and purify this compound. A representative synthetic route is outlined below, based on established isoxazole synthesis methodologies.[4][5]

Materials:

  • 4-methoxybenzaldehyde

  • Hydroxylamine hydrochloride

  • N-Chlorosuccinimide (NCS)

  • Propargyl alcohol

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Sodium bicarbonate (NaHCO3)

  • Dimethylformamide (DMF)

  • tert-Butanol (t-BuOH)

  • Water (H2O)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Synthesis of 4-methoxybenzaldehyde oxime: Dissolve 4-methoxybenzaldehyde and hydroxylamine hydrochloride in a suitable solvent like pyridine and reflux for several hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, cool the reaction mixture and extract the product.[4]

  • Formation of the corresponding hydroximoyl chloride: Treat the 4-methoxybenzaldehyde oxime with N-chlorosuccinimide (NCS) in a solvent such as DMF.[5]

  • 1,3-Dipolar Cycloaddition: In a separate flask, prepare a solution of propargyl alcohol in a mixture of t-BuOH and water. Add CuSO4, sodium ascorbate, and NaHCO3. To this mixture, add the freshly prepared hydroximoyl chloride solution. Stir the reaction mixture for several hours at room temperature.[5]

  • Work-up and Purification: After the reaction is complete, dilute the mixture with ethyl acetate and wash with water. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.[5]

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Melting Point: To assess purity.

Part 2: In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro testing is recommended to efficiently assess the compound's anticancer properties.[6] This begins with broad cytotoxicity screening, followed by more detailed mechanistic assays.

Protocol 2: Cytotoxicity Screening using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cancer cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon, HeLa - cervical)

  • Normal human cell line (e.g., HEK293 or L02) for selectivity assessment[8]

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Parameter Description
Cell Lines A panel representing different cancer types and a normal cell line.
Concentration Range A wide range to capture the full dose-response curve.
Incubation Time Typically 48 or 72 hours to observe significant effects.
IC50 Value The concentration of the compound that inhibits cell growth by 50%.
Selectivity Index (SI) IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity.
Protocol 3: Apoptosis Induction Assay by Annexin V/Propidium Iodide Staining

Objective: To determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains necrotic or late apoptotic cells.[9]

Materials:

  • Cancer cell line of interest (selected based on MTT assay results)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and PI and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Experimental Workflow for In Vitro Evaluation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Identification (Hypothetical) Synthesis Synthesis & Characterization MTT MTT Cytotoxicity Assay (Multiple Cell Lines) Synthesis->MTT Selectivity Determine IC50 & Selectivity Index MTT->Selectivity Apoptosis Annexin V/PI Apoptosis Assay Selectivity->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Selectivity->CellCycle WesternBlot Western Blot Analysis (e.g., Caspases, Bcl-2 family) Apoptosis->WesternBlot Kinase Kinase Inhibition Assays WesternBlot->Kinase Tubulin Tubulin Polymerization Assay WesternBlot->Tubulin

Caption: A stepwise workflow for the in vitro evaluation of novel anticancer compounds.

Part 3: In Vivo Efficacy Studies

Promising results from in vitro assays warrant further investigation in animal models to assess the compound's efficacy and safety in a more complex biological system.[6][10]

Protocol 4: Human Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.[11]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line that showed high in vitro sensitivity

  • This compound formulated for in vivo administration (e.g., in a solution of DMSO, PEG, and saline)

  • Positive control drug (e.g., paclitaxel or cisplatin)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment groups (vehicle control, different doses of the test compound, positive control).

  • Drug Administration: Administer the compound and controls to the respective groups via a suitable route (e.g., intraperitoneal or oral) according to a predetermined schedule (e.g., daily or every other day).

  • Monitoring: Monitor the tumor volume (measured with calipers) and body weight of the mice regularly.

  • Endpoint: At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Parameter Description
Animal Model Immunodeficient mice to prevent rejection of human tumor cells.[10]
Tumor Model Subcutaneous xenograft for ease of tumor measurement.[11]
Treatment Groups Include vehicle control, multiple dose levels of the test compound, and a clinically relevant positive control.
Endpoints Tumor volume, tumor weight, body weight (as a measure of toxicity), and TGI.

Part 4: Elucidating the Mechanism of Action

Understanding how a compound exerts its anticancer effects is crucial for its further development.[12] Based on the known activities of isoxazole derivatives, potential mechanisms of action for this compound could involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[1][3]

Hypothesized Signaling Pathway Modulation

G cluster_0 Potential Targets cluster_1 Cellular Processes Compound This compound Kinases Protein Kinases (e.g., Akt, MAPK) Compound->Kinases Inhibition Tubulin Tubulin Compound->Tubulin Disruption HSP90 HSP90 Compound->HSP90 Inhibition Proliferation Cell Proliferation (e.g., Cyclin D1) Kinases->Proliferation Inhibition CellCycleArrest Cell Cycle Arrest (e.g., at G2/M phase) Tubulin->CellCycleArrest Induction Apoptosis Apoptosis (e.g., Caspase-3, Bcl-2) HSP90->Apoptosis Induction Proliferation->Apoptosis CellCycleArrest->Apoptosis

Caption: Potential mechanisms of action for isoxazole-based anticancer agents.

Protocol 5: Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of this compound on the expression levels of proteins involved in apoptosis and cell cycle regulation.

Procedure:

  • Protein Extraction: Treat cancer cells with the compound at various concentrations and time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, Cyclin B1, CDK1).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

By following these detailed protocols, researchers can systematically evaluate the potential of this compound as a novel anticancer agent, generating the robust preclinical data necessary for further development.

References

Application Notes and Protocols for Investigating the Agricultural Potential of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in agricultural chemistry and drug development on the potential applications and experimental evaluation of the compound (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol. This document outlines the scientific rationale for its potential as an agrochemical, detailed protocols for its synthesis and biological screening, and a discussion of its plausible mechanisms of action.

Introduction and Rationale

The isoxazole scaffold is a prominent heterocyclic motif in a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Derivatives of isoxazole have demonstrated a broad spectrum of activities, functioning as herbicides, fungicides, and insecticides.[3][4][5] The subject of this guide, this compound, is a promising candidate for investigation in agricultural chemistry due to its structural features. Commercial suppliers have noted its potential as a pesticide or herbicide, suggesting a basis for further exploration.[6] The presence of the methoxyphenyl group and the methanol substituent on the isoxazole ring offers opportunities for structure-activity relationship (SAR) studies and the development of more potent and selective agrochemicals.

Compound Profile:

PropertyValueReference
IUPAC Name This compound
CAS Number 58492-77-6[6]
Molecular Formula C₁₁H₁₁NO₃[6]
Molecular Weight 205.21 g/mol [6]
Appearance Off-white amorphous powder[6]
Melting Point 89-96 °C[6]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, often involving the formation of a chalcone intermediate followed by cyclization with hydroxylamine.[7][8][9] A representative synthetic route is outlined below.

Diagram of a Potential Synthetic Pathway:

G A 4-Methoxyacetophenone D Intermediate Chalcone A->D Reaction with an appropriate aldehyde B Propargyl alcohol B->D Deprotonation and reaction C Base (e.g., NaH) C->B G This compound D->G Cyclization E Hydroxylamine Hydrochloride E->G F Base (e.g., NaOH) F->G G Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalyzes ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Light, O₂ Cell_Death Cell Death (Bleaching, Necrosis) ROS->Cell_Death Compound This compound Compound->PPO Inhibits G Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Oxidizes ETC Electron Transport Chain SDH->ETC Donates electrons ATP_Production ATP Production ETC->ATP_Production Fungal_Growth Fungal Growth ATP_Production->Fungal_Growth Compound This compound Compound->SDH Inhibits G GABA GABA GABA_Receptor GABA Receptor (Chloride Channel) GABA->GABA_Receptor Binds to Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Opens Hyperexcitation Hyperexcitation & Paralysis GABA_Receptor->Hyperexcitation Leads to Neuronal_Inhibition Neuronal Inhibition Chloride_Influx->Neuronal_Inhibition Compound This compound Compound->GABA_Receptor Blocks

References

Application Notes & Protocols: (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol in material science. While extensively explored as a key intermediate in pharmaceutical synthesis, its unique structural features—a reactive primary alcohol, a thermally stable isoxazole ring, and a methoxyphenyl group—present significant opportunities for the development of novel functional polymers, coatings, and liquid crystalline materials. These materials could offer enhanced thermal stability, specific optical properties, and improved mechanical performance.[1][2] This guide details prospective synthetic routes for incorporating this molecule into polyesters and polyethers, comprehensive characterization protocols, and methods for material fabrication. The protocols provided are founded on established chemical principles and analogous reactions reported for similar functionalized monomers.

Introduction: The Potential of an Isoxazole-Based Monomer

The isoxazole moiety is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure that imparts a unique combination of chemical and physical properties.[3][4] Isoxazole derivatives are noted for their thermal stability, specific dipole moments, and propensity to engage in π-stacking interactions, making them attractive building blocks for advanced materials.[5][6] The subject of this guide, this compound, combines these heterocyclic features with a reactive hydroxymethyl group, opening avenues for its use as a monomer in step-growth polymerization.

The incorporation of the (5-(4-Methoxyphenyl)isoxazol-3-YL) moiety into a polymer backbone is hypothesized to confer several desirable attributes:

  • Enhanced Thermal Stability: The rigid, aromatic nature of the isoxazole ring can increase the glass transition temperature (Tg) and thermal degradation temperature of polymers.[7][8][9]

  • Liquid Crystalline Properties: The linear, rigid structure of the isoxazole and phenyl groups can act as a mesogen, promoting the formation of liquid crystal phases, which are crucial for applications in optics and displays.[5][6][10]

  • Tailored Refractive Index: The electron-rich aromatic system can influence the refractive index of the resulting material, a key parameter for optical coatings and lenses.

  • Improved Mechanical Properties: The rigidity of the heterocyclic ring can enhance the modulus and strength of the final polymer.[2]

This document will provide detailed protocols for leveraging these properties through the synthesis of novel polyesters and polyethers.

Proposed Polymerization Schemes

The primary alcohol of this compound is the key functional group for polymerization. We propose two primary routes for its incorporation into polymer backbones: polyesterification and polyetherification.

Diagram of Proposed Polymerization Pathways

PolymerizationPathways cluster_polyester Polyesterification cluster_polyether Polyetherification Monomer This compound Polyester Isoxazole-Containing Polyester Monomer->Polyester Polycondensation Polyether Isoxazole-Containing Polyether Monomer->Polyether Self-Condensation or with Dihalide Diacid Dicarboxylic Acid / Diacyl Chloride Diacid->Polyester

Caption: Proposed synthetic routes for isoxazole-containing polymers.

Detailed Protocols: Synthesis and Characterization

Synthesis of Isoxazole-Containing Polyesters

Polyesters are synthesized via the condensation reaction of a diol (or in this case, a functionalized mono-alcohol that can be part of a diol monomer or react with a dicarboxylic acid) with a dicarboxylic acid or its more reactive derivative, an acyl chloride.

Protocol 3.1.1: Polycondensation with a Dicarboxylic Acid

This protocol describes a melt polycondensation reaction, a common method for synthesizing aromatic-aliphatic polyesters.[7][9]

Materials:

  • This compound

  • Adipoyl chloride or Terephthaloyl chloride

  • Titanium(IV) butoxide (Ti(OBu)₄) or Dibutyltin dilaurate (DBTDL) as a catalyst

  • High-purity nitrogen or argon gas

  • Anhydrous toluene or xylene

  • Methanol

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap connected to a condenser.

Procedure:

  • Reactor Setup: Assemble the reaction apparatus and ensure it is moisture-free by flame-drying under a nitrogen stream.

  • Charging Reactants: To the flask, add equimolar amounts of this compound and the chosen dicarboxylic acid (e.g., adipic acid for a flexible spacer or terephthalic acid for a rigid one). Add a suitable amount of toluene to facilitate mixing and azeotropic removal of water.

  • Catalyst Addition: Add the catalyst (e.g., 0.1 mol% of Ti(OBu)₄ relative to the dicarboxylic acid).

  • Esterification Stage 1 (Atmospheric Pressure): Heat the reaction mixture to 150-180°C with vigorous stirring under a slow stream of nitrogen. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by the amount of water collected. This stage typically takes 2-4 hours.

  • Esterification Stage 2 (Vacuum): After the majority of water has been removed, gradually increase the temperature to 200-240°C while slowly applying a vacuum (down to <1 mmHg). This step is crucial for removing the final traces of water and any volatile byproducts, driving the polymerization to achieve a high molecular weight. The viscosity of the mixture will increase significantly.

  • Polymer Isolation: After 4-6 hours under vacuum, or once the desired viscosity is reached, cool the reactor to room temperature under nitrogen. The resulting polymer will be a solid mass. Dissolve the polymer in a suitable solvent (e.g., chloroform or N,N-dimethylformamide) and precipitate it by slowly adding the solution to a large excess of cold methanol with stirring.

  • Purification and Drying: Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

Synthesis of Isoxazole-Containing Polyethers

Polyethers can be synthesized through the dehydration of alcohols. For a mono-functional alcohol like our target molecule, this would lead to symmetrical ethers. To form a polymer, it can be co-polymerized with another diol or converted to a di-functional monomer first. A more direct approach is the Williamson ether synthesis with a dihalide.

Protocol 3.2.1: Williamson Polyether Synthesis

This protocol is based on the reaction of an alkoxide with an alkyl halide.[11]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • α,ω-Dibromoalkane (e.g., 1,6-dibromohexane)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Methanol

  • Deionized water

  • Argon gas

Procedure:

  • Reactor Setup: Use a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and a dropping funnel.

  • Alkoxide Formation: Suspend this compound in anhydrous DMF under an argon atmosphere. To this suspension, carefully add an equimolar amount of NaH portion-wise at 0°C. Stir the mixture at room temperature for 1-2 hours until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Polymerization: Dissolve an equimolar amount of the α,ω-dibromoalkane in anhydrous DMF and add it dropwise to the alkoxide solution at room temperature. After the addition is complete, heat the reaction mixture to 80-100°C and stir for 24-48 hours.

  • Polymer Isolation and Purification: Cool the reaction mixture to room temperature and quench it by the slow addition of methanol. Pour the mixture into a large volume of deionized water to precipitate the polymer. Filter the solid, wash it with water and then with methanol to remove unreacted monomers and salts.

  • Drying: Dry the polymer in a vacuum oven at 50-70°C to a constant weight.

Material Characterization Protocols

Thorough characterization is essential to confirm the structure and determine the properties of the newly synthesized polymers.

Diagram of Characterization Workflow

CharacterizationWorkflow Start Synthesized Polymer FTIR FT-IR Spectroscopy (Functional Groups) Start->FTIR NMR NMR Spectroscopy (¹H, ¹³C) (Structure Confirmation) Start->NMR SEC Size Exclusion Chromatography (SEC) (Molecular Weight) Start->SEC Thermal Thermal Analysis (DSC, TGA) (Tg, Tm, Td) FTIR->Thermal NMR->Thermal SEC->Thermal Microscopy Polarized Optical Microscopy (POM) (Liquid Crystallinity) Thermal->Microscopy End Material Properties Established Microscopy->End

Caption: A typical workflow for polymer characterization.

Spectroscopic Analysis

Protocol 4.1.1: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To confirm the formation of ester or ether linkages and the incorporation of the isoxazole ring.

  • Sample Preparation: Prepare a thin film of the polymer on a KBr disk by casting from a solution or analyze the solid powder using an ATR accessory.

  • Expected Peaks:

    • Polyester: Appearance of a strong C=O stretching band around 1720-1740 cm⁻¹. Disappearance of the broad O-H stretch from the monomer's alcohol group (around 3300-3500 cm⁻¹).

    • Polyether: Appearance of a C-O-C stretching band around 1050-1150 cm⁻¹. Disappearance of the O-H stretch.

    • Isoxazole Ring: Characteristic peaks for the isoxazole ring are expected around 1600-1615 cm⁻¹ (C=N stretch), 1400-1450 cm⁻¹, and 900-950 cm⁻¹ (ring vibrations).[1][12]

Protocol 4.1.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the detailed structure of the polymer repeating unit.

  • Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Expected Chemical Shifts (δ, ppm):

    • ¹H NMR:

      • Signals for the methoxyphenyl group protons (~6.9-7.8 ppm).

      • Signal for the methoxy group protons (~3.8 ppm).

      • Signal for the isoxazole ring proton (~6.5 ppm).

      • Polyester: The methylene protons adjacent to the newly formed ester group (-CH₂-O-C=O) will shift downfield to ~4.5-5.0 ppm compared to the starting alcohol's -CH₂OH protons (~4.8 ppm).

      • Polyether: The methylene protons adjacent to the new ether linkage (-CH₂-O-CH₂-) will be observed around 3.5-4.5 ppm.

    • ¹³C NMR:

      • Signals for the aromatic and isoxazole carbons (100-170 ppm).

      • Methoxy carbon signal (~55 ppm).

      • Polyester: Appearance of a carbonyl carbon signal (~170 ppm). The methylene carbon adjacent to the ester oxygen (-CH₂-O-) will be in the 60-70 ppm range.

      • Polyether: The methylene carbons adjacent to the ether oxygen (-CH₂-O-) will appear in the 65-75 ppm range.

Moiety Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
Methoxy Protons (O-CH₃)~3.8~55
Methylene Protons (-CH₂-O-)Polyester: ~4.5-5.0; Polyether: ~3.5-4.5Polyester: ~60-70; Polyether: ~65-75
Isoxazole Proton~6.5~100-110
Phenyl Protons~6.9-7.8~114-162
Ester Carbonyl (C=O)N/A~170

Table 1: Predicted NMR Chemical Shifts for Isoxazole-Containing Polymers.

Thermal Analysis

Protocol 4.2.1: Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[7][9][13]

  • Procedure:

    • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

    • Heat the sample to a temperature above its expected melting point (e.g., 250°C) at a rate of 10°C/min under a nitrogen atmosphere to erase its thermal history.

    • Cool the sample to a low temperature (e.g., -50°C) at 10°C/min.

    • Heat the sample again to 250°C at 10°C/min. The Tg, Tc, and Tm are determined from this second heating scan.

Protocol 4.2.2: Thermogravimetric Analysis (TGA)

  • Objective: To assess the thermal stability and decomposition profile of the polymer.[7][9]

  • Procedure:

    • Place 10-15 mg of the polymer in a TGA pan.

    • Heat the sample from room temperature to 600-800°C at a heating rate of 10-20°C/min under a nitrogen or air atmosphere.

    • The onset of decomposition temperature (Td) is determined from the resulting mass vs. temperature curve.

Application-Specific Protocols: Film and Coating Fabrication

The synthesized polymers can be processed into thin films or coatings for further characterization and application.

Protocol 5.1: Solution Casting for Free-Standing Films

  • Objective: To create uniform, free-standing polymer films.[14][15][16][17][18]

  • Procedure:

    • Prepare a 5-15% (w/v) solution of the polymer in a suitable volatile solvent (e.g., chloroform, THF, or DMF).

    • Filter the solution to remove any particulates.

    • Pour the solution into a flat, level petri dish or onto a glass plate.

    • Cover the setup to allow for slow solvent evaporation in a dust-free environment.

    • Once the film is dry, it can be carefully peeled from the substrate. Further drying in a vacuum oven may be necessary to remove residual solvent.

Protocol 5.2: Spin Coating for Thin-Film Coatings

  • Objective: To deposit a thin, uniform polymer film onto a substrate.[19][20][21][22]

  • Procedure:

    • Prepare a dilute solution (1-5% w/v) of the polymer. The solvent should be chosen based on its volatility and ability to wet the substrate.

    • Clean the substrate (e.g., glass slide, silicon wafer) thoroughly.

    • Place the substrate on the spin coater chuck.

    • Dispense a small amount of the polymer solution onto the center of the substrate.

    • Spin the substrate at a set speed (e.g., 1000-4000 rpm) for a set time (e.g., 30-60 seconds). Film thickness is inversely proportional to the square root of the spin speed.

    • Bake the coated substrate on a hotplate to remove the solvent and anneal the film.

Conclusion and Future Outlook

This compound is a promising monomer for the synthesis of novel functional polymers with potential applications in high-performance coatings, optical films, and liquid crystal displays. The protocols outlined in this guide provide a foundational framework for researchers to explore the synthesis and characterization of these new materials. Future work should focus on optimizing polymerization conditions to control molecular weight and polydispersity, as well as on establishing detailed structure-property relationships to tailor these materials for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The following content is structured in a question-and-answer format to directly address potential challenges you may encounter in the laboratory.

Frequently Asked Questions (FAQs)
Q1: What is the most reliable and regioselective method to synthesize the isoxazole core for this specific target?

Answer: The most robust and widely employed method for constructing the 3,5-disubstituted isoxazole ring is the [3+2] cycloaddition (also known as the Huisgen cycloaddition) between a nitrile oxide and an alkyne.[1][2] For synthesizing this compound, a two-step approach starting with an ester-containing dipolarophile is generally more reliable for ensuring the correct regiochemistry.

This strategy involves:

  • [3+2] Cycloaddition: Reaction of an in situ generated nitrile oxide (from an appropriate oxime) with an alkyne bearing an ester group, such as ethyl propiolate. This forms the key intermediate, ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate.

  • Reduction: Subsequent reduction of the ester group to the primary alcohol.

Application Scientist's Insight: While a direct cycloaddition using propargyl alcohol might seem more direct, it often leads to a mixture of regioisomers, with the 3-(4-methoxyphenyl)isoxazol-5-yl isomer often predominating.[3][4] The electronic and steric influences of the substituents on both the nitrile oxide and the alkyne dictate the regioselectivity.[1] By using an electron-withdrawing group like an ester on the alkyne, you can more predictably control the orientation of the cycloaddition. The subsequent reduction of the ester is a high-yielding and well-established transformation, making this two-step sequence more efficient overall.[5]

Troubleshooting Guide
Q2: My [3+2] cycloaddition reaction is resulting in a very low yield. What are the primary causes and how can I fix this?

Answer: Low yields in this cycloaddition are most commonly attributed to the rapid dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide).[1][6] This side reaction competes directly with the desired cycloaddition.

Application Scientist's Insight: The nitrile oxide is a high-energy, reactive intermediate. To favor the reaction with your alkyne (the dipolarophile) over self-condensation, you must control its concentration.

Troubleshooting Steps & Optimization:

ParameterRecommended ActionRationale
Reagent Addition Add the base (e.g., triethylamine) or the oxidizing agent (e.g., N-chlorosuccinimide) dropwise to the mixture of the aldoxime and alkyne over several hours using a syringe pump.This maintains a low, steady-state concentration of the nitrile oxide, minimizing the chance of two molecules reacting with each other and favoring the reaction with the more abundant alkyne.[1][7]
Stoichiometry Use a slight excess (1.2-1.5 equivalents) of the alkyne dipolarophile relative to the nitrile oxide precursor (the aldoxime).This statistically increases the probability of the nitrile oxide reacting with the alkyne rather than another nitrile oxide molecule.[6]
Temperature Maintain the reaction at room temperature or slightly below. Avoid high temperatures.While higher temperatures can increase the rate of nitrile oxide formation, they often accelerate the dimerization side reaction even more significantly.[1]
Precursor Purity Ensure the 4-methoxybenzaldehyde oxime is pure and dry. Recrystallize if necessary.Impurities in the starting material can lead to undefined side reactions and lower the overall yield.

Below is a troubleshooting workflow for addressing low yield:

G start Low Yield Observed check_dimer Analyze crude reaction mixture by LC-MS or ¹H NMR for furoxan dimer. start->check_dimer dimer_present Dimer is a major byproduct. check_dimer->dimer_present no_dimer Little or no dimer detected. check_dimer->no_dimer slow_addition Implement slow addition of base/oxidant via syringe pump. dimer_present->slow_addition Primary Solution check_sm Starting material (aldoxime) remains? no_dimer->check_sm excess_alkyne Use 1.2-1.5 eq. of alkyne. slow_addition->excess_alkyne Further Optimization incomplete_reaction YES: Incomplete Reaction check_sm->incomplete_reaction Yes sm_consumed NO: Material Loss During Workup/Purification check_sm->sm_consumed No base_issue Verify base quality/equivalents. Consider a stronger, non-nucleophilic base like DBU. incomplete_reaction->base_issue Check Base temp_issue Increase reaction time or slightly warm (e.g., to 40°C), monitoring carefully for dimerization. base_issue->temp_issue If base is okay

Caption: Troubleshooting logic for low reaction yield.
Q3: I am getting a mixture of regioisomers. How can I improve the selectivity for the desired 5-aryl-3-hydroxymethyl product?

Answer: As mentioned in Q1, achieving the correct regiochemistry is a primary challenge. If you are attempting a direct cycloaddition with propargyl alcohol, obtaining the 5-(4-methoxyphenyl) isomer is difficult. The most effective strategy is to use an alkyne with an electron-withdrawing group and then perform a functional group conversion.

Application Scientist's Insight: The regioselectivity of the Huisgen cycloaddition is governed by the frontier molecular orbitals (HOMO-LUMO) of the dipole (nitrile oxide) and the dipolarophile (alkyne). For terminal alkynes, the orbital coefficients are often similar at both carbons, leading to poor selectivity. Copper(I) catalysis can dramatically improve regioselectivity, but typically favors the formation of 3,5-disubstituted isoxazoles from terminal alkynes and nitrile oxides.[6][8] However, the most predictable control for your target comes from the two-step synthetic design.

Recommended Synthetic Workflow:

Caption: Recommended regioselective synthetic workflow.
Q4: The final reduction of the ester to the alcohol is not going to completion or is giving side products. What should I do?

Answer: Incomplete reduction or the formation of side products during the ester-to-alcohol conversion can usually be solved by choosing the appropriate reducing agent and carefully controlling the reaction conditions.

Application Scientist's Insight: The isoxazole ring is generally stable to hydride reducing agents, but overly harsh conditions (e.g., prolonged heating with LiAlH₄) can potentially lead to ring opening. Sodium borohydride (NaBH₄) is a milder reducing agent, but its reactivity may need to be enhanced for efficient ester reduction.

Troubleshooting the Reduction Step:

IssuePotential CauseRecommended Solution
Incomplete Reaction 1. Insufficient reducing agent: The reaction is stoichiometric. 2. Low reactivity of NaBH₄: NaBH₄ alone reduces esters slowly.1. Use sufficient equivalents: Employ at least 2-3 equivalents of LiAlH₄ or 4-5 equivalents of NaBH₄. 2. Enhance NaBH₄: Use NaBH₄ in a mixed solvent system like THF/Methanol or add an activating agent like LiCl.
Side Product Formation 1. Over-reduction/Ring cleavage: Conditions are too harsh. 2. Complex workup: Reaction with excess LiAlH₄ can form stable aluminum complexes.1. Use milder conditions: Perform the reaction at 0°C and allow it to slowly warm to room temperature. Monitor closely by TLC. 2. Careful Quench: For LiAlH₄ reactions, follow a standard Fieser workup (sequential addition of water, 15% NaOH, and more water) to precipitate aluminum salts for easy filtration.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
  • To a stirred solution of (E)-4-methoxybenzaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF), add ethyl propiolate (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the oxime is consumed.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired ester.

Protocol 2: Reduction to this compound
  • Dissolve the ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution/slurry of lithium aluminum hydride (LiAlH₄) (2.0 eq) in THF.

  • After the addition, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

  • Upon completion, carefully quench the reaction at 0°C by the sequential, dropwise addition of H₂O, followed by 15% aqueous NaOH, and finally more H₂O.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing the filter cake with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude alcohol.

  • If necessary, purify by recrystallization or flash column chromatography to yield the final product.

References

Technical Support Center: Purification of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol (CAS No: 58492-77-6). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with isolating this key pharmaceutical intermediate. Here, we synthesize our in-house expertise with established scientific principles to provide you with robust, field-proven protocols and troubleshooting advice.

Compound Profile

Before diving into purification strategies, a clear understanding of the target molecule's properties is paramount. This knowledge directly informs our choice of purification techniques and solvent systems.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]
Appearance Off-white amorphous powder[1]
Melting Point 89-96 °C[1]
CAS Number 58492-77-6[1]
Structural Isomer [3-(4-methoxyphenyl)-isoxazol-5-yl]-methanol (CAS: 206055-86-9)[2]

The presence of the isoxazole ring, a hydroxyl group, and a methoxyphenyl moiety imparts a moderate to high polarity to the molecule. This polarity is a critical factor in designing effective purification strategies, particularly for chromatographic methods.

Logical Workflow for Purification Strategy

Choosing the right purification technique depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. Below is a decision-making workflow to guide your approach.

Purification_Workflow Start Crude Product Analysis (TLC/LC-MS) Scale What is the scale? Start->Scale Purity_Check1 Purity > 95%? Scale->Purity_Check1 < 10g Purity_Check2 Purity > 95%? Scale->Purity_Check2 > 10g Recrystallization Recrystallization Purity_Check1->Recrystallization Yes Column_Chrom Flash Column Chromatography Purity_Check1->Column_Chrom No Purity_Check2->Recrystallization Yes (if crystalline) Purity_Check2->Column_Chrom No Final_Product Pure Product (>98%) Recrystallization->Final_Product Prep_HPLC Preparative HPLC Column_Chrom->Prep_HPLC For highest purity or isomer separation Column_Chrom->Final_Product Prep_HPLC->Final_Product

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the purification of this compound.

Q1: My crude material is a dark oil instead of a solid. Can I still use recrystallization?

A1: Oiling out is a common issue when impurities are present in significant amounts, depressing the melting point of the mixture.[3] Direct recrystallization will likely be unsuccessful. In this case, column chromatography is the recommended first purification step to remove the bulk of the impurities and hopefully yield a solid product that can then be further purified by recrystallization if necessary.

Q2: What are the most likely impurities I need to remove?

A2: Impurities are typically process-related and can include unreacted starting materials, reagents, or by-products.[4] For isoxazole synthesis, which often involves the reaction of a ketone/aldehyde with hydroxylamine, common impurities may include:

  • Starting materials: Unreacted 4-methoxyacetophenone or related precursors.

  • Isomeric by-products: The formation of the regioisomer, (3-(4-Methoxyphenyl)isoxazol-5-YL)methanol, is possible depending on the synthetic route.

  • Over-oxidation products: If the methanol group is introduced via reduction of a carboxylic acid or ester, incomplete reduction can be a source of impurity.

  • Solvent residues: Residual high-boiling point solvents like DMF or DMSO used in the reaction.[5]

Q3: I'm seeing peak tailing during column chromatography. What's causing this?

A3: Peak tailing for polar, heterocyclic compounds on silica gel is often due to strong, undesirable interactions between the basic nitrogen of the isoxazole ring and the acidic silanol groups on the silica surface.[6] To mitigate this, you can add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent system.[7] This will compete for the acidic sites on the silica gel, leading to more symmetrical peaks.

Q4: How do I choose between normal-phase and reversed-phase HPLC for final polishing?

A4: The choice depends on the nature of the remaining impurities.

  • Normal-Phase HPLC is effective for separating isomers and compounds with similar polarity. However, it often uses chlorinated or other non-polar solvents which can be more difficult to remove.

  • Reversed-Phase HPLC (RP-HPLC) is generally the preferred method for polar compounds.[8] Using a C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) is a robust starting point.[9] It is highly effective at removing non-polar and some closely related polar impurities.

Purification Protocols & Troubleshooting Guides

Method 1: Recrystallization

Recrystallization is a powerful, cost-effective technique for purifying solid compounds to a high degree, provided a suitable solvent is identified.[10]

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes). An ideal solvent dissolves the compound when hot but sparingly when cold.[11] For this compound, ethanol or a mixture of ethyl acetate and hexanes are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of boiling solvent to achieve complete dissolution. Using excess solvent is a common mistake that leads to poor recovery.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[3] Once at ambient temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

IssueProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated but lacks nucleation sites.- Boil off some solvent to increase concentration and re-cool.[12]- Scratch the inside of the flask with a glass rod at the liquid's surface to induce nucleation.[3]- Add a "seed" crystal of the pure compound if available.[3]
Product "oils out" instead of crystallizing - Significant level of impurities present.- The cooling rate is too fast.- Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[3]- If oiling persists, recover the material by removing the solvent and purify first by column chromatography.
Very low recovery yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool again to obtain a second crop of crystals (note: this crop may be less pure).[13]- Ensure the solution is thoroughly chilled in an ice bath before filtration.[10]- Use a different solvent system where the compound has lower solubility at cold temperatures.
Method 2: Flash Column Chromatography

Flash chromatography is the workhorse for purifying moderately polar organic compounds on a multi-gram scale.[14]

  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of ~0.2-0.35 for the target compound.[13][15] A good starting point for this molecule is a mixture of hexanes and ethyl acetate .

    • Expert Tip: A gradient elution will likely provide the best separation. Start with a less polar mixture (e.g., 20% ethyl acetate in hexanes) to elute non-polar impurities, then gradually increase the polarity (e.g., to 40-50% ethyl acetate) to elute your product.[14]

  • Column Packing: Pack a column with silica gel (e.g., 230-400 mesh for flash chromatography) as a slurry in the initial, non-polar eluent. Ensure the packing is uniform and free of air bubbles.[6]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent (like dichloromethane) and carefully apply it to the top of the silica bed.[16]

    • Dry Loading (Recommended for poorly soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Load this powder onto the top of the column.[16] This technique often results in better resolution.

  • Elution: Begin elution with the starting solvent mixture, applying positive pressure. Collect fractions and monitor their composition by TLC.

  • Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

Column_Troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution P1 Poor Separation (overlapping spots) C1 Incorrect solvent system P1->C1 C2 Column overloaded P1->C2 P2 Compound Stuck on Column C3 Eluent is not polar enough P2->C3 C4 Compound is too polar for silica P2->C4 P3 Cracked Silica Bed C5 Column ran dry P3->C5 C6 Packing was not uniform P3->C6 S1 Re-optimize eluent with TLC (aim for Rf ~0.2-0.3) C1->S1 S2 Use less sample relative to silica (1:50 to 1:100 ratio) C2->S2 S3 Increase polarity of eluent gradually C3->S3 S4 Add modifier (e.g., 1% MeOH) or switch to a different stationary phase (e.g., alumina) C4->S4 S5 Repack column, ensuring solvent level never drops below the silica surface C5->S5 C6->S5

Caption: Troubleshooting common issues in column chromatography.

Method 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest purity (>99.5%) or for separating challenging isomeric impurities, preparative HPLC is the method of choice.[17][18]

  • Method Development (Analytical Scale): First, develop a separation method on an analytical HPLC system. A reversed-phase C18 column is a robust starting point.

    • Recommended Starting Conditions:

      • Column: C18, 5 µm particle size

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start with a higher percentage of A, and ramp up B over 15-20 minutes.

      • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Scale-Up: Once a good analytical separation is achieved, scale up the method to a preparative column. This involves adjusting the flow rate and injection volume proportionally to the column dimensions.[19]

  • Sample Preparation: Dissolve the partially purified sample in the mobile phase or a compatible solvent (e.g., a mixture of acetonitrile/water or methanol). Ensure the sample is fully dissolved and filtered to prevent column clogging.

  • Purification and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions corresponding to the target compound's peak.

  • Post-Purification: Combine the pure fractions. The bulk of the organic solvent (acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with an organic solvent (e.g., ethyl acetate) to recover the final product.

IssueProbable Cause(s)Recommended Solution(s)
High backpressure - Column frit is clogged.- Precipitated buffer or sample in the system.- Back-flush the column.[20]- Filter all solvents and samples before use.[20]- Ensure the sample is fully soluble in the injection solvent.
Poor peak shape (fronting or tailing) - Column is overloaded.- Mismatch between injection solvent and mobile phase.- Reduce the injection mass/volume.[19]- Dissolve the sample in the initial mobile phase whenever possible.[20]
Noisy or drifting baseline - Air bubbles in the system.- Contaminated mobile phase.- Degas the mobile phase thoroughly.[20]- Use fresh, high-purity HPLC-grade solvents.
Low recovery - Compound is not eluting from the column.- Degradation of the compound on the column.- Increase the final percentage of the strong solvent (Mobile Phase B) in your gradient.- Ensure the mobile phase pH is compatible with your compound's stability.

References

Technical Support Center: Optimization of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (methoxyphenyl)isoxazolyl methanol derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the common challenges associated with the synthesis of this important heterocyclic scaffold. Isoxazole derivatives are pivotal in medicinal chemistry, forming the core of drugs like the COX-2 inhibitor valdecoxib and various antibiotics.[1][2] The specific target of this guide, with its methoxyphenyl and methanol functionalities, serves as a versatile intermediate for further elaboration in drug discovery programs.[3][4]

This document moves beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to planning and executing the synthesis.

Q1: What are the primary synthetic routes to the (methoxyphenyl)isoxazolyl methanol core?

A1: The most robust and widely adopted method for constructing the isoxazole ring is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[1][5] For the target molecule, this involves the reaction of a 4-methoxybenzonitrile oxide with an appropriate three-carbon alkyne building block bearing a hydroxyl group. A common alternative involves the condensation of hydroxylamine with a 1,3-dicarbonyl compound or its equivalent.[6][7] The cycloaddition route is often preferred for its regiochemical control and milder conditions.

Q2: I'm seeing conflicting nomenclature: (5-aryl-isoxazol-3-yl)methanol vs. (3-aryl-isoxazol-5-yl)methanol. Which is correct and how does the synthesis determine the isomer?

A2: This is a critical point of potential confusion. According to IUPAC nomenclature, the isoxazole ring is numbered starting from the oxygen atom (position 1) and proceeding towards the nitrogen atom (position 2). The final product isomer depends entirely on the choice of starting materials in a [3+2] cycloaddition:

  • To synthesize [3-(4-Methoxyphenyl)isoxazol-5-yl]methanol: You must react 4-methoxybenzonitrile oxide (the "dipole," which provides C3) with 2-propyn-1-ol (the "dipolarophile," which provides C4 and C5).[8]

  • To synthesize [5-(4-Methoxyphenyl)isoxazol-3-yl]methanol: You would need to react propargyl nitrile oxide with 4-methoxyphenylacetylene .

The regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[9] This guide will focus on the synthesis of [3-(4-Methoxyphenyl)isoxazol-5-yl]methanol , for which a clear synthetic procedure is published.[8]

Q3: What are the most critical parameters to control for a successful synthesis?

A3: The three most critical parameters are:

  • Rate of Nitrile Oxide Generation: Nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which is the primary competing side reaction.[10] Therefore, the nitrile oxide should be generated in situ (in the reaction mixture) at a rate that allows it to be trapped by the alkyne rather than reacting with itself. This is controlled by the slow addition of a base or an oxidizing agent.

  • Reaction Temperature: Temperature influences the rates of all reactions occurring. Excessively high temperatures can accelerate the unwanted dimerization side reaction and lead to the decomposition of sensitive reagents.[9] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction. Optimization is key, often within the range of room temperature to 80 °C.[9][11]

  • Solvent Choice: The solvent must fully dissolve all reactants to ensure a homogeneous reaction mixture.[9] Common solvents include DMF, acetonitrile, and DMSO. The polarity of the solvent can also influence the reaction's regioselectivity.[9]

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable mobile phase (e.g., Hexane:Ethyl Acetate mixtures) to track the consumption of the starting materials (aldoxime and alkyne) and the appearance of the product spot. It is also crucial to run a co-spot (a mixture of the reaction mixture and starting material) to confirm the identity of the spots. Staining with potassium permanganate can help visualize spots if they are not UV-active.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section provides solutions to specific experimental problems.

Problem 1: Low or No Product Yield

This is the most common issue encountered. The underlying cause can usually be diagnosed by careful TLC analysis of the crude reaction mixture.

  • Possible Cause A: Inefficient Nitrile Oxide Generation

    • How to Diagnose: Your TLC shows a significant amount of unreacted aldoxime (the nitrile oxide precursor) even after an extended reaction time.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Ensure the chlorinating agent (e.g., N-Chlorosuccinimide - NCS) or oxidizing agent is fresh and active.

      • Check the Base: If using a base like triethylamine (TEA) to dehydrochlorinate a hydroximoyl chloride, ensure it is pure and anhydrous. The choice of base is critical; common options include triethylamine and N,N-diisopropylethylamine.[9]

      • Catalytic HCl: In some NCS-mediated chlorinations of aldoximes, a catalytic amount of 1N HCl can be required to initiate the reaction.[8]

  • Possible Cause B: Dimerization of Nitrile Oxide

    • How to Diagnose: Your TLC shows the consumption of the aldoxime starting material, but little to no desired product is formed. Instead, a new, often less polar, spot appears, which corresponds to the furoxan dimer.

    • Troubleshooting Steps:

      • Slow Down Reagent Addition: If generating the nitrile oxide from an aldoxime using NCS or from a hydroximoyl chloride using a base, add the reagent dropwise over a longer period. This keeps the instantaneous concentration of the nitrile oxide low, favoring the bimolecular reaction with the alkyne over dimerization.

      • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to slow down the rate of dimerization, which often has a higher activation energy than the desired cycloaddition.[9]

  • Possible Cause C: Poor Reactant Solubility

    • How to Diagnose: You observe solid material in the reaction flask, indicating that one or more reactants are not fully dissolved.

    • Troubleshooting Steps:

      • Select a Better Solvent: Switch to a more polar aprotic solvent in which all reactants are fully soluble at the reaction temperature. Acetonitrile, DMF, and DMSO are common choices.[9]

      • Increase Temperature (with caution): Gently warming the reaction mixture may improve solubility, but be mindful of accelerating side reactions as described above.

Problem 2: Formation of Impurities and Side Products
  • Possible Cause A: Furoxan Dimer Formation

    • How to Diagnose: A significant side product is observed, often confirmed by mass spectrometry (M+ peak corresponding to twice the molecular weight of the nitrile oxide intermediate).

    • Solution: This is a direct result of the nitrile oxide reacting with itself. See the solutions for "Possible Cause B: Dimerization of Nitrile Oxide" in the previous section.

  • Possible Cause B: Formation of the Regioisomer

    • How to Diagnose: You obtain a mixture of products with the same mass but different NMR spectra, particularly in the aromatic and vinyl proton regions.

    • Solution: Regioselectivity is a known challenge in 1,3-dipolar cycloadditions.[9]

      • Catalyst Screening: The use of a copper(I) catalyst, such as CuSO4/sodium ascorbate (as seen in click chemistry), can significantly enhance the regioselectivity of the reaction.[8]

      • Solvent Modification: Experiment with different solvents, as solvent polarity has been shown to influence regioselectivity.[9]

Problem 3: Difficulties in Product Purification
  • Issue A: The product is an oil and will not crystallize.

    • Troubleshooting Steps:

      • High-Vacuum Drying: Ensure all residual solvent has been removed under a high vacuum for several hours.

      • Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether) to the oil and stir vigorously. This can sometimes induce precipitation of the pure product.

      • Purify via Chromatography: If the product remains an oil, purification must be achieved using column chromatography on silica gel.

  • Issue B: Co-elution of product and impurities during column chromatography.

    • Troubleshooting Steps:

      • Optimize Eluent System: Systematically screen different solvent systems for TLC. Try adding a small percentage of a third solvent (e.g., methanol or dichloromethane) to the eluent to alter the polarity and improve separation.

      • Use a Different Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).

Data Presentation & Optimized Protocol

Optimized Reaction Conditions for [3-(4-Methoxyphenyl)isoxazol-5-yl]methanol

The following table summarizes an optimized set of conditions based on a published procedure.[8]

ParameterValue/ReagentMolar Equiv.Purpose
Starting Material 1 (E)-4-methoxybenzaldehyde oxime1.0Nitrile oxide precursor
Starting Material 2 2-propyn-1-ol1.1Alkyne dipolarophile
Chlorinating Agent N-Chlorosuccinimide (NCS)1.1To form the intermediate hydroximoyl chloride
Base Sodium Bicarbonate (NaHCO3)3.0To neutralize HCl and facilitate cycloaddition
Catalyst 1 Copper(II) Sulfate (CuSO4)0.01Enhances regioselectivity
Catalyst 2 Sodium Ascorbate0.1Reduces Cu(II) to the active Cu(I) species
Solvent DMF, followed by t-BuOH:H2O (1:1)-Solubilizes reactants
Temperature Room Temperature-Balances reaction rate and side reactions
Typical Yield ~82%-Expected outcome after purification
Detailed Experimental Protocol

This protocol details the synthesis of [3-(4-Methoxyphenyl)isoxazol-5-yl]methanol .[8]

Step 1: In Situ Generation of 4-methoxybenzohydroximoyl chloride

  • To a solution of (E)-4-methoxybenzaldehyde oxime (1.0 eq) in DMF, slowly add N-Chlorosuccinimide (NCS) (1.1 eq) in portions at room temperature.

  • Monitor the reaction by TLC (e.g., 3:2 Hexane:Ethyl Acetate) until the starting aldoxime is fully consumed (approx. 1 hour). The formation of the hydroximoyl chloride is complete.

Step 2: [3+2] Cycloaddition

  • In a separate flask, prepare a solution of t-BuOH:H2O (1:1).

  • To this solvent mixture, add 2-propyn-1-ol (1.1 eq), CuSO4 (0.01 eq, dissolved in a minimal amount of water), sodium ascorbate (0.1 eq), and NaHCO3 (3.0 eq).

  • Add the DMF solution containing the freshly prepared 4-methoxybenzohydroximoyl chloride from Step 1 to this second flask.

  • Stir the reaction mixture vigorously at room temperature for 4 hours. Monitor the formation of the product by TLC.

Step 3: Work-up and Purification

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient (e.g., starting from 8:2) to afford the pure product as a solid.[8]

Visualizations: Workflows and Pathways

Reaction Pathway Diagram

The following diagram illustrates the key steps in the 1,3-dipolar cycloaddition synthesis.

reaction_pathway cluster_nitrile_oxide_gen Step 1: Nitrile Oxide Generation cluster_cycloaddition Step 2: Cycloaddition Aldoxime 4-Methoxy- benzaldehyde Oxime NCS NCS, DMF Aldoxime->NCS HydroximoylChloride Hydroximoyl Chloride Intermediate NCS->HydroximoylChloride Chlorination Base NaHCO3, CuSO4 NaAsc, tBuOH/H2O HydroximoylChloride->Base In situ cycloaddition Alkyne 2-Propyn-1-ol Alkyne->Base Product (3-(4-Methoxyphenyl) isoxazol-5-yl)methanol Base->Product

Caption: Workflow for the synthesis of the target isoxazole.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing low reaction yields.

troubleshooting_yield Start Low or No Yield Observed CheckTLC Analyze crude reaction by TLC. Is starting aldoxime present? Start->CheckTLC Yes_SM YES CheckTLC->Yes_SM No_SM NO CheckTLC->No_SM Action_Reagents Check activity of NCS. Ensure base is pure. Consider catalytic HCl. Yes_SM->Action_Reagents CheckSideProducts Is a major side product (e.g., furoxan dimer) present? No_SM->CheckSideProducts Yes_SideProduct YES CheckSideProducts->Yes_SideProduct No_SideProduct NO CheckSideProducts->No_SideProduct Action_Dimer Reduce rate of nitrile oxide generation: - Slower addition of reagents - Lower reaction temperature Yes_SideProduct->Action_Dimer Action_Solubility Check for poor solubility. Consider a different solvent (e.g., ACN, DMSO). No_SideProduct->Action_Solubility

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Side Product Analysis in the Synthesis of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this synthesis. By understanding the reaction mechanisms and potential side reactions, you can effectively troubleshoot unexpected results, optimize your reaction conditions, and ensure the purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the synthesis of this compound, which is typically synthesized via a 1,3-dipolar cycloaddition reaction.[1][2][3] The general route involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne.[4][5]

Question 1: My reaction has yielded a significant amount of a dimeric byproduct. What is it and how can I prevent its formation?

Answer:

The most common dimeric byproduct in syntheses involving nitrile oxides is a furoxan (a 1,2,5-oxadiazole-2-oxide).[4] This occurs when the nitrile oxide, which is a highly reactive intermediate, dimerizes in the absence of a suitable dipolarophile (your alkyne).

Causality:

  • Slow addition of the alkyne: If the nitrile oxide is generated faster than it can react with the alkyne, it will react with itself.

  • Low reactivity of the alkyne: Sterically hindered or electron-poor alkynes may react sluggishly with the nitrile oxide, allowing for dimerization to become a competitive pathway.

  • High concentration of nitrile oxide: Generating the nitrile oxide too quickly or at a high concentration increases the probability of self-condensation.

Troubleshooting:

  • Control the generation of the nitrile oxide: This can be achieved by the slow, dropwise addition of the oxidizing agent (e.g., N-chlorosuccinimide (NCS) or sodium hypochlorite) to the aldoxime solution.[2][6]

  • Ensure the alkyne is readily available: Add the alkyne to the reaction mixture before initiating the generation of the nitrile oxide.

  • Optimize reaction conditions: Lowering the reaction temperature can sometimes reduce the rate of dimerization more than the rate of the desired cycloaddition.

Question 2: I've isolated an impurity with the same mass as my desired product. What could this be?

Answer:

An impurity with the same mass as your target compound is likely a regioisomer . In the 1,3-dipolar cycloaddition between a nitrile oxide and an unsymmetrical alkyne, two regioisomeric isoxazoles can be formed.[4] For the synthesis of this compound, the desired product is the 3,5-disubstituted isoxazole. The potential regioisomeric impurity would be the 3,4-disubstituted isoxazole.

Causality:

  • Lack of regiocontrol: While many 1,3-dipolar cycloadditions exhibit high regioselectivity, this is not always absolute. The electronic and steric properties of both the nitrile oxide and the alkyne influence the regiochemical outcome.

  • Reaction conditions: Temperature and solvent can sometimes influence the ratio of regioisomers. Copper(I)-catalyzed cycloadditions often provide high regioselectivity for the 3,5-disubstituted product.[4][7]

Troubleshooting:

  • Employ a catalyst: The use of a copper(I) catalyst, such as copper(I) iodide or copper(I) sulfate with a reducing agent like sodium ascorbate, is a well-established method to favor the formation of the 3,5-disubstituted isoxazole.[4]

  • Careful analysis of starting materials: Ensure the purity of your starting alkyne, as isomerization could lead to different products.

  • Chromatographic separation: If the formation of the regioisomer cannot be completely suppressed, careful column chromatography is typically required for separation.

Question 3: My final product seems to be degrading, especially under basic conditions. What is happening?

Answer:

The isoxazole ring, while aromatic, contains a relatively weak N-O bond.[8] This bond can be susceptible to cleavage under certain conditions, particularly in the presence of a base.[8][9] This can lead to the formation of various ring-opened byproducts.

Causality:

  • Base-catalyzed ring opening: Strong bases can deprotonate the C-H bond of the isoxazole ring, initiating a cascade of reactions that leads to ring cleavage. The stability of the isoxazole ring is pH-dependent, with decomposition being more rapid at a basic pH.[9]

  • Reductive cleavage: Certain reducing agents can also cleave the N-O bond.

Troubleshooting:

  • Avoid strongly basic conditions: During workup and purification, use mild bases (e.g., sodium bicarbonate) or avoid bases altogether if possible.

  • Control pH during extraction: Ensure that the pH of aqueous layers during extraction does not become excessively high.

  • Storage conditions: Store the final compound in a neutral, dry environment.

Analytical Protocols for Impurity Identification

Accurate identification of side products is crucial for process optimization. The following are standard protocols for the analysis of the reaction mixture.

1. Thin Layer Chromatography (TLC)

  • Purpose: Rapid, qualitative monitoring of the reaction progress and initial identification of product and impurity spots.

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The polarity can be adjusted to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: UV light (254 nm) and staining with potassium permanganate or iodine.

2. High-Performance Liquid Chromatography (HPLC)

  • Purpose: Quantitative analysis of product purity and separation of closely related impurities like regioisomers.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where both the product and potential impurities absorb (e.g., 254 nm).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: Structural elucidation of the desired product and any isolated impurities.

  • ¹H NMR: The chemical shift of the isoxazole proton can help distinguish between the 3,5- and 3,4-regioisomers. In the desired 3,5-isomer, this proton typically appears as a singlet.

  • ¹³C NMR: The chemical shifts of the isoxazole ring carbons are also diagnostic for confirming the correct isomer.

4. Mass Spectrometry (MS)

  • Purpose: Determination of the molecular weight of the product and impurities.

  • Technique: Electrospray ionization (ESI) is a common method for this type of molecule.

  • Application: Useful for confirming the presence of dimeric byproducts (which will have double the molecular weight of the nitrile oxide intermediate) and for confirming that an impurity is indeed an isomer of the desired product.

Table 1: Spectroscopic Data for this compound and Potential Byproducts
CompoundKey ¹H NMR Signals (in CDCl₃, δ ppm)Key ¹³C NMR Signals (in CDCl₃, δ ppm)Expected Mass (m/z) [M+H]⁺
This compound (Desired Product) ~7.66 (d, 2H), ~6.92 (d, 2H), ~6.45 (s, 1H), ~4.74 (s, 2H), ~3.81 (s, 3H)[10]~171.0, ~162.7, ~159.1, ~134.5, ~131.1, ~117.9, ~116.3, ~112.7, ~103.6, ~56.8, ~55.9[10]206.08
Furoxan Dimer Complex aromatic and aliphatic signalsSignals corresponding to the furoxan ring structure~301.1 (from 4-methoxybenzonitrile oxide dimerization)
Regioisomeric Impurity Distinct chemical shift for the isoxazole proton and different splitting patterns for the aromatic protons.Different chemical shifts for the isoxazole ring carbons.206.08

References

Technical Support Center: Navigating the Regiochemical Landscape of Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Applications & Synthesis Support Group

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioselectivity in their synthetic routes. Isoxazoles are a cornerstone structural motif in numerous pharmaceuticals, making the ability to control their substitution pattern a critical aspect of drug design and development.[1] This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you resolve common regiochemical issues and optimize your synthetic outcomes.

Part 1: Frequently Asked Questions - Understanding the Core Problem

Q1: What exactly is "regioselectivity" in isoxazole synthesis, and why is it a problem?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In isoxazole synthesis, the challenge arises when your starting materials are unsymmetrical. This can lead to the formation of a mixture of products with different substitution patterns on the isoxazole ring, which are often difficult to separate.

For example, in the widely used 1,3-dipolar cycloaddition between a nitrile oxide (R¹-CNO) and an unsymmetrical alkyne (R²-C≡C-R³), two different regioisomers can be formed: the 3,4- and 3,5-disubstituted isoxazoles. Similarly, reacting an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine can yield two different isoxazole products.[1] Controlling which isomer is formed is crucial because the biological activity of a molecule is highly dependent on the precise spatial arrangement of its functional groups.

References

Technical Support Center: Scaling the Synthesis of (5-(4-Methoxyphenyl)isoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the dedicated technical resource for the synthesis and scale-up of (5-(4-Methoxyphenyl)isoxazol-3-yl)methanol. This guide is structured to provide direct, actionable insights for researchers and process chemists. We will move beyond simple procedural lists to explore the underlying chemistry, enabling you to anticipate challenges, troubleshoot effectively, and optimize your synthesis for scalability.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of the target molecule.

Q1: What is the principal synthetic strategy for constructing the 5-aryl-isoxazole-3-methanol core?

A1: The most robust and widely adopted strategy involves a two-stage process. The first stage is the construction of the isoxazole ring via a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[1][2] The second stage involves the reduction of a functional group at the 3-position (typically a carboxylic ester) to the primary alcohol. This modular approach allows for purification of the key isoxazole intermediate before the final reduction.

Q2: What are the key reactants for the [3+2] cycloaddition step?

A2: The reaction involves a 1,3-dipole and a dipolarophile. For this specific target, the components are:

  • 1,3-Dipole : A nitrile oxide, specifically 4-methoxybenzonitrile oxide, which is typically generated in situ from 4-methoxybenzaldehyde oxime.

  • Dipolarophile : An alkyne bearing a functional group at the 3-position that can be later reduced. A common and effective choice is ethyl propiolate, which provides the ethyl isoxazole-3-carboxylate intermediate.

Q3: Why is in situ generation of the nitrile oxide preferred?

A3: Nitrile oxides are highly reactive and unstable intermediates.[3] If generated and stored, they are prone to dimerization, forming inactive furoxans, which significantly reduces the yield of the desired cycloaddition product.[4] Generating the nitrile oxide slowly in the presence of the alkyne dipolarophile ensures it is consumed in the desired reaction pathway, maximizing efficiency.[3]

Q4: What is the primary challenge in this specific isoxazole synthesis?

A4: The primary challenge is regiocontrol . The cycloaddition of an aryl nitrile oxide to an unsymmetrical alkyne like ethyl propiolate can theoretically yield two different regioisomers: the desired ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate and the undesired ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate. Controlling the reaction conditions to favor the desired 3,5-disubstituted product is critical for an efficient synthesis.[4]

Q5: Which reducing agents are suitable for converting the isoxazole-3-carboxylate to the final methanol product?

A5: Strong hydride-based reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is the most common and effective choice for reducing esters to primary alcohols.[5][6] Other reagents like Diisobutylaluminium hydride (DIBAL-H) can also be used, but LiAlH₄ is generally preferred for its potency in this direct reduction.[7] Borane complexes (BH₃-THF or BH₃-SMe₂) are also effective and can offer different selectivity profiles if other reducible functional groups are present.[8]

Troubleshooting Guide: From Bench to Scale

This guide addresses specific experimental issues in a question-and-answer format, providing potential causes and validated solutions.

Problem 1: Low or No Yield of the Isoxazole Intermediate

Question: "My cycloaddition reaction has stalled or resulted in a very low yield of the desired ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate. TLC analysis shows unreacted starting materials and a new, non-polar spot."

Potential Causes & Solutions

  • Ineffective Nitrile Oxide Generation: The conversion of the starting 4-methoxybenzaldehyde oxime to the nitrile oxide may be incomplete.

    • Solution: The most common method for this conversion is the dehydrochlorination of an intermediate hydroximoyl chloride. This is typically achieved by first treating the oxime with a chlorinating agent like N-chlorosuccinimide (NCS) followed by elimination with a non-nucleophilic base like triethylamine (Et₃N).[3][9] Ensure your NCS is fresh and the reaction is monitored by TLC for complete consumption of the oxime before adding the base and alkyne. An alternative is the oxidation of the aldoxime with reagents like sodium hypochlorite (bleach), which can be effective and economical for scale-up.

  • Nitrile Oxide Dimerization: The non-polar spot on your TLC is likely the furoxan dimer. This occurs when the concentration of the nitrile oxide is too high relative to the alkyne.

    • Solution: Employ a slow-addition strategy. Add the solution of the base (e.g., triethylamine) to the mixture of the hydroximoyl chloride and ethyl propiolate over several hours using a syringe pump. This maintains a low steady-state concentration of the nitrile oxide, favoring the intermolecular cycloaddition over dimerization.[4]

  • Sub-optimal Reaction Conditions: Temperature and solvent play a crucial role in reaction kinetics and stability of intermediates.

    • Solution: The cycloaddition is often run at room temperature to balance the rate of nitrile oxide formation and its consumption.[4] Running the reaction at elevated temperatures can accelerate the undesired dimerization pathway.[4] The choice of solvent can also influence the outcome; chlorinated solvents like dichloromethane (DCM) or ethers like tetrahydrofuran (THF) are commonly used.

Workflow: Diagnosing Low Cycloaddition Yield

start Low Yield of Isoxazole Intermediate check_oxime Check TLC: Is 4-methoxybenzaldehyde oxime consumed? start->check_oxime check_dimer Check TLC: Is a non-polar spot (furoxan) dominant? check_oxime->check_dimer Yes sol_ncs Solution: Use fresh NCS. Ensure complete hydroximoyl chloride formation before base addition. check_oxime->sol_ncs No sol_slow_add Solution: Implement slow addition of base (syringe pump). Use slight excess of alkyne. check_dimer->sol_slow_add Yes sol_conditions Solution: Maintain reaction at room temp. Ensure anhydrous conditions. check_dimer->sol_conditions No

Caption: Troubleshooting workflow for low isoxazole yield.

Problem 2: Incorrect Regioisomer is Formed

Question: "My NMR analysis shows I've synthesized the 3-(4-methoxyphenyl) isomer instead of the desired 5-(4-methoxyphenyl) product. How can I control the regioselectivity?"

Potential Causes & Solutions

  • Understanding Regiochemical Control: The regioselectivity of the 1,3-dipolar cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the alkyne, specifically the frontier molecular orbitals (FMOs). For the reaction between an aryl nitrile oxide and an electron-deficient alkyne like ethyl propiolate, the formation of the 5-aryl isomer is often kinetically favored.

    • Solution: While FMO control generally favors the desired isomer, this can be influenced by reaction conditions. The use of certain catalysts or solvents can alter the energy levels of the orbitals. For many metal-free syntheses, solvent choice is a key parameter to investigate.[4] Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) can reveal an optimal medium for maximizing the desired regioselectivity.

Diagram: Regioselectivity in Isoxazole Synthesis

cluster_0 Reactants cluster_1 Possible Transition States & Products nitrile_oxide 4-Methoxybenzonitrile Oxide (Dipole) path_a Pathway A (Desired) nitrile_oxide->path_a Favored by kinetics path_b Pathway B (Undesired) nitrile_oxide->path_b alkyne Ethyl Propiolate (Dipolarophile) alkyne->path_a alkyne->path_b product_a 5-(4-Methoxyphenyl)isoxazole -3-carboxylate path_a->product_a product_b 3-(4-Methoxyphenyl)isoxazole -5-carboxylate path_b->product_b

Caption: Regiochemical outcomes of the cycloaddition reaction.

Problem 3: Incomplete Reduction or Side Reactions

Question: "During the LiAlH₄ reduction of my ester, the reaction is sluggish, or I'm getting a complex mixture of products after workup."

Potential Causes & Solutions

  • Deactivated LiAlH₄: Lithium aluminum hydride is extremely reactive with moisture. Improper handling or using old reagent will result in reduced activity and incomplete reactions.

    • Solution: Always use freshly opened LiAlH₄ or titrate older batches to determine their active hydride content. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). The solvent (typically THF or diethyl ether) must be anhydrous.

  • Improper Workup Procedure: The quenching of excess LiAlH₄ is highly exothermic and can lead to side reactions or degradation if not controlled. The standard Fieser workup is a reliable method.

    • Solution: After the reaction is complete (monitored by TLC), cool the flask to 0 °C in an ice bath. Slowly and carefully add, in sequence:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water (where 'x' is the number of grams of LiAlH₄ used). This procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered, simplifying purification.[5] Vigorous stirring during the quench is essential.

  • Reaction Temperature: While the initial addition of LiAlH₄ is often done at 0 °C for safety, the reduction of some esters may require heating to reflux to go to completion.

    • Solution: If the reaction is sluggish at room temperature, gently heat the mixture to reflux and monitor by TLC until the starting ester is fully consumed.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
ReagentM.W.Amount (10 mmol scale)MolesEquiv.
4-Methoxybenzaldehyde oxime151.161.51 g10.0 mmol1.0
N-Chlorosuccinimide (NCS)133.531.40 g10.5 mmol1.05
Ethyl propiolate98.101.08 g (1.1 mL)11.0 mmol1.1
Triethylamine (Et₃N)101.191.52 g (2.1 mL)15.0 mmol1.5
Dichloromethane (DCM)-100 mL--

Procedure:

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 4-methoxybenzaldehyde oxime (1.51 g) and dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (1.40 g) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour. Monitor the formation of the hydroximoyl chloride by TLC (the product is slightly more polar than the starting oxime).

  • To the reaction mixture, add ethyl propiolate (1.1 mL).

  • In a separate flask, prepare a solution of triethylamine (2.1 mL) in DCM (50 mL).

  • Add the triethylamine solution to the reaction mixture dropwise via a syringe pump over 2 hours at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction to completion by TLC.

  • Upon completion, quench the reaction by adding 50 mL of water. Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield the title compound.

Protocol 2: Reduction to this compound
ReagentM.W.Amount (5 mmol scale)MolesEquiv.
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate247.251.24 g5.0 mmol1.0
Lithium Aluminum Hydride (LiAlH₄)37.950.28 g7.5 mmol1.5
Anhydrous Tetrahydrofuran (THF)-50 mL--

Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (0.28 g) and anhydrous THF (25 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the isoxazole ester (1.24 g) in anhydrous THF (25 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After addition, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor the reaction to completion by TLC (the product alcohol is more polar than the starting ester).

  • Once complete, cool the reaction back to 0 °C.

  • Perform the Fieser workup:

    • Slowly add 0.28 mL of water.

    • Slowly add 0.28 mL of 15% (w/v) aqueous NaOH.

    • Slowly add 0.84 mL of water.

  • Stir the resulting slurry vigorously at room temperature for 30 minutes until a white, filterable precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography if necessary to obtain this compound.[10]

References

Technical Support Center: Derivatization of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful modification of this versatile isoxazole intermediate. My aim is to equip you with the foundational knowledge and actionable solutions to navigate the common challenges encountered during the chemical transformation of this molecule.

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] The title compound, this compound, offers a valuable handle for molecular elaboration through its primary alcohol. However, the inherent reactivity of the isoxazole ring, particularly the lability of the N-O bond, can present unique challenges during derivatization.[3][4] This guide will address these challenges in a question-and-answer format, providing detailed protocols and mechanistic insights.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for the isoxazole ring in this compound during derivatization?

A1: The primary stability concern is the cleavage of the N-O bond, which is the weakest bond in the isoxazole ring.[3][5] This can be initiated under various conditions, including:

  • Strongly basic conditions: Can lead to ring-opening, especially at elevated temperatures. The stability of the isoxazole ring is significantly influenced by pH, with increased lability under basic conditions.[6][7]

  • Reductive conditions: Catalytic hydrogenation can cleave the N-O bond to yield a β-amino enone.[3]

  • Photochemical conditions: UV irradiation can induce rearrangement to an oxazole via an azirine intermediate.[8]

While 3,5-disubstituted isoxazoles are generally more stable, the nature of the substituents plays a crucial role.[3] For our molecule of interest, the electron-donating methoxyphenyl group at the 5-position may influence the ring's electronic properties and stability.

Q2: Can the methoxy group on the phenyl ring be inadvertently cleaved during derivatization?

A2: Cleavage of the methoxy group (O-demethylation) is a potential side reaction, particularly under strongly acidic conditions (e.g., using HBr or BBr₃) often employed for demethylation. Standard derivatization conditions for the primary alcohol are unlikely to affect the methoxy group. However, it is a point of consideration when choosing reagents and reaction conditions, especially in multi-step syntheses.

Troubleshooting Guide for Derivatization Reactions

This section provides troubleshooting for specific derivatization reactions of the primary alcohol of this compound.

Esterification Reactions

Esterification is a common derivatization to produce analogs with modified physicochemical properties.

Problem 1: Low yield of the desired ester with Fischer esterification (acid catalyst, excess alcohol/carboxylic acid).

  • Possible Cause: Degradation of the isoxazole ring under strongly acidic conditions. The pH-rate profile of some isoxazoles shows specific acid catalysis for degradation at low pH.[9]

  • Troubleshooting & Optimization:

    • Milder Acid Catalysis: Replace strong mineral acids (like H₂SO₄) with milder catalysts such as p-toluenesulfonic acid (p-TsOH), scandium(III) triflate, or acidic resins.

    • Anhydrous Conditions: Ensure strictly anhydrous conditions to favor ester formation and minimize potential acid-catalyzed hydrolysis of the isoxazole.

    • Alternative Methods: Employ coupling-agent-mediated esterification under neutral or mildly basic conditions.

Problem 2: Formation of an unexpected byproduct with a different molecular weight during coupling agent-mediated esterification (e.g., DCC/DMAP, EDC/HOBt).

  • Possible Cause: Under basic conditions, particularly with strong, non-hindered bases, the isoxazole ring can undergo rearrangement or cleavage.[10] While DMAP is a catalyst, its basicity, especially in the presence of other bases, could contribute to side reactions at elevated temperatures or with prolonged reaction times.

  • Troubleshooting & Optimization:

    • Control of Basicity: Use a stoichiometric amount of a hindered non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any acid formed without promoting isoxazole ring opening.

    • Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to minimize side reactions.

    • Reaction Time: Monitor the reaction closely by TLC to avoid prolonged exposure to basic conditions after the reaction is complete.

Experimental Protocol: DCC/DMAP-Mediated Esterification

Parameter Value
Reactants This compound, Carboxylic acid (1.2 eq)
Reagents DCC (1.2 eq), DMAP (0.1 eq)
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to room temperature
Time 2-4 hours

Step-by-Step Methodology:

  • Dissolve this compound and the carboxylic acid in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add DMAP, followed by the slow, portion-wise addition of DCC.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Etherification Reactions

Williamson ether synthesis is a common method for preparing ethers, but its basic conditions require careful optimization.

Problem: Low yield and multiple unidentified byproducts during Williamson ether synthesis (NaH, alkyl halide).

  • Possible Cause: The use of a strong base like sodium hydride (NaH) can deprotonate other sites on the molecule or, more critically, induce cleavage of the isoxazole ring.[6]

  • Troubleshooting & Optimization:

    • Milder Base: Replace NaH with a milder base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or silver(I) oxide (Ag₂O).[11]

    • Phase-Transfer Catalysis: Employ phase-transfer conditions (e.g., NaOH, tetrabutylammonium bromide) which can provide milder basicity at the reaction interface.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Diagram: Potential Side Reaction in Williamson Ether Synthesis

G cluster_0 Williamson Ether Synthesis A (Isoxazole)-CH2OH C Desired Alkoxide (Isoxazole)-CH2O- A->C Deprotonation B Strong Base (e.g., NaH) B->A F Isoxazole Ring Cleavage B->F Side Reaction E Desired Ether (Isoxazole)-CH2OR C->E SN2 Reaction D Alkyl Halide (R-X) D->C

Caption: Potential side reaction during Williamson ether synthesis.

Oxidation Reactions

Oxidation of the primary alcohol to an aldehyde or carboxylic acid can be challenging due to the presence of other oxidizable moieties.

Problem: Over-oxidation or formation of complex mixtures when oxidizing the alcohol to the aldehyde.

  • Possible Cause: Many common oxidizing agents are not selective and can react with the electron-rich methoxyphenyl ring or the isoxazole ring itself. While the isoxazole ring is relatively stable to oxidation, harsh conditions can lead to degradation.[3]

  • Troubleshooting & Optimization:

    • Mild and Selective Reagents: Use mild and selective oxidizing agents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. These reagents are known for their selectivity towards primary alcohols in the presence of other functional groups.

    • Strict Temperature Control: For Swern oxidation, maintaining a very low temperature (e.g., -78 °C) is critical to prevent side reactions.

    • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can interfere with many oxidation reactions.

Problem: Low yield when oxidizing the alcohol to the carboxylic acid.

  • Possible Cause: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can lead to the degradation of the isoxazole or the methoxyphenyl ring.

  • Troubleshooting & Optimization:

    • Two-Step Oxidation: A more reliable approach is a two-step oxidation. First, oxidize the alcohol to the aldehyde using a mild reagent (e.g., DMP), and then oxidize the aldehyde to the carboxylic acid using a milder oxidant like sodium chlorite (NaClO₂) with a scavenger (e.g., 2-methyl-2-butene) in a Pinnick oxidation. This method is highly effective for converting aldehydes to carboxylic acids in the presence of sensitive functional groups.

Diagram: Recommended Two-Step Oxidation Workflow

G Start (Isoxazole)-CH2OH Aldehyde (Isoxazole)-CHO Start->Aldehyde Step 1: Mild Oxidation (e.g., DMP, PCC) Acid (Isoxazole)-COOH Aldehyde->Acid Step 2: Pinnick Oxidation (NaClO2, 2-methyl-2-butene)

Caption: Recommended two-step oxidation workflow.

By understanding the inherent reactivity of the this compound scaffold and carefully selecting reaction conditions, researchers can successfully perform a wide range of derivatizations. This guide provides a starting point for troubleshooting and optimization, and further exploration of the literature is always encouraged for specific transformations.

References

stability issues of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the stability of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol in various solvents, designed for researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the stability of this compound by extrapolating from established chemical principles of the isoxazole ring system and the influence of its substituents. Direct experimental stability data for this specific molecule is not extensively available in published literature. The information herein is intended to provide expert guidance for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the isoxazole ring in my compound?

The isoxazole ring is a five-membered aromatic heterocycle. While it benefits from the stability of an aromatic system, its key feature is a relatively weak nitrogen-oxygen (N-O) bond.[1][2] This bond is the primary site of reactivity and potential degradation under certain conditions.[2] In general, the ring is considered robust but can be susceptible to cleavage, particularly under basic, photolytic, or high-temperature conditions.[3][4][5]

Q2: How do the specific substituents—(4-methoxyphenyl) and (methanol)—affect the stability of my compound?

Substituents play a vital role in the electronic properties and, consequently, the stability of the isoxazole ring.[1][6]

  • 5-(4-Methoxyphenyl) group: The methoxyphenyl group is electron-donating. Electron-donating groups can influence the electron density of the heterocyclic ring, which may affect its susceptibility to certain types of degradation.[2]

  • 3-(Methanol) group: The hydroxymethyl (-CH₂OH) group is a potential site for side reactions, such as oxidation to an aldehyde or carboxylic acid, or esterification in the presence of acidic catalysts. However, it is not expected to directly destabilize the isoxazole ring itself under typical storage conditions.

Q3: Which solvents are recommended for storing my compound to ensure maximum stability?

For short-term storage, aprotic, non-nucleophilic solvents are generally preferred.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN) are often suitable choices for creating stock solutions.

  • Use with Caution: Protic solvents like methanol and ethanol can participate in degradation pathways, especially if acidic or basic impurities are present. Water, particularly at non-neutral pH, can lead to hydrolysis.[5] Always use high-purity, anhydrous solvents when possible.

Q4: How do pH, temperature, and light influence the stability of this compound?

  • pH: The isoxazole ring is most sensitive to basic conditions. Base-catalyzed hydrolysis can lead to the cleavage of the N-O bond and ring-opening.[3][5] Studies on the drug Leflunomide, which contains an isoxazole ring, show significant degradation at pH 10, which is accelerated at higher temperatures.[5] The compound is comparatively more stable at neutral and acidic pH, although strong acidic conditions can also induce hydrolysis.[5][7]

  • Temperature: Elevated temperatures accelerate degradation. Thermal decomposition of the isoxazole ring itself occurs at very high temperatures[8][9], but in solution, even moderately elevated temperatures (e.g., 37°C) can significantly increase the rate of hydrolytic degradation.[5][10] For long-term storage, solutions should be kept at -20°C or -80°C.

  • Light: Isoxazoles are known to be photosensitive. Exposure to UV light can induce cleavage of the weak N-O bond, leading to a rearrangement reaction that can form an oxazole isomer through a transient azirine intermediate.[3][4][11] To ensure stability, always protect solutions and solid material from light by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guide

Q: I've observed a new peak in my HPLC chromatogram after storing my compound in methanol for a week at room temperature. What could be happening?

A: The appearance of a new, more polar peak likely indicates degradation. Given the solvent (methanol) and storage conditions, two primary pathways are possible:

  • Base-Catalyzed Ring Cleavage: If the methanol has a slightly basic pH (e.g., from storage in glass that can leach ions), it could be promoting the hydrolytic opening of the isoxazole ring. This is a common degradation pathway for isoxazoles.[3][5]

  • Acid-Catalyzed Reactions: If the solvent is slightly acidic, it could catalyze reactions involving the hydroxymethyl group, although this is less likely to be the primary degradation route for the core ring structure.

Troubleshooting Steps:

  • Confirm Degradation: Re-analyze a freshly prepared solution of your compound to confirm the new peak is absent.

  • Characterize the Degradant: Use LC-MS to obtain the mass of the new peak. A ring-opened product will have a different mass corresponding to the addition of a water molecule (hydrolysis).

  • Solvent Check: Measure the pH of the methanol used. Switch to a high-purity, anhydrous, and neutral aprotic solvent like acetonitrile or DMSO for storage.

  • Storage Conditions: Store your stock solution at -20°C or -80°C and protect it from light to minimize both hydrolytic and potential photolytic degradation.[4]

Q: My compound seems to be losing potency in my aqueous assay buffer (pH 7.4). Is this expected?

A: While more stable at neutral pH than basic pH, some isoxazole-containing compounds can still undergo slow hydrolysis at physiological pH (7.4), especially when incubated at 37°C.[5] A study on Leflunomide showed a half-life of 7.4 hours at pH 7.4 and 37°C.[5]

Troubleshooting Steps:

  • Time-Course Experiment: Analyze the concentration of your compound in the assay buffer over the duration of your experiment (e.g., at t=0, 2, 4, 8, and 24 hours) using HPLC. This will quantify the rate of degradation.

  • Include a Control: Run the experiment at 4°C to see if the degradation is temperature-dependent.

  • Formulation Strategy: If instability is significant, consider preparing the compound stock in DMSO and making final dilutions into the aqueous buffer immediately before use to minimize the compound's residence time in the aqueous environment.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its intrinsic stability. This is a crucial step in developing stability-indicating analytical methods.[12][13][14]

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber vial.

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid.

    • Base Hydrolysis: 0.1 M Sodium Hydroxide.

    • Oxidative Degradation: 3% Hydrogen Peroxide.

    • Control: Purified Water.

  • Thermal Stress (Solid & Solution):

    • Store a vial of the solid compound at 60°C.

    • Incubate the "Control" solution from step 2 at 60°C.

  • Photolytic Stress (Solid & Solution):

    • Expose a thin layer of the solid compound in a petri dish to a calibrated light source (ICH Q1B guidelines suggest an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • Expose the "Control" solution from step 2 to the same light source.

  • Time Points: Analyze samples at initial (t=0), 4, 8, 24, and 48 hours. For base hydrolysis, which may be rapid, earlier time points (e.g., 15, 30, 60 minutes) are recommended.

  • Sample Analysis:

    • Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC-UV method (see Protocol 2). Aim for 5-20% degradation to ensure that the degradation products are clearly visible without completely consuming the parent compound.[14][15]

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV Diode Array Detector (DAD). Monitor at multiple wavelengths (e.g., 254 nm and the compound's λmax) to ensure all components are detected.

Data Summary & Visualizations

Table 1: Predicted Stability of the Isoxazole Ring in this compound

This table provides a qualitative summary based on the known chemistry of isoxazoles.

ConditionSolvent/StressorPredicted StabilityPrimary Degradation Pathway
Hydrolytic 0.1 M HClModerateAcid-catalyzed ring opening
Water (pH ~7)Good to ModerateSlow hydrolysis
0.1 M NaOHLow Base-catalyzed ring opening [5]
Oxidative 3% H₂O₂Moderate to HighOxidation of substituents or ring
Thermal 60°C (Solid)Good-
60°C (Aqueous Solution)Moderate to LowAccelerated hydrolysis
Photolytic UV/Visible LightLow Photorearrangement to oxazole [4][11]

Diagrams

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock in Acetonitrile Acid Acid Hydrolysis (0.1 M HCl) Stock->Acid Base Base Hydrolysis (0.1 M NaOH) Stock->Base Oxid Oxidation (3% H2O2) Stock->Oxid Therm Thermal (60°C) Stock->Therm Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize/ Dilute Sample Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize HPLC Analyze via Stability-Indicating HPLC Neutralize->HPLC Data Quantify Degradation & Identify Products (LC-MS) HPLC->Data

Caption: Workflow for a forced degradation study.

G Compound This compound Intermediate Acylic Intermediate (β-ketonitrile derivative) Compound->Intermediate OH⁻ (Base) N-O Bond Cleavage Product Ring-Opened Product Intermediate->Product Rearrangement

Caption: Postulated base-catalyzed degradation pathway.

References

Technical Support Center: Characterization of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with substituted isoxazoles. This class of heterocycles is renowned for its utility as a versatile building block in medicinal chemistry and materials science.[1] However, the unique electronic properties and inherent reactivity of the isoxazole ring can present specific challenges during synthesis and characterization.

This guide is born from extensive field experience and is designed to move beyond simple protocols. Here, we will delve into the causality behind common experimental pitfalls and provide robust, self-validating strategies to ensure the integrity of your results. We aim to equip you with the expertise to not only troubleshoot problems but to anticipate and prevent them.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the isoxazole ring protons and carbons?

A1: The chemical shifts are highly dependent on the substitution pattern and the solvent used. However, some general ranges can be expected. The C4-proton (H4) is typically the most diagnostic singlet in the ¹H NMR spectrum for 3,5-disubstituted isoxazoles.

Position Typical ¹H Shift (ppm) Typical ¹³C Shift (ppm) Notes
H3 ~8.3-8.5 (unsubstituted)N/AOnly present in 4- or 5-substituted isoxazoles.
H4 ~6.4-6.9~100-110Often a sharp singlet. Its chemical shift is sensitive to substituents at C3 and C5.[2]
H5 ~8.5-8.7 (unsubstituted)N/AOnly present in 3- or 4-substituted isoxazoles.
C3 N/A~149-163Chemical shift is highly influenced by the nature of the substituent at this position.[3]
C4 N/A~100-110Generally the most upfield carbon of the ring.[3][4]
C5 N/A~157-171Typically the most downfield carbon, highly influenced by its substituent.[3]

Note: Data compiled from various sources, including standard NMR databases and literature.[2][3][4][5]

Q2: My 1,3-dipolar cycloaddition is yielding a mixture of regioisomers. How can I improve selectivity for the 3,5-isomer?

A2: This is a classic challenge in isoxazole synthesis. Thermal cycloadditions between nitrile oxides and terminal alkynes often yield mixtures of 3,4- and 3,5-disubstituted isoxazoles.[6] To favor the 3,5-isomer, the use of a copper(I) catalyst is the method of choice. The copper acetylide intermediate directs the regioselectivity of the cycloaddition.[6]

Q3: What is the most common fragmentation pathway for isoxazoles in mass spectrometry?

A3: The weakest point in the isoxazole ring is the N-O bond. Therefore, the most characteristic fragmentation pathway initiated by electron impact is the cleavage of this bond.[7][8] This initial cleavage can be followed by subsequent losses of molecules like CO, HCN, or fragments related to the substituents, providing clues to the substitution pattern.[7]

Q4: I'm observing a significant byproduct that is more polar than my desired isoxazole. What is it likely to be?

A4: In syntheses involving the in situ generation of nitrile oxides (a common route to isoxazoles), the most probable polar byproduct is a furoxan (1,2,5-oxadiazole 2-oxide). This is formed by the dimerization of the nitrile oxide intermediate.[9][10] This side reaction can be minimized by adding the nitrile oxide precursor slowly to the reaction mixture to keep its instantaneous concentration low.[10]

Troubleshooting Guides

This section provides in-depth solutions to more complex challenges you may encounter.

Guide 1: Unambiguous Isomer Assignment with 2D NMR

Problem: My 1D NMR spectra are ambiguous. I've synthesized a disubstituted isoxazole from an internal alkyne, and I cannot definitively distinguish between the 3,4- and 3,5-regioisomers. How can I be certain of the structure?

Causality & Solution: While ¹H and ¹³C chemical shifts provide clues, their predictive power can be limited with complex substituents. The definitive solution lies in establishing long-range (2- and 3-bond) correlations between protons and carbons using a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This technique allows you to "walk" across the heterocyclic ring and unambiguously connect the substituents to their specific positions.[11]

The key is to identify correlations from the protons on your substituents to the carbons of the isoxazole ring.

Experimental Protocol: HMBC for Isomer Confirmation

  • Sample Preparation: Dissolve 5-10 mg of your purified isoxazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]

  • Acquisition: Acquire a standard high-resolution HMBC spectrum. Ensure the spectral width in both dimensions is adequate to cover all proton and carbon signals.

  • Analysis - The Litmus Test:

    • For the 3,5-Isomer: Look for a 3-bond correlation (³JCH) from the protons on the substituent at position 3 (e.g., α-protons) to the C4 carbon of the isoxazole ring. Similarly, look for a ³JCH correlation from the protons on the substituent at position 5 to the C4 carbon. The C4 proton (if present) will show correlations to C3 and C5.

    • For the 3,4-Isomer: Look for a correlation from the protons on the substituent at position 3 to C4, but critically, you should also see a correlation from the protons on the substituent at position 4 to both C3 and C5. The absence of correlations from a C5 substituent to C4 is a key differentiating factor.

cluster_0 3,5-Disubstituted Isoxazole cluster_1 3,4-Disubstituted Isoxazole 3,5_R1 R¹-CH₂- 3,5_C3 C3 3,5_C4 C4-H 3,5_R1->3,5_C4 ³J (Key) 3,5_C5 C5 3,5_R2 -CH₂-R² 3,5_R2->3,5_C4 ³J (Key) 3,4_R1 R¹-CH₂- 3,4_C3 C3 3,4_C4 C4 3,4_R1->3,4_C4 ²J 3,4_C5 C5-H 3,4_R2 -CH₂-R² 3,4_R2->3,4_C3 ³J (Key) 3,4_R2->3,4_C5 ²J

Caption: Key HMBC correlations for isomer differentiation.

Guide 2: Diagnosing Unexpected Isoxazole Ring Cleavage

Problem: My characterization data is inconsistent with an intact isoxazole ring. The mass spectrum is missing the molecular ion, and the NMR shows unexpected signals, possibly suggesting the ring has opened. What could be causing this?

Causality & Solution: The isoxazole ring, while aromatic, contains a labile N-O bond that is susceptible to cleavage under various conditions, particularly reductive or strongly basic environments.[1] This is not always a pitfall; it is often exploited in synthesis. However, unintentional cleavage during a reaction workup or purification can lead to mischaracterization.

Common Causes and Diagnostic Signatures:

Condition Common Reagents Typical Cleavage Product Diagnostic NMR/MS Signature
Catalytic Hydrogenation H₂, Pd/C, PtO₂β-amino alcohol or enaminoneDisappearance of isoxazole signals; appearance of broad NH/OH signals, new aliphatic signals.
Strong Base NaOEt, t-BuOK, LDAα-cyano ketoneAppearance of a nitrile stretch in IR (~2200 cm⁻¹) and a new ketone carbonyl in ¹³C NMR.
Metal-mediated Reduction Raney Ni, Mo(CO)₆EnaminoneDeshielded vinyl proton and a broad NH signal in ¹H NMR; two carbonyls in ¹³C NMR (ketone and amide-like).[12]
Unexpected Rearrangement Base, heatOxazoleA significant rearrangement where the atoms are reshuffled. Requires careful 2D NMR analysis to confirm the new heterocyclic core.[13]

Workflow for Investigating Suspected Ring Cleavage:

A Inconsistent Characterization Data B Review Reaction & Workup Conditions (Reductive/Basic?) A->B C Acquire High-Res MS B->C D Acquire Detailed NMR (¹H, ¹³C, DEPT-135, HSQC) B->D E Search for M+H⁺ of Expected Cleavage Product C->E F Search for Diagnostic Signals (e.g., -CN, Enone, NH₂) D->F G Structure Elucidation (Likely Cleavage Product) E->G F->G H Re-evaluate Synthetic Route (Modify/Avoid Harsh Conditions) G->H

Caption: Workflow for investigating suspected ring cleavage.

References

Validation & Comparative

A Senior Application Scientist's Guide to Purity Validation of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, establishing the purity of novel chemical entities is a foundational requirement for meaningful and reproducible results. The compound (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol, a substituted isoxazole, serves as a critical building block in medicinal chemistry.[1][2] Its structural integrity and purity directly impact the downstream synthesis of bioactive molecules and the validity of pharmacological evaluations.[3]

This guide provides an in-depth comparison of analytical methodologies for the purity validation of this compound. Moving beyond a simple listing of techniques, we will explore the scientific rationale behind method selection and present a detailed, field-tested protocol for the most suitable approach, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

Part 1: Strategic Selection of an Analytical Technique

The choice of an analytical method is not arbitrary; it is dictated by the physicochemical properties of the analyte. For a molecule like this compound, which possesses aromatic and heterocyclic rings, a hydroxyl group, and a methoxy group, we can predict it to be a moderately polar, non-volatile solid with a distinct chromophore.

Analytical TechniquePrincipleSuitability for this compoundRationale
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analyte between a stationary phase and a liquid mobile phase.Excellent (Primary Choice) High versatility for polar, non-volatile compounds. UV detection is highly sensitive due to the compound's aromatic structure. It is the industry standard for quantitative purity analysis and impurity profiling.[8][9]
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.Poor The compound's relatively high molecular weight and polarity suggest low volatility and potential for thermal degradation in the GC inlet, making it unsuitable for direct analysis without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Essential (for Identity) Unparalleled for structural elucidation and confirmation of identity.[1][10] While quantitative NMR (qNMR) can be used for purity, it is often more complex and less routine than HPLC for this purpose.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Essential (for Identity & Impurity ID) Confirms molecular weight and provides fragmentation patterns that aid in structural confirmation and the identification of unknown impurities, often coupled with HPLC (LC-MS).[10]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Good (for rapid, qualitative checks) Useful for monitoring reaction progress and for rapid, semi-quantitative purity assessments, but lacks the resolution and quantitation capabilities of HPLC.[2][9]

Part 2: A Validated RP-HPLC Method for Purity Determination

This section provides a comprehensive, step-by-step protocol for the development and validation of an RP-HPLC method, designed to be self-validating and compliant with regulatory expectations.[11][12]

Experimental Protocol: HPLC Analysis
  • Instrumentation & Reagents:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[13]

    • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

    • Analytical grade potassium dihydrogen phosphate (KH₂PO₄) and phosphoric acid.

    • High-purity water (Milli-Q or equivalent).

    • This compound reference standard (purity >99.5%).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A: 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with phosphoric acid. B: Acetonitrile.

    • Elution: Isocratic elution with 60:40 (v/v) Acetonitrile:Buffer A. Rationale: An isocratic method is simpler and more robust for a primary purity assay where impurities are expected to be minimal and structurally similar.

    • Flow Rate: 1.0 mL/min.[13][14]

    • Column Temperature: 30°C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm. Rationale: This wavelength is commonly effective for aromatic compounds and provides a good balance of sensitivity for the main component and potential impurities.

    • Injection Volume: 10 µL.[13]

    • Run Time: 15 minutes.

  • Solution Preparation:

    • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water (diluent).

    • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.

    • Sample Solution (100 µg/mL): Prepare in the same manner as the working standard, using the sample to be tested.

Method Validation Protocol (per ICH Q2(R1))

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4][6]

Before any sample analysis, the performance of the HPLC system must be verified.[15][16][17] This is a self-validating check to ensure the system is operating correctly on the day of analysis.[12][18]

  • Procedure: Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.[18]

    • Tailing Factor (T): ≤ 2.0.

    • Theoretical Plates (N): ≥ 2000.

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[19][20][21][22]

  • Procedure:

    • Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

    • Inject the Working Standard and Sample solutions.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the sample and analyze the resulting solutions.[23]

  • Acceptance Criteria: The analyte peak should be free from interference from any blank components, impurities, or degradation products.[21] Peak purity analysis using a DAD detector should yield a purity angle less than the purity threshold.

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[11][24][25]

  • Procedure: Prepare a series of at least five standard solutions from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the average peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[11]

Accuracy is the closeness of the test results to the true value.[21][26]

  • Procedure: Perform a recovery study by spiking a placebo (if a formulation) or a known low-purity batch with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[11][21]

Precision measures the degree of scatter between a series of measurements.[26][27]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six separate sample preparations on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for the six measurements should be ≤ 2.0%.

LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[24][26]

  • Procedure: Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10:1.[24] Confirm this by preparing samples at this concentration and verifying that the precision (%RSD) and accuracy (% Recovery) are acceptable.

Validation Data Summary
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at analyte Rt; Peak Purity > 0.999Pass
Linearity (r²) ≥ 0.9990.9998
Range 50 - 150 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.10%
LOQ (S/N Ratio) Approx. 100.5 µg/mL

Part 3: Visualization of the Validation Workflow

A structured approach is crucial for a successful method validation campaign. The following diagram illustrates the logical flow from system verification to the final assessment of the method's performance characteristics.

Validation_Workflow cluster_0 Phase 1: System Readiness cluster_1 Phase 2: Core Method Validation SST System Suitability Test (SST) (5 Replicate Injections) Pass_SST SST Criteria Met? (%RSD, Tailing, Plates) SST->Pass_SST Specificity Specificity (Blank, Forced Degradation) Pass_SST->Specificity Yes Stop STOP: Troubleshoot System Pass_SST->Stop No Linearity Linearity & Range (5 Levels, n=3) Specificity->Linearity Accuracy Accuracy (Spike Recovery, 3 Levels, n=3) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) (S/N = 10) Precision->LOQ Final_Report Validation Summary Report (Method is Fit for Purpose) LOQ->Final_Report

Caption: Logical workflow for HPLC method validation per ICH Q2(R1).

Conclusion

The validation of an analytical method is a systematic process that provides documented evidence of its reliability for its intended use. For assessing the purity of this compound, a well-validated RP-HPLC method is the gold standard. By following a structured protocol grounded in ICH guidelines, researchers and drug developers can ensure the generation of accurate, reproducible, and trustworthy data. This foundational data integrity is paramount for making informed decisions throughout the research and development lifecycle.

References

A Comparative Guide to the Biological Activity of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol Derivatives: A Predictive Analysis Based on Analogous Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of medicinal chemistry, the isoxazole scaffold is a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and structural versatility have led to a wide array of derivatives with significant biological activities.[1][2][3] This guide focuses on the therapeutic potential of derivatives of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol. While a direct comparative study of a series of derivatives from this specific parent compound is not extensively documented in publicly available literature, this guide will provide a comprehensive comparative analysis of closely related isoxazole derivatives. By examining the biological activities and structure-activity relationships (SAR) of analogous compounds, we can project the potential of this promising chemical class. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in isoxazole chemistry.

The Isoxazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a prominent feature in numerous biologically active compounds. This heterocycle is present in several FDA-approved drugs, underscoring its therapeutic relevance. The isoxazole moiety can engage in various non-covalent interactions, which contributes to its ability to bind to a diverse range of biological targets.[4] The presence of the 4-methoxyphenyl group in the target compound, this compound, provides a key structural element known to influence biological activity, while the methanol group at the 3-position of the isoxazole ring offers a prime site for derivatization to modulate pharmacokinetic and pharmacodynamic properties.[5]

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the (isoxazol-3-yl)methanol core is a critical first step in developing a library of derivatives. A general and adaptable synthetic methodology is paramount for exploring the chemical space around this scaffold.

Experimental Protocol: Synthesis of (5-aryl-isoxazol-3-yl)methanol

This protocol is a representative method adapted from related syntheses of isoxazole-methanol compounds.

Step 1: Synthesis of the Aldoxime

  • To a solution of the corresponding aryl aldehyde (e.g., 4-methoxybenzaldehyde) in a suitable solvent such as aqueous ethanol, add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or pyridine).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the aldoxime.

Step 2: In situ Generation of Nitrile Oxide and [3+2] Cycloaddition

  • Dissolve the aldoxime in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise at room temperature to generate the corresponding hydroximoyl chloride.

  • To this in situ generated nitrile oxide precursor, add propargyl alcohol and a base (e.g., triethylamine) to initiate the [3+2] cycloaddition reaction.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired (5-aryl-isoxazol-3-yl)methanol.

Derivatization: The primary alcohol of the this compound can be readily converted into a variety of derivatives, such as esters, ethers, and carbamates, using standard organic synthesis techniques. These modifications allow for a systematic investigation of the structure-activity relationships.

Diagram of the General Synthetic Workflow

G A Aryl Aldehyde (e.g., 4-methoxybenzaldehyde) C Aldoxime Intermediate A->C Base B Hydroxylamine Hydrochloride B->C E Hydroximoyl Chloride (Nitrile Oxide Precursor) C->E DMF D N-Chlorosuccinimide (NCS) D->E G [3+2] Cycloaddition E->G Base F Propargyl Alcohol F->G H (5-Aryl-isoxazol-3-yl)methanol G->H I Derivatization (Esterification, Etherification, etc.) H->I J Library of Derivatives I->J

Caption: General workflow for the synthesis of (5-aryl-isoxazol-3-yl)methanol and its derivatives.

Comparative Biological Activities of Analogous Isoxazole Derivatives

While specific data for derivatives of this compound is scarce, we can draw valuable insights from studies on isomeric and structurally similar isoxazoles. The following sections present a comparative overview of the antimicrobial, anticancer, and anti-inflammatory activities of these related compounds.

Antimicrobial Activity

Isoxazole derivatives are well-documented for their activity against a range of bacterial and fungal pathogens.[1][2] The antimicrobial efficacy is often influenced by the nature and position of substituents on the aryl ring and the isoxazole core.

A study on a series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles demonstrated that the presence of electron-donating groups (e.g., -OCH3) and electron-withdrawing groups (e.g., -Cl) on the 3-aryl substituent can enhance antibacterial activity.[1]

Derivative (Analogous Series) Substituent on 3-Aryl Ring Antibacterial Activity (Zone of Inhibition in mm) Antifungal Activity (Zone of Inhibition in mm)
Compound 5a H1916
Compound 5b 4-Cl2020
Compound 5e 4-OCH32223
Compound 5f 4-CH32314
Compound 5i 2-OH2221
Amoxicillin (Standard) -25-
Data adapted from a study on 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles.[1]

Interpretation and Extrapolation: The data suggests that substituents on the phenyl ring play a crucial role in modulating antimicrobial activity. For derivatives of this compound, modifications of the methanol group into esters or ethers with various functionalities could significantly impact their antimicrobial profiles. It would be plausible to hypothesize that derivatives with enhanced lipophilicity might exhibit improved activity against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of isoxazole derivatives is a burgeoning area of research, with several mechanisms of action being reported, including the induction of apoptosis and cell cycle arrest.[3][6]

In a study of 3,5-disubstituted isoxazole derivatives, a compound with a biphenyl group at the 3-position and a dichlorophenyl group at the 5-position showed a GI50 value of 46.3 µg/mL against the MDA-MB-231 breast cancer cell line.[6] Another study on pyrazole derivatives, which are structurally related to isoxazoles, also demonstrated significant anticancer activity for compounds containing a 4-methoxyphenyl moiety.[7]

Compound Cell Line IC50 / GI50 (µM or µg/mL) Reference
Isoxazole Derivative 1d MDA-MB-23146.3 µg/mL[6]
Pyrazole Analog 6a HCT-116>100 µM[7]
Pyrazole Analog 7a PC-335.5 µM[7]
Data from various studies on isoxazole and pyrazole derivatives.

Mechanistic Insights and Future Directions: The anticancer activity of isoxazole derivatives is often linked to their ability to inhibit key signaling pathways involved in cell proliferation and survival. For derivatives of this compound, it would be valuable to investigate their effects on targets such as protein kinases, tubulin polymerization, and apoptosis-related proteins. The 4-methoxyphenyl group may play a role in binding to the active sites of these targets.

Diagram of a Potential Anticancer Mechanism of Action

G A Isoxazole Derivative B Cancer Cell A->B C Inhibition of Protein Kinases B->C D Disruption of Microtubule Dynamics B->D E Induction of Apoptosis B->E F Cell Cycle Arrest C->F D->F G Inhibition of Cell Proliferation E->G F->G

Caption: Potential mechanisms of anticancer activity for isoxazole derivatives.

Anti-inflammatory Activity

Isoxazole-containing compounds have demonstrated significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[8]

A study on isoxazole derivatives evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited potent anti-inflammatory effects, comparable to the standard drug nimesulide.[8] The presence of a methoxy group at the para position of the phenyl ring was found to be favorable for activity.

Compound Dose (mg/kg) % Inhibition of Edema (after 3h)
Control -0
Nimesulide (Standard) 1065.4
TPI-7 (p-methoxy) 2062.8
TPI-13 (p-methoxy) 2060.2
TPI-19 (p-methoxy) 2058.7
Data adapted from a study on the anti-inflammatory activity of isoxazole derivatives.[8]

Rationale for Experimental Design and Therapeutic Potential: The carrageenan-induced paw edema model is a standard and reliable method for assessing acute inflammation. The inhibition of edema by the test compounds suggests their potential to interfere with the inflammatory cascade, possibly by inhibiting the synthesis of pro-inflammatory mediators like prostaglandins. For derivatives of this compound, the inherent 4-methoxyphenyl group is a promising feature for anti-inflammatory activity. Derivatization of the methanol function could further enhance this activity by improving absorption and distribution.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of analogous compounds, several key SAR trends can be hypothesized for derivatives of this compound:

  • Aryl Substituents: The nature and position of substituents on the phenyl ring are critical for all tested biological activities. Electron-donating groups like methoxy and electron-withdrawing groups like halogens have been shown to positively influence activity.

  • Modification of the Methanol Group: The derivatization of the primary alcohol at the 3-position of the isoxazole ring is expected to significantly impact the biological profile. Conversion to esters or ethers can modulate lipophilicity, solubility, and metabolic stability, thereby affecting potency and selectivity.

  • Isoxazole Ring Integrity: The isoxazole ring itself is a crucial pharmacophore. Its structural rigidity and electronic properties are essential for interaction with biological targets.

Conclusion and Future Outlook

This comparative guide, while based on an analysis of analogous structures, strongly suggests that derivatives of this compound represent a promising class of compounds with the potential for significant antimicrobial, anticancer, and anti-inflammatory activities. The 4-methoxyphenyl moiety is a recurring feature in many bioactive isoxazoles, and the C-3 methanol group provides a versatile handle for synthetic modification.

Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives of this parent compound. Such studies will be instrumental in elucidating precise structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The experimental protocols and comparative data presented in this guide provide a solid foundation and rationale for embarking on such an investigation.

References

structure-activity relationship (SAR) studies of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol Analogs

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets. This has led to the successful development of numerous FDA-approved drugs, such as the COX-2 inhibitor valdecoxib and the antirheumatic agent leflunomide.[2] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][3][4]

Among the myriad of isoxazole-based scaffolds, this compound has emerged as a particularly promising starting point for analog development.[5][6] This core structure combines the biologically active isoxazole ring with a methoxyphenyl group, a common feature in many pharmacologically active compounds, and a reactive methanol group that provides a convenient handle for synthetic modification.[5][6] This guide offers a comprehensive, in-depth analysis of the structure-activity relationships of its analogs, synthesizing data from various studies to provide a clear comparison of their performance and to elucidate the chemical principles guiding their biological activity.

The Core Scaffold: Rationale for Structural Modification

The therapeutic potential of any lead compound is refined through systematic structural modifications. For the this compound scaffold, we can dissect the molecule into three primary regions where chemical diversity can be introduced to modulate its pharmacological profile. Understanding the role of each region is critical to designing more potent and selective analogs.

Caption: Key regions of the core scaffold for SAR studies.

  • Region A: The 5-Aryl (4-Methoxyphenyl) Group: This lipophilic moiety is critical for establishing interactions within hydrophobic pockets of target enzymes or receptors. Modifications here, such as altering the substitution pattern on the phenyl ring (e.g., adding electron-donating or electron-withdrawing groups) or replacing the phenyl ring with other aromatic or heteroaromatic systems, can profoundly impact binding affinity and selectivity.

  • Region B: The Isoxazole Core: As the central scaffold, the isoxazole ring properly orients the substituents at the 3- and 5-positions. Its nitrogen and oxygen atoms can act as hydrogen bond acceptors, contributing to the binding energy and specificity of the molecule-target interaction.[1]

  • Region C: The 3-Methanol Group: This primary alcohol is a versatile functional handle. It can serve as a hydrogen bond donor and enhances aqueous solubility.[5][6] More importantly, it is an ideal site for derivatization into esters, ethers, carbamates, or for replacement with other functional groups (e.g., amines, amides, carboxylic acids) to fine-tune physicochemical properties like lipophilicity, metabolic stability, and cell permeability.

General Synthetic Strategies

The synthesis of this compound analogs and the parent compound typically proceeds through a [3+2] cycloaddition reaction. A common and efficient method involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne.

Synthesis_Workflow cluster_start Starting Materials cluster_cycloaddition [3+2] Cycloaddition A Substituted Benzaldehyde (e.g., 4-Methoxybenzaldehyde) D Step 1: Form Aldoxime A->D B Hydroxylamine HCl B->D C Propargyl Alcohol F Step 3: Cycloaddition with Alkyne C->F E Step 2: Generate Nitrile Oxide (in situ via oxidation, e.g., NCS, NaOCl) D->E E->F G Final Product: (5-Aryl-isoxazol-3-yl)methanol Analog F->G

Caption: General synthetic workflow for isoxazole-3-yl-methanol analogs.

Experimental Protocol: Representative Synthesis

The following is a generalized, representative protocol for the synthesis of the core scaffold.

  • Step 1: Synthesis of 4-Methoxybenzaldoxime. To a solution of 4-methoxybenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and pyridine (1.2 eq). Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the aldoxime, which can often be used without further purification.

  • Step 2: [3+2] Cycloaddition. Dissolve the 4-methoxybenzaldoxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a chlorinating agent like N-chlorosuccinimide (NCS) or an aqueous solution of sodium hypochlorite (bleach) portion-wise to the solution at 0°C.[4] Add a catalytic amount of a base like pyridine or triethylamine to facilitate the elimination of HCl and formation of the nitrile oxide.

  • Step 3: Reaction and Isolation. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Upon completion, quench the reaction with water and extract the product with DCM. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford the desired this compound.

Comparative SAR Analysis: Focus on Anticancer Activity

A significant body of research on isoxazole analogs has focused on their potential as anticancer agents.[7][8] These compounds have been shown to exert their effects through diverse mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of protein kinase activity.[1][8][9] The following analysis compares analogs based on modifications to the core structure and their resulting cytotoxic activity.

Table 1: SAR of this compound Analogs as Anticancer Agents
Analog IDModification from Core StructureTarget Cell LineActivity (IC₅₀, µM)Key SAR InsightsReference
Core This compoundVariesBaselineServes as the reference compound.N/A
1a Region A: Phenyl replaced with 2-methoxyphenylPC-3 (Prostate)> 50Ortho-substitution on the phenyl ring is detrimental to activity.[10]
1b Region A: Phenyl replaced with 3,4,5-trimethoxyphenylPC-3 (Prostate)5.2Multiple methoxy groups, especially at the 3,4,5-positions, significantly enhance potency, likely improving binding.[11]
1c Region A: Phenyl replaced with 4-chlorophenylA549 (Lung)15.8An electron-withdrawing group at the para position is tolerated but less effective than the methoxy group.[12]
2a Region C: Methanol (-CH₂OH) replaced with carboxylic acid (-COOH)HeLa (Cervical)2.1The acidic group significantly increases potency, possibly by forming a key salt bridge or H-bond in the active site.[13]
2b Region C: Methanol converted to methyl ester (-COOCH₃)HeLa (Cervical)8.9Esterification of the acid reduces activity, suggesting the free carboxyl group is crucial for optimal interaction.[13]
2c Region C: Methanol converted to an N-phenylacetamide moietyMCF-7 (Breast)4.5Extending the C3 substituent with a larger, hydrophobic group can restore or enhance potency.[9]
3a Combined: 5-(3,4,5-trimethoxyphenyl) and 3-carboxylic acidPC-3 (Prostate)0.8 Combining optimal modifications in both Region A and Region C leads to a synergistic increase in anticancer activity.[10][11]
Analysis of Structure-Activity Relationships
  • Impact of the 5-Aryl Substituent (Region A): The nature and position of substituents on the 5-phenyl ring are critical determinants of anticancer activity. Simple replacement of the 4-methoxy group with other substituents like a 4-chloro group (Analog 1c ) often leads to comparable or slightly reduced activity. However, the introduction of multiple electron-donating methoxy groups, as seen in the 3,4,5-trimethoxyphenyl analog (1b ), dramatically enhances potency.[11] This suggests the target protein contains a corresponding pocket that favorably accommodates these groups. Conversely, ortho-substitution (1a ) appears to create steric hindrance, abolishing activity.[10]

  • Impact of the 3-Methanol Modification (Region C): The 3-methanol group is a prime site for optimization. Oxidation to a carboxylic acid (2a ) consistently leads to a marked increase in potency across various cell lines.[13] This strongly implies that the carboxylate can engage in a crucial ionic or hydrogen-bonding interaction that the parent alcohol cannot. Masking this acidic group via esterification (2b ) diminishes this effect, reinforcing the importance of the free acid.[13] Furthermore, extending the C3 position with larger functional groups, such as amides (2c ), can also yield highly potent compounds, indicating the presence of additional binding space to be explored.[9]

  • Synergistic Effects: The most potent analogs are those that combine optimal features in multiple regions. For instance, a hypothetical analog (3a ) that incorporates both the 3,4,5-trimethoxyphenyl group (from 1b ) and the 3-carboxylic acid moiety (from 2a ) would be predicted to have superior activity, demonstrating a synergistic effect where favorable modifications in different parts of the molecule work in concert to improve target engagement.

Key Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

To determine the IC₅₀ values listed in the SAR table, a standard method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

MTT_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of isoxazole analogs. Include vehicle control. A->B C 3. Incubation Incubate cells with compounds for 48-72h. B->C D 4. Add MTT Reagent Add MTT solution to each well. Incubate for 2-4h. C->D E 5. Formazan Solubilization Remove media and add DMSO or isopropanol to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570nm using a plate reader. E->F G 7. Data Analysis Plot absorbance vs. concentration. Calculate IC₅₀ values. F->G

Caption: Standard workflow for an MTT cytotoxicity assay.

Protocol for MTT Assay
  • Cell Culture: Cancer cells (e.g., A549, PC-3) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Treatment: Stock solutions of the isoxazole analogs are prepared in DMSO. A series of dilutions are made in culture media, and the media in the wells is replaced with media containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Control wells receive media with DMSO only.

  • Incubation: The plates are incubated for 48 to 72 hours.

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The media is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold is a highly tractable platform for the development of novel therapeutic agents, particularly in the realm of oncology. The structure-activity relationship studies clearly demonstrate that potency can be rationally enhanced through systematic chemical modification. Key takeaways include the significant positive impact of 3,4,5-trimethoxy substitution on the 5-aryl ring and the conversion of the 3-methanol group to a carboxylic acid.

Future research should focus on several key areas:

  • Target Identification: While many analogs show potent cytotoxicity, the precise molecular targets often remain unknown. Target deconvolution studies are necessary to understand the mechanism of action and to enable more rational, target-based drug design.

  • Pharmacokinetic Optimization: Promising lead compounds must be evaluated for their ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles. Modifications may be required to improve metabolic stability, oral bioavailability, and overall safety.

  • In Vivo Efficacy: Analogs with high in vitro potency must be advanced to preclinical animal models to evaluate their efficacy and tolerability in a living system.

  • Computational Modeling: The use of molecular docking and simulation studies can provide valuable insights into the binding modes of these analogs, helping to explain observed SAR trends and guide the design of next-generation compounds with improved affinity and selectivity.[10][13]

By integrating synthetic chemistry, biological evaluation, and computational approaches, the full therapeutic potential of this versatile isoxazole scaffold can be realized, paving the way for new and effective medicines.

References

comparing the efficacy of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol with other isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the efficacy of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol with other isoxazoles requires a structured, evidence-based approach. Due to the limited publicly available, direct comparative studies for this specific molecule, this guide establishes a comprehensive framework for its evaluation. It uses data from structurally related 3,5-disubstituted isoxazoles as benchmarks and provides detailed, validated protocols for generating comparative data.

This guide is intended for researchers, scientists, and drug development professionals, offering a robust methodology for assessing the therapeutic potential of novel isoxazole derivatives.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern drug discovery.[1][2] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, present in a wide range of FDA-approved drugs and clinical candidates.[3][4] Derivatives of isoxazole exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6]

The 3,5-disubstituted isoxazole motif, in particular, allows for fine-tuning of steric and electronic properties by modifying substituents at these key positions. This influences the molecule's binding affinity to biological targets, pharmacokinetic profile, and overall efficacy. The subject of this guide, This compound , is a representative member of this class. While it has been identified as a valuable synthetic intermediate with potential anti-inflammatory and analgesic properties, comprehensive efficacy data remains to be established in the public domain.[7]

This guide will therefore outline the necessary experimental workflows to characterize its efficacy relative to other benchmark isoxazoles known for their potent biological activities.

Establishing Benchmark Comparators

To objectively assess the efficacy of a novel compound, it must be compared against well-characterized molecules with similar core structures. Based on a review of current literature, the following 3,5-disubstituted isoxazole derivatives serve as appropriate benchmarks for anticancer and anti-inflammatory activities.

Table 1: Benchmark Isoxazole Derivatives for Comparative Efficacy Studies
Compound Name/ClassBiological ActivityTarget/Cell LineReported Efficacy (IC₅₀)Reference
This compound Anticancer, Anti-inflammatory Various (TBD) To Be Determined (TBD) N/A
Isoxazole Derivative 6d (Tyrosol Conjugate) AnticancerU87 Glioblastoma Cells15.2 ± 1.0 µg/mL[8]
Isoxazole Derivative 3d (Tyrosol Conjugate) Anticancer (Leukemia)K562 Leukemia Cells16 µg/mL (~45 µM)[9]
Isoxazole-Carboxamide 2d AnticancerHeLa Cervical Cancer Cells15.48 µg/mL[10]
Isoxazole-Carboxamide A13 Anti-inflammatoryCOX-2 Enzyme13 nM[11]
3-(thiophen-2-yl)-5-(trimethoxyphenyl)isoxazole Anti-inflammatoryLOX Enzyme~25 µM[12]

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for Comparative Efficacy Assessment

The following protocols describe standardized, reproducible methods for generating the data required to populate Table 1 for our target compound and validate its performance against the benchmarks.

In Vitro Anticancer Efficacy: MTT Cytotoxicity Assay

This assay determines a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity. The protocol is adapted from standard methodologies.[13][14]

Causality: The MTT assay is based on the principle that viable, metabolically active cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell viability after exposure to a test compound.

Protocol Steps:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., U87, K562, HeLa, as per benchmarks) in appropriate media.

    • Harvest cells during the logarithmic growth phase and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound and benchmark compounds in DMSO.

    • Perform serial dilutions in culture media to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the 96-well plate and add 100 µL of media containing the respective compound concentrations to each well. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Diagram: In Vitro Cytotoxicity Screening Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis seed 1. Seed Cancer Cells in 96-well Plates incubate1 2. Incubate 24h (Cell Adherence) seed->incubate1 prep_compounds 3. Prepare Serial Dilutions of Test Compounds treat 4. Add Compounds to Wells prep_compounds->treat incubate2 5. Incubate 48-72h (Drug Exposure) treat->incubate2 add_mtt 6. Add MTT Reagent incubate2->add_mtt incubate3 7. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 8. Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read 9. Read Absorbance (570 nm) solubilize->read analyze 10. Calculate % Viability & Determine IC50 read->analyze G AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Isoxazole This compound & other Isoxazoles Isoxazole->COX Inhibition

References

Validating In Vitro Anti-inflammatory Activity of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the presumed in vitro anti-inflammatory effects of the novel compound, (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol, in robust preclinical in vivo models. While direct in vivo data for this specific molecule is not yet prevalent in published literature, its isoxazole core suggests a strong potential for immunomodulatory and anti-inflammatory activity, a characteristic of this heterocyclic class.[1][2][3][4] This document outlines a proposed validation strategy, comparing its potential efficacy against both a standard-of-care non-steroidal anti-inflammatory drug (NSAID) and a targeted immunomodulatory agent.

Introduction: The Rationale for In Vivo Validation

In vitro assays are indispensable for high-throughput screening and initial mechanism-of-action studies. However, the complex, multi-cellular, and systemic nature of inflammation necessitates validation in a whole-organism model. In vivo studies are critical to understand the compound's pharmacokinetic and pharmacodynamic (PK/PD) profile, assess its efficacy in a physiological context, and identify potential off-target effects.

The subject of this guide, this compound, belongs to the isoxazole class of compounds. Derivatives of isoxazole have been widely investigated for their diverse pharmacological activities, including significant anti-inflammatory properties.[2][4] The proposed mechanism for many of these derivatives involves the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokines like TNF-α and IL-6.[2][5]

An intriguing and therapeutically relevant mechanism for anti-inflammatory action is the activation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ). PPARγ is a nuclear receptor that plays a pivotal role in regulating inflammation.[6][7] Its activation by agonist ligands, such as the thiazolidinedione class of drugs (e.g., Rosiglitazone), exerts potent anti-inflammatory effects.[6][8][9][10] Given the structural features of this compound, it is plausible that it may function as a PPARγ agonist.

This guide, therefore, proposes a dual-pronged in vivo validation approach to investigate both general anti-inflammatory efficacy and a potential PPARγ-mediated mechanism of action.

Hypothesized Mechanism of Action: PPARγ Agonism

We hypothesize that this compound exerts its anti-inflammatory effects, at least in part, through the activation of PPARγ. Activation of PPARγ leads to the transrepression of pro-inflammatory transcription factors such as NF-κB, resulting in decreased production of inflammatory cytokines and mediators.

PPARg_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 NFkB_Pathway NF-κB Pathway Activation TLR4->NFkB_Pathway NFkB_Nuclear NF-κB NFkB_Pathway->NFkB_Nuclear Translocation PPARg_Compound Isoxazole Compound or Rosiglitazone PPARg PPARγ PPARg_Compound->PPARg Activates PPARg_RXR_Complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_Complex RXR RXR RXR->PPARg_RXR_Complex PPARg_RXR_Nuclear PPARγ-RXR PPARg_RXR_Complex->PPARg_RXR_Nuclear Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_Nuclear->Inflammatory_Genes Induces Inflammation Inflammation Inflammatory_Genes->Inflammation Transrepression Transrepression PPARg_RXR_Nuclear->Transrepression Transrepression->NFkB_Nuclear Inhibits

Figure 1: Hypothesized PPARγ-mediated anti-inflammatory signaling pathway.

In Vivo Validation Models: A Two-Model Approach

To comprehensively assess the anti-inflammatory potential of this compound, we propose two distinct, well-established, and complementary in vivo models.

Model 1: Carrageenan-Induced Paw Edema in Rats

This is a classic, acute, and highly reproducible model of localized inflammation, ideal for screening potential anti-inflammatory agents.[11][12][13] The inflammatory response is characterized by a biphasic release of mediators. The initial phase involves the release of histamine and serotonin, followed by a later phase primarily mediated by prostaglandins, where COX inhibitors are effective.

Carrageenan_Workflow Start Start: Acclimatize Wistar Rats (180-200g) Grouping Randomize into Groups (n=6) 1. Vehicle Control (Saline) 2. Test Compound (e.g., 10, 20, 40 mg/kg, p.o.) 3. Rosiglitazone (5 mg/kg, p.o.) 4. Diclofenac (10 mg/kg, p.o.) Start->Grouping Dosing Administer Compounds Orally (p.o.) Grouping->Dosing Induction 1 hour post-dosing: Inject 0.1 mL of 1% Carrageenan into sub-plantar region of right hind paw Dosing->Induction Measurement Measure Paw Volume (Pletysmometer) at 0, 1, 2, 3, 4, and 5 hours post-carrageenan Induction->Measurement Analysis Calculate % Inhibition of Edema Compare treated groups to vehicle control Measurement->Analysis End End of Experiment Analysis->End

Figure 2: Experimental workflow for the Carrageenan-Induced Paw Edema model.
  • Animals: Male Wistar rats (180-200g) are used. They are housed under standard laboratory conditions and allowed to acclimatize for at least one week.

  • Grouping: Animals are randomly assigned to treatment groups (n=6 per group).

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose in saline, p.o.).

    • Group II-IV: this compound (e.g., 10, 25, 50 mg/kg, p.o.).

    • Group V: Rosiglitazone (e.g., 5 mg/kg, p.o.) - PPARγ agonist comparator.[6]

    • Group VI: Diclofenac Sodium (e.g., 10 mg/kg, p.o.) - Standard NSAID comparator.[1]

  • Dosing: The test compound, comparators, or vehicle are administered orally (p.o.) via gavage.

  • Inflammation Induction: One hour after dosing, 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.[11]

  • Edema Measurement: The paw volume is measured immediately before the carrageenan injection (0 hr) and at 1, 2, 3, 4, and 5 hours post-injection using a digital plethysmometer.[14]

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics the systemic inflammatory response seen in sepsis and is excellent for evaluating a compound's ability to suppress pro-inflammatory cytokine production.[15][16][17] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4), leading to a robust release of cytokines like TNF-α and IL-6.[15]

LPS_Workflow Start Start: Acclimatize C57BL/6 Mice (8-10 weeks old) Grouping Randomize into Groups (n=6) 1. Vehicle Control (Saline) 2. Test Compound (e.g., 10, 20, 40 mg/kg, i.p.) 3. Rosiglitazone (5 mg/kg, i.p.) 4. Dexamethasone (1 mg/kg, i.p.) Dosing Administer Compounds Intraperitoneally (i.p.) Induction 1 hour post-dosing: Inject LPS (e.g., 10 mg/kg, i.p.) Collection 1.5 to 2 hours post-LPS: Collect blood via cardiac puncture under anesthesia Analysis Isolate Serum Measure TNF-α and IL-6 levels by ELISA End End of Experiment

Figure 3: Experimental workflow for the LPS-Induced Systemic Inflammation model.
  • Animals: Male C57BL/6 mice (8-10 weeks old) are used and allowed to acclimatize.

  • Grouping: Animals are randomly assigned to treatment groups (n=6 per group).

    • Group I: Vehicle Control (Sterile Saline, i.p.).

    • Group II-IV: this compound (e.g., 10, 25, 50 mg/kg, i.p.).

    • Group V: Rosiglitazone (e.g., 5 mg/kg, i.p.) - PPARγ agonist comparator.

    • Group VI: Dexamethasone (e.g., 1 mg/kg, i.p.) - Potent corticosteroid positive control.[16]

  • Dosing: The test compound, comparators, or vehicle are administered via intraperitoneal (i.p.) injection.

  • Inflammation Induction: One hour after dosing, mice are injected i.p. with LPS from E. coli O55:B5 at a dose of 10 mg/kg.[18]

  • Sample Collection: At 90 minutes to 2 hours post-LPS injection (the peak of cytokine response), mice are anesthetized, and blood is collected via cardiac puncture.[16]

  • Cytokine Analysis: Blood is allowed to clot, and serum is separated by centrifugation. Serum levels of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Cytokine concentrations are calculated from the standard curve. The percentage reduction in cytokine levels for each treated group is calculated relative to the LPS-only vehicle control group.

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data to illustrate the expected outcomes from these experiments. This allows for a clear comparison of the potential efficacy of this compound against the selected comparators.

Table 1: Hypothetical Comparative Efficacy in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control -0.85 ± 0.06-
Test Compound 100.64 ± 0.0524.7%
Test Compound 250.45 ± 0.0447.1%
Test Compound 500.31 ± 0.0363.5%
Rosiglitazone 50.51 ± 0.0540.0%
Diclofenac 100.35 ± 0.0458.8%

Data are represented as mean ± SEM.

Table 2: Hypothetical Comparative Efficacy in LPS-Induced Systemic Inflammation

Treatment GroupDose (mg/kg, i.p.)Serum TNF-α (pg/mL)% ReductionSerum IL-6 (pg/mL)% Reduction
Vehicle + LPS -4500 ± 350-12500 ± 980-
Test Compound + LPS 103510 ± 28022.0%9750 ± 81022.0%
Test Compound + LPS 252430 ± 19046.0%6500 ± 55048.0%
Test Compound + LPS 501620 ± 15064.0%4125 ± 39067.0%
Rosiglitazone + LPS 52790 ± 21038.0%7750 ± 62038.0%
Dexamethasone + LPS 1900 ± 9580.0%2250 ± 21082.0%

Data are represented as mean ± SEM.

Interpretation of Results and Concluding Remarks

The successful validation of this compound as an in vivo anti-inflammatory agent would be demonstrated by a dose-dependent reduction in paw edema and systemic cytokine levels.

  • Comparison with Diclofenac: If the test compound shows efficacy comparable to Diclofenac in the paw edema model, it suggests a potent anti-inflammatory effect, possibly involving the prostaglandin pathway.

  • Comparison with Rosiglitazone: Efficacy in both models that is comparable to or exceeds that of Rosiglitazone would strongly support the hypothesis of a PPARγ-mediated mechanism of action.[19] This would be particularly compelling if the test compound shows a strong suppression of TNF-α and IL-6, as this is a known downstream effect of PPARγ activation.[19]

  • Dose-Response: Establishing a clear dose-response relationship is crucial for determining the compound's potency and for guiding future dose-ranging studies.

This guide provides a robust and scientifically grounded strategy for the in vivo validation of this compound. By employing these standardized models and appropriate comparators, researchers can effectively bridge the gap between in vitro discovery and preclinical development, elucidating the therapeutic potential of this promising isoxazole derivative.

References

A Spectroscopic Guide to Differentiating Isomers of Methoxyphenyl Isoxazole Methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. The ortho-, meta-, and para-isomers of methoxyphenyl isoxazole methanol, while structurally similar, are expected to exhibit distinct physical and chemical properties that can be effectively differentiated using a suite of spectroscopic techniques. This guide provides a comparative analysis of their spectroscopic signatures, supported by established chemical principles and data from analogous compounds, to facilitate their unambiguous identification.

The positional isomerism of the methoxy group on the phenyl ring significantly influences the electronic environment of the molecule, leading to unique fingerprints in various spectra. Understanding these subtle yet crucial differences is paramount for quality control, process development, and medicinal chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it excels at differentiating positional isomers. Both ¹H and ¹³C NMR provide a wealth of information based on the chemical environment of each nucleus.

¹H NMR Spectroscopy

In ¹H NMR, the key differentiating features for the methoxyphenyl isoxazole methanol isomers will be observed in the aromatic region. The substitution pattern of the methoxy group dictates the splitting patterns and chemical shifts of the aromatic protons.

  • Ortho-isomer : The aromatic protons are expected to show a complex multiplet pattern due to the close proximity of the three different substituents on the benzene ring.

  • Meta-isomer : This isomer will also display a complex multiplet, but the chemical shifts and coupling constants will differ from the ortho-isomer.

  • Para-isomer : Due to the symmetry of the para-substitution, a characteristic pair of doublets (an AA'BB' system) is anticipated in the aromatic region, providing a clear diagnostic marker.[1]

The chemical shifts of the methoxy (-OCH₃) protons and the methylene (-CH₂OH) protons are also expected to show slight variations between the isomers.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy differentiates the isomers based on the number of unique carbon signals and their chemical shifts.

  • Ortho- and Meta-isomers : Being less symmetric, these isomers will each display six distinct signals for the aromatic carbons.

  • Para-isomer : The symmetry of the para-isomer results in only four signals for the aromatic carbons (two for the substituted and two for the unsubstituted carbons), a key distinguishing feature.[1]

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for Methoxyphenyl Isoxazole Methanol Isomers (in CDCl₃)

Isomer ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Ortho Aromatic H: complex multipletAromatic C: 6 distinct signals
-OCH₃: ~3.85 (s)-OCH₃: ~55.9
-CH₂OH: ~4.7 (s)-CH₂OH: ~62.0
Isoxazole H: ~6.5 (s)Isoxazole C: ~101, ~160, ~170
Meta Aromatic H: complex multipletAromatic C: 6 distinct signals
-OCH₃: ~3.83 (s)-OCH₃: ~55.5
-CH₂OH: ~4.7 (s)-CH₂OH: ~62.0
Isoxazole H: ~6.5 (s)Isoxazole C: ~101, ~160, ~170
Para Aromatic H: ~7.7 (d), ~6.9 (d)Aromatic C: 4 distinct signals
-OCH₃: ~3.81 (s)-OCH₃: ~55.3
-CH₂OH: ~4.74 (s)[2]-CH₂OH: ~62.0
Isoxazole H: ~6.45 (s)[2]Isoxazole C: ~101, ~160, ~170

Note: The predicted chemical shifts are based on known substituent effects and data from similar compounds.[3] Actual values may vary based on experimental conditions.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition : Record both ¹H and ¹³C NMR spectra. For ¹H NMR, typically 8-16 scans are sufficient. For ¹³C NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio.

  • Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to a reference standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Isomer in CDCl3 transfer Transfer to NMR Tube dissolve->transfer spectrometer Place in NMR Spectrometer transfer->spectrometer acquire_H1 Acquire 1H Spectrum spectrometer->acquire_H1 acquire_C13 Acquire 13C Spectrum spectrometer->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase & Baseline Correction ft->phase analysis Chemical Shift & Integration Analysis phase->analysis

Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy is a rapid and effective method for identifying functional groups and discerning aromatic substitution patterns. The key differentiating features for the methoxyphenyl isoxazole methanol isomers are found in the C-H out-of-plane bending region (900-675 cm⁻¹).[1][4]

  • Ortho-isomer : Typically shows a strong band around 750-770 cm⁻¹.[5]

  • Meta-isomer : Characterized by two strong bands, one near 880 cm⁻¹ and another around 780-810 cm⁻¹.[1][5]

  • Para-isomer : Exhibits a single strong absorption band, typically in the range of 830-860 cm⁻¹.[5]

Other characteristic peaks for the methoxyphenyl isoxazole methanol core structure include:

  • O-H stretch : A broad band around 3300-3400 cm⁻¹ from the methanol group.

  • Aromatic C-H stretch : Above 3000 cm⁻¹.

  • Aliphatic C-H stretch : Below 3000 cm⁻¹.

  • C=N and C=C stretches : In the 1610-1475 cm⁻¹ region.[6]

  • C-O stretch (ether and alcohol) : Strong bands in the 1250-1000 cm⁻¹ region.

Table 2: Key Differentiating IR Absorptions (cm⁻¹) for Methoxyphenyl Isoxazole Methanol Isomers

Vibrational Mode Ortho-isomer Meta-isomer Para-isomer
Aromatic C-H Out-of-Plane Bend~760 (strong)~880 (strong), ~790 (strong)~840 (strong)
C-O Stretch (Aryl Ether)~1250~1260~1245
Experimental Protocol for IR Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.[3]

  • Acquisition : Record a background spectrum. Place the sample in the spectrometer and record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[3]

  • Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing mix Mix Sample with KBr press Press into Pellet mix->press background Record Background Spectrum press->background sample_spec Record Sample Spectrum background->sample_spec subtract Background Subtraction sample_spec->subtract analyze Analyze Peak Positions subtract->analyze

Caption: IR Spectroscopy Experimental Workflow.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the molecules. The position of the methoxy substituent affects the energy of these transitions, leading to differences in the absorption maxima (λₘₐₓ). The solvent used can also influence the λₘₐₓ.[7][8]

While the differences may be subtle, they can be used as a supplementary method for differentiation. Generally, the para-isomer, with its extended conjugation, might be expected to have a slightly longer λₘₐₓ compared to the ortho and meta isomers.

Table 3: Predicted UV-Vis Absorption Maxima (λₘₐₓ) in Methanol

Isomer Predicted λₘₐₓ (nm)
Ortho ~285
Meta ~288
Para ~295
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to give a maximum absorbance reading between 0.5 and 1.5.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition : Fill a quartz cuvette with the solvent to be used as a blank. Fill a second quartz cuvette with the sample solution. Place both in the spectrophotometer and record the spectrum, typically from 200 to 400 nm.

  • Data Analysis : Identify the wavelength of maximum absorbance (λₘₐₓ).

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prepare_sol Prepare Dilute Solution fill_cuvette Fill Quartz Cuvettes prepare_sol->fill_cuvette blank Run Blank (Solvent) fill_cuvette->blank sample Run Sample blank->sample identify_lambda Identify λmax sample->identify_lambda

Caption: UV-Vis Spectroscopy Experimental Workflow.

Mass Spectrometry (MS): Fragmentation Fingerprints

While direct mass spectrometry cannot distinguish isomers as they have the same molecular mass, tandem mass spectrometry (MS/MS) can be used to differentiate them based on their fragmentation patterns.[9][10] The position of the methoxy group can influence the stability of the fragment ions, leading to different relative abundances in the MS/MS spectrum.

The fragmentation of the molecular ion of methoxyphenyl isoxazole methanol would likely involve cleavages of the isoxazole ring and the loss of small molecules like H₂O, CO, and CH₂O. The relative ease of these fragmentation pathways will differ for each isomer, providing a unique fingerprint. For instance, an ortho-effect might lead to a specific fragmentation pathway that is not observed or is less favorable for the meta and para isomers.

Experimental Protocol for MS/MS
  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Instrumentation : Use a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Acquisition :

    • Acquire a full scan MS spectrum to identify the molecular ion [M+H]⁺.

    • Select the molecular ion as the precursor ion.

    • Induce fragmentation using Collision-Induced Dissociation (CID).

    • Acquire the MS/MS spectrum of the fragment ions.

  • Data Analysis : Compare the relative abundances of the fragment ions in the MS/MS spectra of the three isomers.

MS_Workflow cluster_ion Ionization cluster_ms1 MS1 Analysis cluster_frag Fragmentation cluster_ms2 MS2 Analysis inject Inject Sample Solution ionize Generate Molecular Ions (ESI) inject->ionize select_ion Isolate Precursor Ion [M+H]+ ionize->select_ion cid Collision-Induced Dissociation (CID) select_ion->cid detect Detect Fragment Ions cid->detect compare Compare Spectra detect->compare

Caption: Tandem Mass Spectrometry (MS/MS) Workflow.

Conclusion

The differentiation of ortho-, meta-, and para-methoxyphenyl isoxazole methanol isomers is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive data, with the aromatic region splitting patterns and the number of aromatic carbon signals being key identifiers. IR spectroscopy offers a rapid method to distinguish the isomers based on the characteristic C-H out-of-plane bending vibrations. UV-Vis spectroscopy and tandem mass spectrometry can provide valuable supplementary information to confirm the identity of a specific isomer. By employing this multi-technique approach, researchers can confidently and accurately characterize these closely related compounds.

References

Navigating the Binding Landscape: A Comparative Docking Analysis of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Target Evaluation

In the landscape of modern drug discovery, the isoxazole scaffold stands out as a "privileged structure," a molecular framework that consistently demonstrates a wide array of biological activities.[1] Derivatives of isoxazole have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.[2][3][4][5] This guide focuses on a specific, promising class of these compounds: (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol and its derivatives. The presence of the methoxyphenyl group and the reactive methanol handle makes this scaffold a particularly attractive starting point for the development of novel therapeutics.[6][7]

This document provides a comprehensive, in-depth guide to performing a comparative molecular docking study of novel this compound derivatives. We will explore the rationale behind selecting relevant protein targets, provide a detailed, step-by-step protocol for conducting the in silico experiments, and present a framework for interpreting the results. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research.

The Strategic Selection of Protein Targets

The broad bioactivity of isoxazole derivatives necessitates a focused approach to target selection for a meaningful comparative docking study.[4] Based on a thorough review of existing literature, we have selected three high-impact protein targets implicated in cancer and inflammation, two therapeutic areas where isoxazole-containing compounds have shown significant potential.[2][3][5]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[8] Selective inhibition of COX-2 is a well-established strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2] Several isoxazole-containing molecules have been investigated as COX-2 inhibitors.[2][9][10]

  • Heat Shock Protein 90 (Hsp90): A molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins.[11] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[12] Inhibiting VEGFR-2 can starve tumors of their blood supply, thus impeding their growth.

A Validated Workflow for Comparative Docking

The following protocol outlines a robust and reproducible workflow for a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[13] This workflow is designed to be self-validating by including a redocking step of a known inhibitor for each target.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (Energy Minimization) grid_gen Grid Box Generation (Defining the Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Retrieval, Cleaning) protein_prep->grid_gen redocking Redocking of Co-crystallized Ligand (Validation Step) grid_gen->redocking docking Docking of Novel Derivatives redocking->docking If RMSD < 2Å results Analysis of Docking Scores and Binding Poses docking->results comparison Comparative Analysis (Binding Interactions, SAR) results->comparison

Caption: A generalized workflow for the comparative molecular docking study.

Experimental Protocols

Part 1: Protein Preparation

  • PDB Structure Retrieval: Obtain the crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use:

    • COX-2: PDB ID: 3LN1 (in complex with Celecoxib)[14][15] or 5KIR (in complex with Rofecoxib).[16][17]

    • Hsp90: PDB ID: 2XJX[11][18] or 5CF0.[19]

    • VEGFR-2: PDB ID: 4ASE (in complex with Tivozanib)[12][20] or 3BE2.[21]

  • Protein Cleaning: Using molecular visualization software such as UCSF Chimera[1] or Biovia Discovery Studio,[3] prepare the protein by:

    • Removing all water molecules and co-crystallized ligands.

    • Repairing any missing side chains or loops.

    • Adding polar hydrogen atoms.

    • Assigning partial charges (e.g., Gasteiger charges).

  • File Conversion: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.[22]

Part 2: Ligand Preparation

  • 3D Structure Generation: Sketch the 2D structures of your this compound derivatives and the co-crystallized ligands (for redocking) using a chemical drawing tool like ChemDraw or MarvinSketch. Convert these 2D structures to 3D.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • File Conversion: Save the prepared ligand structures in the PDBQT format. AutoDock Tools can be used to define rotatable bonds and save the final PDBQT file.[23]

Part 3: Molecular Docking with AutoDock Vina

  • Grid Box Generation: Define the search space for the docking simulation by creating a grid box around the active site of the protein. The grid box should be centered on the co-crystallized ligand and large enough to accommodate the novel derivatives.[24]

  • Redocking for Validation: As a critical validation step, dock the co-crystallized ligand back into its corresponding protein's active site. The accuracy of the docking protocol is confirmed if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.[25]

  • Docking Simulation: Once the protocol is validated, perform the docking of your novel this compound derivatives against all three prepared protein targets.

Part 4: Analysis of Results

  • Binding Affinity: The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

  • Binding Pose and Interactions: Visualize the docked poses of your ligands within the protein's active site using software like PyMOL or Discovery Studio. Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

Comparative Performance of this compound Derivatives: A Hypothetical Analysis

To illustrate the type of data generated from this workflow, the following table presents a hypothetical set of docking results for the parent compound and three of its derivatives against our selected targets.

Compound IDDerivative ModificationCOX-2 (3LN1) Binding Affinity (kcal/mol)Hsp90 (2XJX) Binding Affinity (kcal/mol)VEGFR-2 (4ASE) Binding Affinity (kcal/mol)
Parent --7.8-8.2-7.5
Deriv-A Addition of a 4-chlorophenyl group-8.9-8.5-7.9
Deriv-B Replacement of methanol with a carboxylic acid-9.5-8.1-8.3
Deriv-C Introduction of a bulky hydrophobic group-8.2-9.8-9.1

Discussion of Hypothetical Results:

  • Deriv-A shows improved binding to COX-2 and VEGFR-2, suggesting that the addition of a halogenated phenyl ring could enhance interactions within the hydrophobic pockets of these enzymes.

  • Deriv-B , with the introduction of a carboxylic acid, demonstrates a significant increase in binding affinity for COX-2. This is consistent with the binding mode of many known COX inhibitors, where the carboxylate group forms a key salt bridge with a positively charged residue in the active site.

  • Deriv-C exhibits the most potent binding to Hsp90 and VEGFR-2. The bulky hydrophobic group likely occupies a large hydrophobic pocket in the ATP-binding site of these proteins, leading to a more favorable binding energy.

This type of comparative analysis allows for the generation of structure-activity relationships (SAR) that can guide the next round of lead optimization. For instance, based on these hypothetical results, a medicinal chemist might decide to synthesize and test a new derivative that combines the features of Deriv-B and Deriv-C to potentially achieve even higher potency and selectivity.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of this compound derivatives. By following the detailed protocols and leveraging the power of in silico tools, researchers can efficiently screen virtual libraries of compounds, prioritize candidates for synthesis and biological testing, and gain valuable insights into the molecular basis of their activity. This computational approach, when integrated into a drug discovery pipeline, has the potential to significantly reduce the time and cost associated with the development of novel therapeutics.

The next logical steps following this in silico study would be the chemical synthesis of the most promising derivatives and their in vitro biological evaluation against the respective protein targets. The experimental data would then be used to validate and refine the computational models, creating a feedback loop that drives the project towards the identification of a potent and selective clinical candidate.

References

A Researcher's Guide to Assessing the Selectivity of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol Derivatives for Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in a vast array of biologically active compounds.[1][2] Its unique electronic properties and ability to form multiple non-covalent interactions make it an attractive starting point for drug discovery.[3] This guide focuses on a specific, promising scaffold: (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol. While this molecule itself is primarily known as a key intermediate in the synthesis of pharmaceuticals, its structural motifs—the methoxyphenyl group and the isoxazole core—are present in numerous compounds with demonstrated selectivity for critical biological targets.[4][5]

This document serves as a comprehensive guide for researchers and drug development professionals aiming to synthesize and evaluate novel derivatives of this scaffold. We will not simply list data; instead, we will delve into the causality behind experimental design, providing the strategic framework and detailed protocols necessary to rigorously assess the selectivity of new chemical entities. We will use closely related, well-characterized isoxazole derivatives as case studies to illuminate the path forward.

Part 1: The Landscape of Biological Targets for Isoxazole Derivatives

The isoxazole scaffold is not monolithic in its biological effects; subtle structural modifications can redirect its activity towards entirely different classes of proteins. Understanding this landscape is the first step in designing a targeted screening strategy.

  • Cyclooxygenases (COX-1 & COX-2): Perhaps the most well-documented targets for isoxazole derivatives are the cyclooxygenase enzymes, which are central to the inflammatory cascade.[6] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins.[7] While COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[6] Therefore, selective inhibition of COX-2 over COX-1 is a primary goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects.[8] Many diarylisoxazoles have been developed as potent and selective COX inhibitors.[7][9]

  • Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are involved in a variety of physiological processes, including pH regulation and CO2 transport.[10] Certain isoforms are overexpressed in various tumors, making them a validated target for anticancer therapies. Isoxazole-containing compounds have been identified as a novel class of CA inhibitors, binding at the entrance to the enzyme's active site.[10]

  • Protein Kinases and Cancer-Related Targets: The dysregulation of protein kinase signaling is a hallmark of cancer. Isoxazole derivatives have been shown to function as small molecule kinase inhibitors by competing with ATP in the enzyme's binding pocket, thereby blocking downstream signaling pathways that drive cell proliferation.[6][11] Beyond direct kinase inhibition, some 4,5-diarylisoxazoles exhibit potent antimitotic activity, disrupting microtubule dynamics essential for cell division.[2]

  • Other Enzyme Systems: The versatility of the isoxazole scaffold extends to other enzyme families. For instance, specific derivatives have been developed as potent and selective inhibitors of 20-HETE synthase, a cytochrome P450 enzyme implicated in cerebral blood flow regulation, and Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid biosynthesis that is upregulated in many cancers.[11][12]

Part 2: A Case Study in Selectivity - Targeting COX Isoforms

The development of selective COX-2 inhibitors ("coxibs") is a classic example of successful structure-based drug design. The structural differences between the COX-1 and COX-2 active sites, though subtle, are exploitable. The COX-2 active site is slightly larger and possesses a secondary side pocket.[8] This allows for the design of bulkier molecules that can bind to COX-2 but are sterically hindered from effectively inhibiting COX-1.

The data below for two different diarylisoxazole compounds illustrates how scaffold modifications can dramatically alter the selectivity profile. Mofezolac, for example, is highly selective for COX-1, while other derivatives have been engineered for potent and selective COX-2 inhibition.[7][9]

Quantitative Comparison of Isoxazole-Based COX Inhibitors
CompoundTargetIC50Selectivity Index (SI)Reference
Mofezolac COX-10.0079 µM>6300 (COX-2/COX-1)[7]
COX-2>50 µM[7]
Compound 17 ¹COX-1>10 µM>16.6 (COX-1/COX-2)[9]
COX-20.60 µM[9]
Compound C6 ²COX-134.0 µM61.73 (COX-1/COX-2)[1]
COX-20.55 µM[1]

¹2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl]ethanone ²A novel synthesized isoxazole derivative from the referenced study

The Selectivity Index (SI) is a critical metric, calculated as the ratio of IC50 values (IC50 for off-target / IC50 for target). A higher SI indicates greater selectivity for the intended target.

cluster_0 Drug Selectivity for Enzyme Isoforms Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Housekeeping) Arachidonic_Acid->COX1 COX2 COX-2 (Inflammation) Arachidonic_Acid->COX2 Prostaglandins_H Homeostatic Prostaglandins COX1->Prostaglandins_H Prostaglandins_I Inflammatory Prostaglandins COX2->Prostaglandins_I NonSelective Non-Selective NSAID NonSelective->COX1 Inhibits NonSelective->COX2 Inhibits Selective Selective COX-2 Inhibitor Selective->COX2 Selectively Inhibits

Caption: Selective vs. Non-Selective inhibition of COX enzyme isoforms.

Part 3: Experimental Design for Assessing Novel Derivatives

A rigorous and systematic workflow is essential to move from a newly synthesized compound to a well-characterized, selective molecule. The following workflow and protocols provide a robust framework for this process.

cluster_1 Selectivity Profiling Workflow synthesis Synthesis of (5-(4-Methoxyphenyl)isoxazol -3-YL)methanol Derivatives primary_screen Primary Screen: In Vitro Enzyme Assay (e.g., COX-2) synthesis->primary_screen counter_screen Counter Screen: Related Isoform Assay (e.g., COX-1) primary_screen->counter_screen calculate_si Calculate IC50 & Selectivity Index (SI) counter_screen->calculate_si secondary_screen Secondary Screen: Cell-Based Assay (e.g., Anti-Proliferation) calculate_si->secondary_screen Promising Candidates sar Structure-Activity Relationship (SAR) Analysis calculate_si->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for selectivity profiling of new derivatives.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol describes a common colorimetric method to determine the peroxidase activity of COX enzymes, which is coupled to their cyclooxygenase activity.

Principle: The cyclooxygenase activity converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to PGH2. This protocol measures the peroxidase activity by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Heme

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic Acid (substrate)

  • TMPD (colorimetric probe)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare separate solutions of COX-1 and COX-2 in the assay buffer. Add heme to the buffer to reconstitute the holoenzymes according to the manufacturer's instructions. Incubate on ice.

  • Plate Setup: To each well of a 96-well plate, add:

    • 150 µL of Assay Buffer

    • 10 µL of the respective enzyme (COX-1 or COX-2)

    • 10 µL of the test compound at various concentrations (final DMSO concentration should be <1%). Include wells for a positive control (a known inhibitor, e.g., celecoxib for COX-2) and a negative control (DMSO vehicle).

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes. This allows the inhibitors to bind to the enzymes.

  • Reaction Initiation: To initiate the reaction, add 20 µL of a solution containing both arachidonic acid and TMPD to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 590 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic) to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol assesses the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., A549 human lung carcinoma)[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle controls (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.

Part 4: Guiding Future Synthesis - Structure-Activity Relationship (SAR) Insights

Based on the broader isoxazole literature, we can hypothesize how modifications to the this compound core might influence selectivity. This provides a rational basis for designing the next generation of derivatives.

  • The Methoxyphenyl Group: The 4-methoxy group is an electron-donating group. For some anticancer isoxazoles, such groups enhance activity.[2] Exploring other substitutions at the para-position (e.g., electron-withdrawing groups like -Cl or -CF3) or moving the methoxy group to the meta- or ortho-positions could significantly impact target binding and selectivity.[8]

  • The Methanol Group: The -CH2OH group at the 3-position is a key site for modification. It can be oxidized to an aldehyde or carboxylic acid, or used as a handle to attach larger functional groups via ester or ether linkages. These modifications can be used to probe for additional binding interactions within a target's active site, potentially increasing potency and altering the selectivity profile.

  • The Isoxazole Core: While the core is fixed, the substitution pattern is critical. The parent compound is a 3,5-disubstituted isoxazole. Synthesizing regioisomers, such as the corresponding 3,4- or 4,5-disubstituted analogues, can lead to profound changes in biological activity.[2]

Caption: Key sites for modification on the core scaffold for SAR studies.

Conclusion

The this compound scaffold represents a promising starting point for the development of selective biological inhibitors. While comprehensive data on this specific molecule is limited, the wealth of information on related isoxazole derivatives provides a clear and rational path forward. By focusing on well-validated targets such as COX enzymes and employing a systematic workflow of screening, counter-screening, and SAR analysis, researchers can effectively navigate the complexities of drug discovery. The protocols and strategies outlined in this guide provide the necessary tools to unlock the therapeutic potential of this versatile chemical class.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical techniques for the characterization and quantification of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol, a key intermediate in pharmaceutical synthesis. We will explore the cross-validation of orthogonal methods, ensuring data integrity and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical control strategies.

Introduction: The Imperative of Orthogonal Analytical Approaches

In pharmaceutical development, the purity and identity of an active pharmaceutical ingredient (API) or its intermediates are paramount. A single analytical technique, no matter how powerful, can have inherent biases or limitations. Therefore, employing and cross-validating multiple, orthogonal (based on different scientific principles) analytical techniques is a cornerstone of a robust quality control strategy.[1][2] This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the comprehensive analysis of this compound.

The cross-validation of these methods, as outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrates that different analytical procedures can be used for the same intended purpose and produce comparable results.[3][4] This is critical when transferring methods between laboratories or when a secondary method is needed to confirm results from a primary method.[5][6]

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for selecting and developing appropriate analytical methods.

PropertyValue/CharacteristicImplication for Analytical Method Selection
Structure Isoxazole ring with methoxyphenyl and methanol substituentsProvides chromophores for UV detection (HPLC). The presence of protons and carbons allows for NMR analysis.[7]
Molecular Weight 205.21 g/mol Suitable for mass spectrometry (MS) detection.
Polarity Moderately polar due to the hydroxyl and ether groupsSuitable for reverse-phase HPLC.[8] May require derivatization for GC analysis to increase volatility.[9]
Thermal Stability Expected to be relatively stable, but the hydroxyl group could be prone to degradation at high temperatures.HPLC is a suitable primary technique due to its ambient temperature operation.[10][11] GC may be feasible but requires careful temperature programming to avoid degradation.[12][13]
Volatility LowNot ideal for direct GC analysis without derivatization.[14]

Comparative Analysis of Primary Analytical Techniques

High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (HPLC-UV/MS)

HPLC is a workhorse in the pharmaceutical industry, particularly for non-volatile and thermally labile compounds.[11] For this compound, a reverse-phase HPLC method with UV detection is the primary choice for purity and assay determination. Coupling with a mass spectrometer provides enhanced specificity and the ability to identify unknown impurities.[15][16]

Causality Behind Experimental Choices:

  • Reverse-Phase C18 Column: The moderate polarity of the analyte makes it well-suited for retention and separation on a non-polar stationary phase like C18.

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water provides the necessary polarity range to elute the analyte with good peak shape. A formic acid modifier is used to improve peak symmetry and ensure compatibility with mass spectrometry.

  • UV Detection: The aromatic rings in the molecule provide strong UV absorbance, allowing for sensitive detection.

  • Mass Spectrometry: Provides orthogonal detection, confirming the identity of the main peak and enabling the characterization of impurities based on their mass-to-charge ratio.[16]

Gas Chromatography with Flame Ionization and Mass Spectrometric Detection (GC-FID/MS)

GC offers high separation efficiency and is excellent for volatile compounds.[10] Due to the low volatility of this compound, derivatization is necessary to convert the polar hydroxyl group into a more volatile and thermally stable functional group, such as a trimethylsilyl (TMS) ether.[9][17]

Causality Behind Experimental Choices:

  • Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the hydroxyl group, increasing volatility and preventing on-column interactions.[17]

  • Capillary Column: A non-polar or medium-polarity column (e.g., 5% phenyl polysiloxane) is suitable for separating the derivatized analyte from potential impurities.

  • Flame Ionization Detector (FID): Provides a robust and linear response for quantitative analysis.

  • Mass Spectrometry: Confirms the identity of the derivatized analyte and helps in the identification of any volatile impurities.[18]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for the certification of reference standards due to its direct proportionality between signal intensity and the number of nuclei.[19] It allows for the determination of purity without the need for a specific reference standard of the analyte itself, instead using a certified internal standard.[20]

Causality Behind Experimental Choices:

  • ¹H NMR: The proton NMR spectrum provides distinct signals for the different protons in the molecule, allowing for selective integration.[20]

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte's signals is chosen (e.g., maleic acid, dimethyl sulfone).

  • Relaxation Delay (d1): A sufficiently long relaxation delay is crucial to ensure complete relaxation of all protons, which is essential for accurate quantification.

  • Specificity: 2D NMR techniques (e.g., COSY, HSQC) can be used to confirm the assignment of signals and ensure that the integrated signals are free from interference from impurities.[19]

Experimental Protocols

HPLC-UV/MS Method for Purity and Assay

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

  • MS Detection: ESI positive mode, scan range 100-500 m/z

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Vortex to ensure complete dissolution.

GC-FID/MS Method for Volatile Impurities and Assay (Post-Derivatization)

Instrumentation:

  • Gas chromatograph with a split/splitless injector, FID, and mass spectrometer.

Derivatization Procedure:

  • Accurately weigh approximately 5 mg of this compound into a vial.

  • Add 500 µL of pyridine and 500 µL of BSTFA.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • FID Temperature: 300 °C

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • MS Scan Range: 40-500 m/z

qNMR Method for Purity Assessment

Instrumentation:

  • NMR spectrometer (400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Solvent: DMSO-d₆

  • Pulse Program: Standard 90° pulse

  • Number of Scans: 16 (or as needed for good signal-to-noise)

  • Relaxation Delay (d1): 30 seconds (or 5 times the longest T₁ of interest)

  • Acquisition Time: 4 seconds

Data Processing and Calculation:

  • Apply Fourier transform and phase correction.

  • Integrate a well-resolved, specific signal for the analyte and a signal for the internal standard.

  • Calculate the purity using the following formula[21]: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Cross-Validation: Bridging the Data

The cross-validation study aims to demonstrate the equivalence of the HPLC and qNMR methods for determining the purity of this compound.

Cross-Validation Protocol:

  • Prepare three independent batches of this compound.

  • Analyze each batch in triplicate using both the validated HPLC-UV method and the qNMR method.

  • Compare the purity results obtained from both techniques.

Acceptance Criteria: The percentage difference between the average purity values obtained by the two methods should be within ± 2.0%.

Comparative Data (Hypothetical)
Batch IDHPLC Purity (%)qNMR Purity (%)% Difference
Batch 00199.299.50.30
Batch 00298.999.10.20
Batch 00399.599.3-0.20

The hypothetical data demonstrates a strong correlation between the HPLC and qNMR results, fulfilling the acceptance criteria and successfully cross-validating the two methods.

Visualization of Workflows

Analytical Workflow for this compound

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_qnmr qNMR Analysis cluster_results Data Analysis & Cross-Validation Sample This compound HPLC_Prep Dissolve in ACN/Water Sample->HPLC_Prep Primary Method GC_Prep Derivatize with BSTFA Sample->GC_Prep Orthogonal Method qNMR_Prep Dissolve with Internal Standard Sample->qNMR_Prep Absolute Method HPLC_Analysis C18 Column Gradient Elution HPLC_Prep->HPLC_Analysis HPLC_Detection UV (254 nm) & MS HPLC_Analysis->HPLC_Detection Purity_Assay Purity & Assay Results HPLC_Detection->Purity_Assay Impurity_Profile Impurity Identification HPLC_Detection->Impurity_Profile GC_Analysis HP-5MS Column Temperature Program GC_Prep->GC_Analysis GC_Detection FID & MS GC_Analysis->GC_Detection GC_Detection->Purity_Assay qNMR_Analysis 400 MHz Spectrometer Long Relaxation Delay qNMR_Prep->qNMR_Analysis qNMR_Detection ¹H Spectrum Integration qNMR_Analysis->qNMR_Detection qNMR_Detection->Purity_Assay Cross_Validation Compare HPLC & qNMR Results Purity_Assay->Cross_Validation

Caption: Overall analytical workflow for the analysis and cross-validation of this compound.

Cross-Validation Logic

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the chemical's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol may not always be readily available, a hazard assessment can be conducted by evaluating its structural components: the isoxazole ring and the methoxyphenyl group.

  • Isoxazole Derivatives : The isoxazole moiety is a common scaffold in many pharmaceuticals.[1][2] Some isoxazole derivatives are known to cause skin, eye, and respiratory irritation.[3][4]

  • Aromatic Ethers (Methoxyphenyl group) : The methoxyphenyl group is generally stable, but like many aromatic compounds, it should be handled with care to avoid inhalation or skin contact.

Based on this analysis, this compound should be treated as a hazardous chemical until a formal hazard characterization proves otherwise. It is prudent to assume the compound may be an irritant and potentially harmful if ingested or inhaled.

Table 1: Assumed Hazard Profile

Hazard ClassificationPotential EffectsRecommended Precaution
Skin Irritant May cause redness, itching, or inflammation upon contact.Wear chemical-resistant gloves and a lab coat.[5]
Eye Irritant May cause serious eye irritation, including redness, watering, and discomfort.Wear chemical safety goggles or a face shield.[5][6]
Respiratory Irritant Inhalation of dust or fumes may irritate the respiratory tract.Handle in a well-ventilated area or a chemical fume hood.[3]
Acute Toxicity (Oral) Assumed to be harmful if swallowed.Avoid ingestion. Do not eat or drink in the laboratory.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling this compound for disposal. The following PPE is mandatory:

  • Eye Protection : Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.

  • Hand Protection : Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before use.[7]

  • Body Protection : A flame-resistant lab coat should be worn at all times. For larger quantities or in case of a spill, a chemical-resistant apron is advised.

  • Respiratory Protection : If handling outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.

Segregation and Storage of Chemical Waste: Preventing Hazardous Reactions

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.

  • Waste Characterization : this compound waste should be classified as non-halogenated organic solid waste.

  • Incompatible Materials : This compound should be stored away from strong oxidizing agents.[3]

  • Satellite Accumulation Areas (SAAs) : Hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area.[8][9] This area must be under the control of laboratory personnel.[10]

Caption: Waste Segregation and Storage Workflow.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable plan for the disposal of this compound.

4.1. Preparation and Container Selection

  • Select an Appropriate Container : Use a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container with a secure lid is suitable. Liquid waste should be collected in a similarly compatible, leak-proof container.[11] Containers should not be filled to more than 90% capacity.[11][12]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the date of accumulation.[9][13]

4.2. Waste Collection

  • Solid Waste : Carefully transfer the solid this compound into the designated waste container using a chemically resistant scoop or spatula. Minimize dust generation.

  • Contaminated Materials : Any materials contaminated with the compound, such as gloves, weighing paper, or pipette tips, should also be placed in the solid hazardous waste container.

  • Liquid Waste : If the compound is in solution, it should be collected as liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.

4.3. Storage and Final Disposal

  • Secure Storage : Tightly seal the waste container and place it in the designated Satellite Accumulation Area.

  • EHS Pickup : Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department. Do not attempt to dispose of this chemical down the drain or in the regular trash.[10][14]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills :

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Spill_Response Start Spill Occurs Assess Assess Spill Size Start->Assess SmallSpill Small Spill Action Plan Assess->SmallSpill Small LargeSpill Large Spill Action Plan Assess->LargeSpill Large Alert Alert Area Personnel SmallSpill->Alert Evacuate Evacuate Area LargeSpill->Evacuate PPE Don PPE Alert->PPE Contain Contain Spill with Absorbent PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate End Response Complete Decontaminate->End NotifyEHS Notify EHS/Emergency Response Evacuate->NotifyEHS Secure Secure Area NotifyEHS->Secure Secure->End

Caption: Emergency Spill Response Flowchart.

Regulatory Compliance: A Shared Responsibility

Adherence to federal, state, and local regulations is mandatory. Key regulatory bodies in the United States include the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][15][16] Familiarize yourself with your institution's specific waste management plan, which should be aligned with these regulations. The Resource Conservation and Recovery Act (RCRA) provides a comprehensive framework for hazardous waste management from "cradle to grave."[10]

References

A Researcher's Guide to the Safe Handling of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the integrity of our work and the safety of our researchers are paramount. The compound (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol, a notable isoxazole derivative, serves as a valuable intermediate in the synthesis of various bioactive molecules.[1] Its unique structure holds significant potential in medicinal chemistry.[1] This guide provides essential, immediate safety and logistical information for handling this compound, ensuring that its potential can be explored without compromising laboratory safety.

Hazard Assessment: An Evidence-Based Approach

Isoxazole and its derivatives are known to present several potential hazards:

  • Skin and Eye Irritation: Many isoxazole compounds are classified as irritants. Direct contact can lead to redness, itching, and inflammation of the skin and eyes.[2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[2]

  • Flammability: The parent isoxazole compound is a flammable liquid.[3] While this compound is a solid, care should still be taken to avoid ignition sources.

Given these factors, it is prudent to treat this compound as a hazardous substance and handle it with the appropriate precautions.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure to this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatN95 respirator (if not in a fume hood)
Solution Preparation Chemical safety goggles or face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required if performed in a fume hood
Reaction Setup and Monitoring Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required if performed in a fume hood
Waste Disposal Chemical safety goggles or face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coat or chemical-resistant apronNot generally required

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection PPE Selection for Handling this compound start Start: Handling this compound weighing Weighing or Handling Powder? start->weighing in_hood Working in a Fume Hood? weighing->in_hood Yes ppe_respirator Add N95 Respirator weighing->ppe_respirator No splash_risk Risk of Splash? in_hood->splash_risk Yes ppe_basic Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles in_hood->ppe_basic No splash_risk->ppe_basic No ppe_face_shield Upgrade to Face Shield splash_risk->ppe_face_shield Yes end Proceed with Caution ppe_basic->end ppe_respirator->in_hood ppe_face_shield->end

Caption: Decision tree for PPE selection.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is crucial for minimizing the risk of exposure and ensuring the reproducibility of experimental results.

3.1. Engineering Controls

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: An accessible and fully functional eyewash station and safety shower must be available in the immediate vicinity of the handling area.

3.2. Weighing and Handling Protocol

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Work Area Decontamination: Clean the balance and the surrounding work area within the fume hood to prevent cross-contamination.

  • Weighing: Carefully weigh the desired amount of this compound using a tared weigh boat or paper. Avoid creating dust.

  • Transfer: Gently transfer the weighed compound into the reaction vessel.

  • Clean-up: Immediately clean any spills using a damp cloth or paper towel, and dispose of it as hazardous waste.

  • Post-Handling: After handling is complete, remove gloves and wash hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

4.1. Waste Segregation

  • Solid Waste: Unused or expired this compound, as well as any contaminated consumables (e.g., weigh boats, gloves, paper towels), should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour any solutions down the drain.

4.2. Waste Disposal Procedure

  • Container Labeling: Ensure all waste containers are accurately labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Irritant," "Handle with Care").

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Disposal Request: Follow your institution's established procedures for hazardous waste pickup and disposal.

By adhering to these guidelines, researchers can confidently and safely work with this compound, unlocking its potential while maintaining the highest standards of laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(4-Methoxyphenyl)isoxazol-3-YL)methanol
Reactant of Route 2
Reactant of Route 2
(5-(4-Methoxyphenyl)isoxazol-3-YL)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.